Ethyl 2-aminoquinoline-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-aminoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)14-11(9)13/h3-7H,2H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWSVSQLRSMHDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40300677 | |
| Record name | ethyl 2-aminoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40300677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36926-83-7 | |
| Record name | 36926-83-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-aminoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40300677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of Ethyl 2-aminoquinoline-3-carboxylate
This guide provides a comprehensive overview of the physical properties of Ethyl 2-aminoquinoline-3-carboxylate (CAS No: 36926-83-7), a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a deeper understanding of the causality behind the compound's behavior and the methodologies used for its characterization.
Introduction and Strategic Importance
This compound belongs to the quinoline class of compounds, a scaffold renowned for its diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The strategic placement of the amino group at the 2-position and the ethyl carboxylate group at the 3-position creates a molecule with a unique electronic and steric profile. These functional groups are critical as they provide reactive handles for further synthetic modification and establish key hydrogen bonding and hydrophobic interactions, which are pivotal for biological target engagement. Understanding the fundamental physical properties of this core structure is a non-negotiable prerequisite for any rational drug design, formulation development, or material science application. This guide serves as a foundational reference for such endeavors.
Chemical Identity and Molecular Structure
A precise understanding of the molecular architecture is the starting point for interpreting all physical properties.
-
Systematic Name: this compound
-
Synonyms: 2-Amino-quinoline-3-carboxylic acid ethyl ester
-
CAS Number: 36926-83-7[2]
-
Molecular Formula: C₁₂H₁₂N₂O₂[2]
-
Molecular Weight: 216.24 g/mol [3]
The structure consists of a fused bicyclic quinoline ring system, which is inherently aromatic and planar. The substituents at positions 2 and 3 introduce both electron-donating (amino) and electron-withdrawing (ester) characteristics, influencing the molecule's polarity, reactivity, and spectroscopic signature.
References
Structure elucidation of Ethyl 2-aminoquinoline-3-carboxylate
An In-depth Technical Guide to the Structure Elucidation of Ethyl 2-aminoquinoline-3-carboxylate
This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound, a pivotal heterocyclic compound in medicinal chemistry and synthetic organic chemistry. As a key building block for more complex molecules, including potential dual EGFR/HER-2 inhibitors, unambiguous confirmation of its structure is paramount.[1] This document moves beyond a simple listing of techniques, delving into the scientific rationale behind the experimental workflow and the synergistic interplay of data that constitutes a self-validating analytical system.
Before embarking on spectroscopic analysis, establishing the foundational profile of the target molecule is critical. This initial data provides the theoretical framework against which all subsequent experimental results will be validated.
The compound, this compound, has the CAS number 36926-83-7.[2][3] Its fundamental properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₂ | [2][4][5] |
| Molecular Weight | 216.24 g/mol | [3][5] |
| Exact Mass | 216.08987 g/mol | [2][4] |
| XLogP3 | 2.6 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Boiling Point | 348.9°C at 760 mmHg |[2] |
The hypothesized structure, based on its nomenclature, is presented below. The subsequent sections will detail the rigorous process of confirming this structure.
References
- 1. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 36926-83-7(this compound) | Kuujia.com [kuujia.com]
- 3. 36926-83-7|this compound|BLD Pharm [bldpharm.com]
- 4. PubChemLite - this compound (C12H12N2O2) [pubchemlite.lcsb.uni.lu]
- 5. scbt.com [scbt.com]
A Senior Application Scientist's Guide to the Spectral Characterization of Ethyl 2-aminoquinoline-3-carboxylate
Abstract
This in-depth technical guide provides a comprehensive analysis of the spectral data for ethyl 2-aminoquinoline-3-carboxylate (CAS No. 36926-83-7), a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By delving into the causality behind experimental choices and providing validated protocols, this guide serves as an authoritative resource for the structural elucidation and quality control of this important molecule.
Introduction: The Quinoline Scaffold in Modern Research
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a broad range of biological activities, including antimalarial, anticancer, and antibacterial properties. This compound, with its strategic placement of an amino group and an ethyl ester, represents a versatile precursor for the synthesis of more complex, biologically active molecules. Accurate and unambiguous structural confirmation is paramount in any research and development endeavor. This guide provides a detailed walkthrough of the essential spectroscopic techniques required to confirm the identity and purity of this compound.
Below is a diagram illustrating the general workflow for the spectroscopic identification of a synthetic compound like this compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic validation of this compound.
Molecular Structure and Key Physicochemical Properties
Before delving into the spectral data, it is essential to understand the fundamental properties of the molecule.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₂ | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 216.24 g/mol | --INVALID-LINK-- |
| CAS Number | 36926-83-7 | --INVALID-LINK-- |
| Monoisotopic Mass | 216.08987 Da | --INVALID-LINK--[2] |
digraph "Molecular_Structure" {
graph [fontname="Helvetica", fontsize=10];
node [shape=none, fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=10];
mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=283477&t=l", label=""];
}
### **3. Nuclear Magnetic Resonance (NMR) Spectroscopy**
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding its carbon-hydrogen framework.
#### **3.1. ¹H NMR Spectroscopy**
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
**Expected ¹H NMR Data (in DMSO-d₆):**
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale and Key Insights |
|---|---|---|---|---|
| ~8.3 - 8.5 | s | 1H | H4 | This proton is highly deshielded due to the anisotropic effect of the quinoline ring and the electron-withdrawing nature of the adjacent ester group. |
| ~7.2 - 7.8 | m | 4H | Ar-H | The four protons on the benzo-fused ring of the quinoline will appear as a complex multiplet. Their exact shifts and coupling patterns depend on the specific electronic environment. |
| ~7.7 | s | 2H | -NH₂ | The protons of the primary amine will typically appear as a broad singlet. The chemical shift can vary depending on solvent and concentration. In a similar structure, this was observed at 7.77 ppm. |
| ~4.0 - 4.2 | q | 2H | -OCH₂CH₃ | The methylene protons of the ethyl group are adjacent to an oxygen atom, leading to a downfield shift. They are split into a quartet by the three neighboring methyl protons (n+1 rule). A similar scaffold showed this quartet at 4.04-3.99 ppm. |
| ~1.1 - 1.3 | t | 3H | -OCH₂CH₃ | The methyl protons of the ethyl group are split into a triplet by the two neighboring methylene protons. This signal is found in the upfield region, characteristic of aliphatic protons. A related compound exhibited this triplet at 1.15-1.12 ppm. |
#### **3.2. ¹³C NMR Spectroscopy**
The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.
**Expected ¹³C NMR Data (in DMSO-d₆):**
| Chemical Shift (δ) ppm | Assignment | Rationale and Key Insights |
|---|---|---|
| ~167 | C=O (Ester) | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. In a related pyrano[3,2-c]quinoline, this was observed at 167.84 ppm. |
| ~159 | C2 | This carbon is attached to two nitrogen atoms, resulting in a significant downfield shift. A similar carbon in a related structure was found at 159.49 ppm. |
| ~145 - 150 | Quaternary Ar-C | The quaternary carbons of the quinoline ring will have distinct chemical shifts based on their electronic environment. |
| ~110 - 140 | Ar-CH | The protonated aromatic carbons of the quinoline ring. |
| ~77 | C3 | This quaternary carbon is part of the aromatic system and is attached to the ester group. A comparable carbon in a similar scaffold was observed at 77.47 ppm. |
| ~60 | -OCH₂CH₃ | The methylene carbon of the ethyl group is attached to an oxygen atom, causing a downfield shift. |
| ~14 | -OCH₂CH₃ | The methyl carbon of the ethyl group appears in the typical upfield aliphatic region. A similar carbon was reported at 14.27 ppm. |
#### **3.3. Experimental Protocol for NMR Data Acquisition**
1. **Sample Preparation:** Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for a wide range of organic compounds and its ability to facilitate the observation of exchangeable protons (e.g., -NH₂).
2. **Instrumentation:** Utilize a 400 MHz or higher field NMR spectrometer.
3. **¹H NMR Acquisition:**
* Acquire a standard one-dimensional ¹H NMR spectrum.
* Typical parameters: 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.
4. **¹³C NMR Acquisition:**
* Acquire a proton-decoupled ¹³C NMR spectrum.
* Typical parameters: 256-1024 scans, a spectral width of 0 to 200 ppm, and a relaxation delay of 2-5 seconds.
5. **Data Processing:** Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).
### **4. Infrared (IR) Spectroscopy**
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its amine, ester, and aromatic functionalities.
**Expected IR Absorption Bands:**
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Origin |
|---|---|---|---|
| 3450 - 3300 | Medium, Sharp | N-H stretch | Primary Amine (-NH₂) | Primary amines typically show two bands inthis region corresponding to symmetric and asymmetric stretching. |
| 3100 - 3000 | Medium to Weak | C-H stretch | Aromatic C-H | Characteristic of C-H bonds on the quinoline ring. |
| 2980 - 2850 | Medium to Weak | C-H stretch | Aliphatic C-H | Corresponding to the C-H bonds of the ethyl group. |
| ~1700 | Strong, Sharp | C=O stretch | Ester Carbonyl | This is a very characteristic and intense absorption for the ester functional group. |
| 1620 - 1580 | Medium to Strong | N-H bend | Primary Amine (-NH₂) | The bending vibration of the N-H bonds. |
| 1600 - 1450 | Medium to Strong | C=C stretch | Aromatic Ring | Multiple bands are expected inthis region due to the vibrations of the quinoline ring system. |
| 1300 - 1200 | Strong | C-O stretch | Ester | The stretching vibration of the C-O single bond in the ester. |
| ~1335 - 1250 | Strong | C-N stretch | Aromatic Amine | The stretching vibration of the C-N bond. |
#### **4.1. Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)**
1. **Sample Preparation:** Place a small amount of the solid this compound sample directly onto the ATR crystal.
2. **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
3. **Data Acquisition:**
* Record a background spectrum of the clean, empty ATR crystal.
* Apply pressure to ensure good contact between the sample and the crystal.
* Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
4. **Data Processing:** The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
### **5. Mass Spectrometry (MS)**
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
**Expected Mass Spectrometry Data:**
| m/z | Ion | Fragmentation Pathway |
|---|---|---|
| 216 | [M]⁺˙ | Molecular Ion |
| 171 | [M - C₂H₅O]⁺ | Loss of the ethoxy radical from the ester group. |
| 143 | [M - C₂H₅O - CO]⁺ | Subsequent loss of carbon monoxide from the [M - C₂H₅O]⁺ ion. |
| 188 | [M - C₂H₄]⁺˙ | McLafferty rearrangement, a characteristic fragmentation of ethyl esters, involving the transfer of a gamma-hydrogen and elimination of ethene. |
| 189 | [M - HCN]⁺˙ | Loss of hydrogen cyanide, a common fragmentation pathway for quinoline-containing compounds. |
#### **5.1. Key Fragmentation Pathways**
The fragmentation of this compound is governed by the presence of the ethyl ester and the quinoline ring.
```dot
digraph "Mass_Spec_Fragmentation" {
graph [fontname="Helvetica", fontsize=10, labelloc="t", label="Key Fragmentation Pathways of this compound", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=9, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=8, color="#EA4335"];
M [label="[M]⁺˙\nm/z = 216", fillcolor="#FBBC05"];
M_minus_OEt [label="[M - OC₂H₅]⁺\nm/z = 171"];
M_minus_OEt_CO [label="[M - OC₂H₅ - CO]⁺\nm/z = 143"];
McLafferty [label="[M - C₂H₄]⁺˙\nm/z = 188\n(McLafferty Rearrangement)"];
M_minus_HCN [label="[M - HCN]⁺˙\nm/z = 189"];
M -> M_minus_OEt [label="- •OC₂H₅"];
M_minus_OEt -> M_minus_OEt_CO [label="- CO"];
M -> McLafferty [label="- C₂H₄"];
M -> M_minus_HCN [label="- HCN"];
}
Caption: Proposed major fragmentation pathways for this compound in electron ionization mass spectrometry.
Experimental Protocol for Mass Spectrometry Data Acquisition (Electron Ionization - EI)
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-400 using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a robust and orthogonal dataset for the comprehensive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups (amine, ester, aromatic ring), and the mass spectrum confirms the molecular weight and provides structural information through fragmentation analysis. The data and protocols presented in this guide serve as a reliable reference for scientists working with this versatile chemical intermediate, ensuring the integrity and validity of their research.
References
An In-depth Technical Guide to the Solubility of Ethyl 2-aminoquinoline-3-carboxylate in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-aminoquinoline-3-carboxylate, a key intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, offers a detailed experimental protocol for its determination, and discusses the critical factors that influence this essential physicochemical property.
Introduction: The Significance of this compound
This compound is a heterocyclic compound of significant interest due to its quinoline core structure, which is a prevalent scaffold in numerous biologically active molecules. Its derivatives have been explored for a wide range of therapeutic applications, including as protein kinase inhibitors.[1] The solubility of this compound in organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and various screening assays. An understanding of its solubility behavior is paramount for its effective application in drug discovery and development.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [2] |
| Molecular Weight | 216.24 g/mol | [2] |
| XLogP3 | 2.6 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Topological Polar Surface Area | 65.2 Ų | [2] |
These properties suggest a molecule with moderate lipophilicity and a significant capacity for hydrogen bonding, which will be central to its solubility characteristics.
Theoretical Principles of Solubility
The adage "like dissolves like" is the foundational principle of solubility. This means that a solute will dissolve best in a solvent that has a similar polarity. The solubility of this compound is governed by the interplay of its structural features and the intermolecular forces it can establish with a given solvent.
The molecule's structure can be deconstructed to understand its solubility profile:
-
Aromatic Quinoline Core: This large, bicyclic aromatic system is inherently nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.
-
Amino Group (-NH₂): Located at the 2-position, this group is a potent hydrogen bond donor and can also act as an acceptor. This feature will promote solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds.
-
Ethyl Carboxylate Group (-COOEt): The ester functionality at the 3-position is polar and contains hydrogen bond acceptors (the oxygen atoms). This group will contribute to solubility in polar solvents.
Consequently, a nuanced solubility profile is expected. The presence of both a large nonpolar core and hydrogen-bonding functional groups suggests that this compound will exhibit limited solubility in highly nonpolar solvents (like hexanes) and may also not be freely soluble in highly polar solvents like water due to the energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the large nonpolar ring system. Its optimal solubility is likely to be found in solvents of intermediate polarity, particularly those that can engage in hydrogen bonding.
Experimental Determination of Thermodynamic Solubility
To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility, which represents the true equilibrium concentration of a solute in a solvent at a given temperature.[3][4][5]
Detailed Step-by-Step Methodology: Equilibrium Shake-Flask Method
-
Preparation of the System:
-
Add an excess amount of solid this compound to a series of clear glass vials, each containing a different organic solvent of interest. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath. A typical temperature for solubility screening is 25 °C.
-
Agitate the samples for a predetermined period, generally 24 to 72 hours, to ensure that the system reaches thermodynamic equilibrium.[3] The equilibration time should be sufficient for the concentration of the dissolved solid to become constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, centrifugation or filtration is employed. Centrifuge the vials at a high speed. Alternatively, filter the supernatant through a chemically inert, fine-pore filter (e.g., a 0.22 µm PTFE syringe filter) that does not absorb the solute. This step is critical to avoid artificially high solubility readings from suspended microparticles.[6]
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a precise aliquot of the clear, saturated supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used (e.g., HPLC-UV). The dilution factor must be accurately recorded.
-
-
Quantitative Analysis:
-
Calculation of Solubility:
-
The solubility of the compound is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The result is typically expressed in units of mg/mL or mol/L.
-
Experimental workflow for thermodynamic solubility determination.
Factors Influencing the Solubility of this compound
Temperature
For most solid organic compounds, solubility in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy input to break the crystal lattice of the solute and to disrupt the solvent-solvent interactions. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the endothermic process, favoring dissolution.
Solvent Properties
The nature of the solvent has a profound impact on the solubility of this compound due to the varied intermolecular interactions that can occur.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective at solvating the amino and carboxylate groups of the solute, leading to good solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents have dipole moments and can act as hydrogen bond acceptors but not donors. They will interact favorably with the polar parts of the solute, particularly the ethyl carboxylate group. Their effectiveness will depend on their ability to disrupt the solute-solute hydrogen bonds.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. While they can interact with the nonpolar quinoline core, they are poor at solvating the polar amino and ester groups. Consequently, the solubility in these solvents is expected to be low.
Intermolecular interactions influencing solubility.
Conclusion
The solubility of this compound in organic solvents is a complex property governed by its unique molecular structure, which combines a large nonpolar aromatic system with functional groups capable of hydrogen bonding. While a qualitative prediction of its solubility behavior can be made based on theoretical principles, accurate and reliable data can only be obtained through meticulous experimental determination. The shake-flask method followed by HPLC analysis remains the most robust approach for this purpose. The insights and protocols provided in this guide are intended to empower researchers to effectively measure and understand the solubility of this important compound, thereby facilitating its application in their research and development endeavors.
References
- 1. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaguru.co [pharmaguru.co]
- 8. improvedpharma.com [improvedpharma.com]
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Ethyl 2-aminoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-aminoquinoline-3-carboxylate, a seemingly unassuming heterocyclic compound, holds a significant position in the landscape of medicinal chemistry and drug discovery. Its quinoline core, a fusion of benzene and pyridine rings, is a "privileged scaffold," frequently appearing in a vast array of biologically active molecules. This technical guide navigates the historical journey of this important molecule, from the foundational discoveries in quinoline chemistry to the specific synthetic routes that led to its creation. We will delve into the key chemical principles underpinning its synthesis, provide detailed experimental protocols for its preparation, and explore its evolution into a cornerstone building block for the development of novel therapeutics.
Introduction: The Allure of the Quinoline Core
The story of this compound is intrinsically linked to the broader history of quinoline itself. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, quinoline's aromatic, bicyclic structure quickly captivated chemists.[1] The late 19th century saw a flurry of activity dedicated to understanding its structure and, more importantly, to developing methods for its synthesis in the laboratory. This era gave birth to a series of eponymous reactions that remain fundamental to heterocyclic chemistry today, including the Skraup, Combes, and Friedländer syntheses.[2]
The significance of the quinoline scaffold extends far beyond academic curiosity. Nature itself provides a compelling precedent in the form of quinine, a quinoline alkaloid extracted from the bark of the cinchona tree, which for centuries was the only effective treatment for malaria. This natural blueprint inspired generations of chemists to explore the medicinal potential of synthetic quinoline derivatives, leading to the development of blockbuster drugs and cementing the quinoline framework as a critical pharmacophore.
The Dawn of a Key Intermediate: The Emergence of this compound
While the precise moment of the first synthesis of this compound is not definitively documented in a single landmark publication, its emergence can be traced to the logical evolution of established quinoline synthesis methodologies, particularly the Friedländer annulation. The Friedländer synthesis, first reported by Paul Friedländer in 1882, provides a direct and versatile route to quinolines through the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group.
The synthesis of this compound is a classic example of the application of this principle. The reaction involves the condensation of 2-aminobenzonitrile with ethyl acetoacetate. This specific adaptation of the Friedländer synthesis, or closely related methods, likely emerged from the systematic exploration of quinoline synthesis in the early to mid-20th century as chemists sought to create a diverse library of quinoline derivatives for various applications, including dyes and pharmaceuticals.
The Friedländer Synthesis: A Cornerstone of Quinoline Chemistry
The Friedländer synthesis is a powerful tool for the construction of the quinoline ring system. The general mechanism involves the reaction of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.
Diagram: Generalized Friedländer Synthesis Workflow
Caption: A simplified workflow of the Friedländer synthesis.
Experimental Protocol: Synthesis of this compound
The following protocol details a common laboratory-scale synthesis of this compound, exemplifying the practical application of the principles discussed.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| 2-Aminobenzonitrile | C₇H₆N₂ | 118.14 | 10.0 g (84.6 mmol) |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 13.2 g (101.5 mmol) |
| Polyphosphoric Acid (PPA) | H(n+2)P(n)O(3n+1) | Variable | ~50 g |
| Ethanol | C₂H₅OH | 46.07 | For recrystallization |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | For neutralization |
| Dichloromethane | CH₂Cl₂ | 84.93 | For extraction |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | For drying |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place 2-aminobenzonitrile (10.0 g, 84.6 mmol) and ethyl acetoacetate (13.2 g, 101.5 mmol).
-
Addition of Catalyst: Carefully add polyphosphoric acid (~50 g) to the flask with vigorous stirring. The mixture will become viscous and warm.
-
Heating: Heat the reaction mixture to 120-130 °C and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to approximately 80 °C. Carefully and slowly pour the warm mixture onto crushed ice (~200 g) in a large beaker with constant stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude solid from ethanol to afford pure this compound as a crystalline solid.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Diagram: Synthesis Workflow for this compound
Caption: Step-by-step workflow for the synthesis.
The Evolving Role in Drug Discovery
The true value of this compound lies in its versatility as a chemical intermediate. The presence of three key functional groups—the amino group at the 2-position, the ester at the 3-position, and the reactive quinoline ring system—provides multiple handles for further chemical modification. This has made it an invaluable starting material for the synthesis of a wide range of more complex molecules with diverse biological activities.
Derivatives of this compound have been investigated for a multitude of therapeutic applications, including:
-
Anticancer Agents: The quinoline scaffold is a common feature in many kinase inhibitors. Modifications of this compound have led to the development of compounds that target various kinases involved in cancer cell proliferation and survival.[2][3]
-
Antimicrobial Agents: The quinoline core is present in several antibacterial and antimalarial drugs. Researchers have functionalized this compound to create novel compounds with potent activity against various pathogens.
-
Anti-inflammatory Agents: Derivatives have been explored for their potential to modulate inflammatory pathways, offering new avenues for the treatment of chronic inflammatory diseases.
The ability to readily modify the core structure of this compound allows for the systematic exploration of structure-activity relationships (SAR), a fundamental process in modern drug discovery.
Conclusion: A Legacy of Versatility
From its conceptual origins in the foundational principles of quinoline synthesis to its current status as a key building block in medicinal chemistry, the journey of this compound is a testament to the enduring power of fundamental organic chemistry. Its discovery and the subsequent exploration of its reactivity have provided a rich platform for the generation of novel molecular entities with significant therapeutic potential. As our understanding of disease biology continues to grow, the versatility of this "privileged scaffold" ensures that it will remain a valuable tool in the hands of researchers and drug development professionals for years to come.
References
An In-Depth Technical Guide to the Starting Materials for Ethyl 2-aminoquinoline-3-carboxylate
Introduction
Ethyl 2-aminoquinoline-3-carboxylate is a pivotal scaffold in medicinal chemistry and drug development. Its quinoline core is a prevalent motif in a wide array of biologically active compounds, including antimalarials, anticancer agents, and anti-inflammatory drugs.[1] The strategic placement of an amino group at the 2-position and an ethyl carboxylate at the 3-position provides a versatile platform for further chemical modifications, enabling the exploration of vast chemical spaces in the quest for novel therapeutics.
This technical guide provides an in-depth exploration of the primary synthetic routes to this compound, with a core focus on the selection and rationale behind the choice of starting materials. We will delve into the mechanistic underpinnings of the key reactions, offer field-proven insights into experimental choices, and provide detailed protocols to ensure reproducibility and success in the laboratory.
Core Synthetic Strategy: The Friedländer Annulation and its Modifications
The most direct and widely employed method for the synthesis of the quinoline ring system is the Friedländer annulation.[2][3][4][5] This classical reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality.[2][4][5] For the specific synthesis of this compound, a strategic selection of starting materials is paramount.
Primary Starting Materials
The synthesis of this compound via a modified Friedländer approach necessitates two key starting materials:
-
An ortho-substituted aminobenzaldehyde derivative: This provides the benzene ring and the nitrogen atom for the quinoline core.
-
An active methylene compound: This component furnishes the atoms to form the pyridine ring of the quinoline system.
For our target molecule, the specific starting materials are:
-
2-Aminobenzaldehyde (or its precursor, 2-Nitrobenzaldehyde )
-
Ethyl Cyanoacetate
The rationale for this selection lies in the desired substitution pattern of the final product. The 2-aminobenzaldehyde provides the foundational aromatic amine, while ethyl cyanoacetate contains the necessary functionalities to yield the 2-amino and 3-carboxylate groups.
The Strategic Use of 2-Nitrobenzaldehyde: A Practical Approach
While 2-aminobenzaldehyde is the direct precursor in the Friedländer synthesis, it is often less stable and less commercially available than its nitro analogue, 2-nitrobenzaldehyde. A highly effective and practical modification involves the in situ reduction of the nitro group to an amine, followed by the domino Friedländer condensation.[1] This approach, often termed a domino nitro reduction-Friedländer heterocyclization, offers several advantages:
-
Starting Material Availability: 2-Nitrobenzaldehydes are generally more accessible and cost-effective.
-
Reaction Efficiency: The one-pot nature of the reaction, where reduction and condensation occur sequentially without isolation of the intermediate 2-aminobenzaldehyde, streamlines the synthetic process and can lead to higher overall yields.
-
Process Safety: Avoids the handling and storage of the potentially less stable 2-aminobenzaldehyde.
Mechanistic Insights: The Journey from Starting Materials to Product
The formation of this compound from 2-aminobenzaldehyde and ethyl cyanoacetate proceeds through a cascade of well-established reaction mechanisms. The overall transformation can be understood as an initial Knoevenagel condensation followed by an intramolecular cyclization and tautomerization.
Step 1: Knoevenagel Condensation
The reaction is initiated by a base-catalyzed Knoevenagel condensation between 2-aminobenzaldehyde and ethyl cyanoacetate. The base (e.g., piperidine, potassium carbonate) deprotonates the α-carbon of ethyl cyanoacetate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 2-aminobenzaldehyde. Subsequent dehydration leads to the formation of an α,β-unsaturated intermediate, ethyl 2-cyano-3-(2-aminophenyl)acrylate.
Step 2: Intramolecular Cyclization and Tautomerization
The newly formed intermediate possesses a nucleophilic amino group and an electrophilic cyano group in close proximity. This arrangement facilitates an intramolecular cyclization, where the amino group attacks the carbon of the cyano group. This cyclization forms a six-membered ring intermediate which then undergoes tautomerization to yield the aromatic and stable this compound.
Visualizing the Primary Synthetic Pathway
Caption: Primary synthetic pathway to this compound.
Visualizing the Domino Nitro Reduction-Friedländer Pathway
Caption: Domino nitro reduction-Friedländer pathway.
Experimental Protocols
The following protocols are compiled from established methodologies for Friedländer-type syntheses and Knoevenagel condensations. They represent a self-validating system where the successful formation of the intermediate in the first part of the reaction is a prerequisite for the subsequent cyclization.
Protocol 1: Synthesis from 2-Aminobenzaldehyde and Ethyl Cyanoacetate
Objective: To synthesize this compound via the direct Friedländer condensation.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Aminobenzaldehyde | 121.14 | 1.21 g | 10 mmol |
| Ethyl Cyanoacetate | 113.12 | 1.13 g | 10 mmol |
| Piperidine | 85.15 | 0.1 mL | ~1 mmol |
| Ethanol | 46.07 | 20 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzaldehyde (1.21 g, 10 mmol) and ethanol (20 mL).
-
Stir the mixture at room temperature until the 2-aminobenzaldehyde has completely dissolved.
-
Add ethyl cyanoacetate (1.13 g, 10 mmol) to the solution, followed by the addition of piperidine (0.1 mL).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution upon cooling. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain this compound.
Expected Outcome: A pale yellow to white crystalline solid. The yield can be further optimized by adjusting the catalyst and reaction time.
Protocol 2: Domino Synthesis from 2-Nitrobenzaldehyde and Ethyl Cyanoacetate
Objective: To synthesize this compound via a one-pot domino nitro reduction-Friedländer condensation.[1]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Nitrobenzaldehyde | 151.12 | 1.51 g | 10 mmol |
| Ethyl Cyanoacetate | 113.12 | 1.13 g | 10 mmol |
| Iron powder | 55.84 | 2.23 g | 40 mmol |
| Glacial Acetic Acid | 60.05 | 30 mL | - |
Procedure:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-nitrobenzaldehyde (1.51 g, 10 mmol) and glacial acetic acid (30 mL).
-
Add ethyl cyanoacetate (1.13 g, 10 mmol) to the mixture.
-
Heat the mixture to 110-120 °C with stirring.
-
Once the reaction temperature is reached, add iron powder (2.23 g, 40 mmol) portion-wise over 30 minutes.
-
Maintain the reaction at 110-120 °C for 2-4 hours after the addition of iron powder is complete. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Expected Outcome: A solid product with yields reported to be high for similar transformations.[1]
Conclusion
The synthesis of this compound is most effectively achieved through a modified Friedländer annulation. The choice between 2-aminobenzaldehyde and 2-nitrobenzaldehyde as the starting material is a critical experimental decision. While the former offers a more direct route, the latter, through a domino nitro reduction-Friedländer condensation, often provides a more practical, efficient, and scalable approach due to the greater availability and stability of the starting material. A thorough understanding of the underlying Knoevenagel and cyclization mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues. The protocols provided in this guide, grounded in established chemical principles, offer a reliable foundation for the successful synthesis of this important heterocyclic building block.
References
Methodological & Application
The Versatile Scafford: Ethyl 2-aminoquinoline-3-carboxylate as a Pivotal Building Block in Heterocyclic Synthesis
Introduction: The Significance of the Quinoline Core and its Prolific Progeny
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4][5] The ability to functionalize the quinoline ring system allows for the fine-tuning of molecular properties, making it a privileged structure in drug discovery.[4] Among the myriad of quinoline-based starting materials, Ethyl 2-aminoquinoline-3-carboxylate stands out as a particularly valuable and versatile building block. Its vicinal amino and ester functionalities provide a reactive handle for a variety of cyclization reactions, enabling the construction of fused heterocyclic systems with significant therapeutic potential.
This comprehensive guide delves into the synthetic utility of this compound, providing detailed application notes and field-proven protocols for its transformation into two key classes of fused heterocycles: pyrazolo[3,4-b]quinolines and quinolino[2,3-d]pyrimidinediones. We will explore the mechanistic underpinnings of these transformations, the rationale behind experimental choices, and present the data in a clear, accessible format for researchers, scientists, and drug development professionals.
Application I: Synthesis of 1H-Pyrazolo[3,4-b]quinolin-4(5H)-ones – Accessing Potent Kinase Inhibitor Scaffolds
The pyrazolo[3,4-b]quinoline ring system is of significant interest due to its presence in molecules with potent biological activities, including the inhibition of various protein kinases.[6] The synthesis of this scaffold from this compound proceeds via a cyclocondensation reaction with hydrazine, a transformation that leverages the inherent reactivity of the starting material's functional groups.
Mechanistic Rationale: A Tale of Two Nucleophiles
The reaction is initiated by the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the ester group in this compound. This is followed by an intramolecular cyclization where the terminal amino group of the resulting hydrazide intermediate attacks the C2 carbon of the quinoline ring, which is rendered electrophilic by the electron-withdrawing effect of the adjacent nitrogen atom. Subsequent tautomerization leads to the stable 1H-pyrazolo[3,4-b]quinolin-4(5H)-one. The choice of a high-boiling solvent like ethanol facilitates the reaction by allowing for the necessary thermal energy to overcome the activation barrier of the cyclization step and to drive the reaction to completion by removing the ethanol byproduct.
Caption: Synthetic workflow for 1H-Pyrazolo[3,4-b]quinolin-4(5H)-one.
Detailed Experimental Protocol: Synthesis of 1H-Pyrazolo[3,4-b]quinolin-4(5H)-one
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (80%) (5.0 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol (20 mL/g of starting material), add hydrazine hydrate (5.0 eq) dropwise at room temperature with continuous stirring.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
After completion of the reaction (disappearance of the starting material spot on TLC), cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration using a Büchner funnel.
-
Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to afford pure 1H-Pyrazolo[3,4-b]quinolin-4(5H)-one.
Self-Validation and Expected Outcomes: The successful synthesis of the target compound is confirmed by its melting point and spectroscopic data. The product is typically a crystalline solid with a high melting point. The IR spectrum should show the appearance of a characteristic C=O stretching frequency for the newly formed lactam ring and the disappearance of the ester C=O stretch. The 1H NMR spectrum will show the disappearance of the ethyl ester signals and the appearance of new signals corresponding to the pyrazolone ring protons.
| Compound | Yield (%) | Melting Point (°C) | Key Spectroscopic Data |
| 1H-Pyrazolo[3,4-b]quinolin-4(5H)-one | 85-95 | >300 | ¹H NMR (DMSO-d₆): δ 11.5-12.5 (br s, 1H, NH), 7.2-8.0 (m, 4H, Ar-H), 10.0-11.0 (br s, 1H, NH).IR (KBr): ν 3300-3100 (N-H), 1680 (C=O) cm⁻¹. |
Application II: Synthesis of Quinolino[2,3-d]pyrimidine-2,4(1H,3H)-diones – Building Blocks for Novel Therapeutics
The quinolino[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold is an important pharmacophore found in a variety of biologically active molecules. The synthesis of this ring system from this compound can be achieved through a cyclocondensation reaction with urea. This transformation provides a straightforward entry into a class of compounds with potential applications in drug development.[7]
Mechanistic Rationale: A Stepwise Annulation
The synthesis of quinolino[2,3-d]pyrimidine-2,4(1H,3H)-dione from this compound and urea is a thermally driven process. The reaction is believed to proceed in a stepwise manner. Initially, the amino group of the quinoline attacks one of the carbonyl groups of urea, leading to the formation of an N-acylurea intermediate with the elimination of ammonia. This is followed by an intramolecular cyclization where the newly formed urea nitrogen attacks the ester carbonyl group, leading to the formation of the six-membered pyrimidinedione ring and the elimination of ethanol. The use of a high temperature is crucial to drive both the initial condensation and the subsequent cyclization.
Caption: Synthetic workflow for Quinolino[2,3-d]pyrimidine-2,4(1H,3H)-dione.
Detailed Experimental Protocol: Synthesis of Quinolino[2,3-d]pyrimidine-2,4(1H,3H)-dione
Materials:
-
This compound (1.0 eq)
-
Urea (5.0 eq)
-
Sand bath or high-temperature heating mantle
-
Reaction tube or flask
-
Dilute hydrochloric acid
-
Büchner funnel and filter paper
Procedure:
-
Grind this compound (1.0 eq) and urea (5.0 eq) together to form a fine, homogeneous powder.
-
Transfer the mixture to a reaction tube or flask and heat it in a sand bath or with a high-temperature heating mantle to 180-200 °C.
-
Maintain this temperature for 2-3 hours. The reaction mixture will melt and then solidify as the reaction progresses.
-
After the reaction is complete, cool the flask to room temperature.
-
Treat the solid residue with hot water and then acidify with dilute hydrochloric acid to pH 5-6.
-
Collect the precipitated solid by filtration using a Büchner funnel.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain pure Quinolino[2,3-d]pyrimidine-2,4(1H,3H)-dione.
Self-Validation and Expected Outcomes: The formation of the desired product can be confirmed by its physical and spectral properties. The product is expected to be a high-melting solid. The IR spectrum should show characteristic C=O stretching bands for the dione system. The 1H NMR spectrum will be characterized by the absence of the ethyl ester signals and the presence of signals for the quinoline and pyrimidine ring protons, including exchangeable NH protons.
| Compound | Yield (%) | Melting Point (°C) | Key Spectroscopic Data |
| Quinolino[2,3-d]pyrimidine-2,4(1H,3H)-dione | 70-80 | >350 | ¹H NMR (DMSO-d₆): δ 11.0-12.0 (br s, 2H, 2xNH), 7.3-8.2 (m, 4H, Ar-H), 8.5 (s, 1H, quinoline H4).IR (KBr): ν 3200-3000 (N-H), 1710, 1660 (C=O) cm⁻¹. |
Conclusion: A Gateway to Chemical Diversity
This compound has proven to be an exceptionally useful and versatile building block for the synthesis of complex heterocyclic systems. The protocols detailed herein for the synthesis of 1H-pyrazolo[3,4-b]quinolin-4(5H)-ones and quinolino[2,3-d]pyrimidine-2,4(1H,3H)-diones provide reliable and efficient methods for accessing these important scaffolds. The straightforward nature of these transformations, coupled with the high yields and purity of the products, underscores the value of this compound in both academic research and industrial drug development. By understanding the underlying reaction mechanisms and the rationale for the experimental conditions, researchers can further exploit the reactivity of this powerful synthetic intermediate to generate novel molecular architectures with promising therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Ethyl 2-aminoquinoline-3-carboxylate
Introduction: The Quinoline Core as a Privileged Scaffold
The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of pharmacologically active compounds.[1][2][3] Its rigid, aromatic structure provides an excellent framework for the spatial orientation of functional groups, enabling precise interactions with biological targets.[2] Quinoline derivatives have demonstrated a vast spectrum of therapeutic applications, including anticancer, antimalarial, antimicrobial, and anti-inflammatory activities.[1][4]
Ethyl 2-aminoquinoline-3-carboxylate is a particularly valuable and versatile starting material.[5] The strategic placement of three distinct functional groups—the nucleophilic 2-amino group, the electrophilic 3-ester group, and the reactive quinoline ring system—allows for a diverse range of chemical transformations. This guide provides detailed protocols and expert insights into the synthesis of several key heterocyclic systems derived from this powerful building block, intended for researchers and professionals in drug discovery and organic synthesis.
Part 1: Synthesis of 1H-Pyrazolo[3,4-b]quinolines
The fusion of a pyrazole ring with a quinoline core gives rise to 1H-pyrazolo[3,4-b]quinolines, a class of compounds investigated for their potent biological activities and unique photophysical properties.[6][7] The synthesis typically proceeds via a cyclocondensation reaction, leveraging the amino and ester functionalities of the starting material.
Reaction Scheme
The most direct route involves the reaction of this compound with hydrazine hydrate. However, a more common and often higher-yielding approach involves the preliminary conversion of the 2-aminoquinoline to a 2-chloroquinoline derivative, which then readily undergoes cyclization with hydrazine.[8]
A plausible reaction pathway starting from a related precursor, 2-chloroquinoline-3-carbaldehyde, which highlights the core transformation, involves direct cyclization with hydrazine hydrate to form 1H-pyrazolo[3,4-b]quinolin-3-amine.[8]
Experimental Workflow: Synthesis of Pyrazolo[3,4-b]quinolines
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C12H12N2O2) [pubchemlite.lcsb.uni.lu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Ethyl 2-aminoquinoline-3-carboxylate Derivatives
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant applications in medicinal and industrial chemistry.[1] First isolated from coal tar in 1834, quinoline and its derivatives have become indispensable in drug discovery, with notable examples including the antimalarial drug quinine and the anticancer agent camptothecin.[1][2] Specifically, Ethyl 2-aminoquinoline-3-carboxylate and its derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules.[3][4] These compounds have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents, making the development of efficient and versatile synthetic protocols a key focus for researchers.[4][5][6]
This guide provides a detailed overview of the primary synthetic route for this compound derivatives—the Friedländer annulation—and offers comprehensive, step-by-step protocols. We will delve into the mechanistic underpinnings of this reaction, explore optimization strategies, and provide practical guidance for successful synthesis in a laboratory setting.
The Friedländer Annulation: A Cornerstone of Quinoline Synthesis
The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a classical and highly effective method for constructing the quinoline ring system.[7][8] The reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing an α-methylene group, such as an active methylene compound, to form a substituted quinoline.[9] This method is renowned for its efficiency and versatility in producing a wide array of polysubstituted quinolines.[10]
Mechanistic Insights
The mechanism of the Friedländer synthesis can proceed through two primary pathways, both of which ultimately lead to the formation of the quinoline ring through a cyclocondensation reaction.[7][8]
Pathway A: Aldol Condensation First
-
The reaction initiates with an aldol condensation between the 2-amino substituted carbonyl compound and the active methylene compound.
-
This is followed by dehydration to form an α,β-unsaturated carbonyl intermediate.
-
An intramolecular condensation between the amino group and the carbonyl group, followed by another dehydration step, results in the formation of the quinoline ring.[8]
Pathway B: Schiff Base Formation First
-
Alternatively, the reaction can begin with the formation of a Schiff base between the 2-amino substituted carbonyl compound and the active methylene compound.
-
This is followed by an intramolecular aldol-type reaction.
-
Subsequent elimination of water leads to the final quinoline product.[7]
To visually represent this process, the following diagram illustrates the key steps in the Friedländer synthesis.
Caption: Experimental workflow for the Friedländer synthesis.
Catalysis and Reaction Conditions
The Friedländer synthesis can be catalyzed by either acids or bases.[8] A variety of catalysts have been employed to improve reaction efficiency and yield, including:
-
Acids: p-Toluenesulfonic acid, trifluoroacetic acid, and Lewis acids.[7][9]
-
Bases: Potassium tert-butoxide and 1,8-diazabicycloundec-7-ene (DBU).[8]
Modern advancements have introduced more environmentally friendly and efficient catalytic systems, such as ionic liquids, metal-organic frameworks, and nanocatalysts.[10][11] Microwave irradiation has also been shown to significantly reduce reaction times and improve yields.[12][13]
Detailed Synthetic Protocols
The following protocols provide step-by-step instructions for the synthesis of this compound derivatives via the Friedländer annulation.
Protocol 1: Classical Acid-Catalyzed Synthesis
This protocol outlines a traditional approach using p-toluenesulfonic acid as the catalyst.
Materials:
-
2-Aminobenzaldehyde (or substituted derivative)
-
Ethyl acetoacetate
-
p-Toluenesulfonic acid (p-TsOH)
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminobenzaldehyde (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in ethanol (10 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound derivative.
Protocol 2: Microwave-Assisted Synthesis
This protocol utilizes microwave irradiation for a rapid and efficient synthesis.[12]
Materials:
-
2-Aminobenzophenone (or other 2-aminoaryl ketone)
-
Ethyl acetoacetate
-
Glacial acetic acid
Procedure:
-
In a microwave-safe reaction vessel, combine the 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol).
-
Add glacial acetic acid (5 mL), which acts as both the solvent and the catalyst.[12]
-
Seal the vessel and place it in a microwave reactor.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired quinoline derivative.
The following diagram illustrates the mechanistic pathway of the Friedländer synthesis.
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Leveraging Ethyl 2-Aminoquinoline-3-Carboxylate for the Synthesis of Novel Kinase Inhibitors
An Application Note for Medicinal Chemists and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, particularly in oncology.[1][2] This application note provides a comprehensive guide for researchers on the strategic use of Ethyl 2-aminoquinoline-3-carboxylate, a versatile and highly functionalized starting material, for the synthesis of potent and selective kinase inhibitors. We will explore the rationale behind its use, detail key synthetic transformations, provide step-by-step protocols for derivatization, and discuss the structure-activity relationships (SAR) of the resulting compounds. This guide is intended to empower drug discovery teams to efficiently exploit this scaffold in their quest for next-generation targeted therapeutics.
The Strategic Importance of the Quinoline Core in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[3][4] This has made them one of the most successful classes of drug targets. Quinoline-based compounds have emerged as a prominent class of kinase inhibitors, with several approved drugs used in clinical oncology.[5]
The utility of the quinoline ring system stems from several key features:
-
Mimicry of the ATP Hinge-Binding Motif: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, mimicking the interaction of the adenine portion of ATP with the "hinge" region of the kinase active site.[6][7] This interaction is a critical anchor for many Type I kinase inhibitors.[8]
-
Structural Rigidity and Planarity: The fused aromatic system provides a rigid scaffold, which helps to minimize the entropic penalty upon binding to the target protein, often leading to higher affinity.[1]
-
Synthetic Tractability: The quinoline core is amenable to a wide array of chemical modifications at various positions, allowing for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).[9][10]
This compound is an ideal starting point for building kinase inhibitors. Its three key functional groups—the quinoline nitrogen, the 2-amino group, and the 3-ethyl carboxylate—offer orthogonal handles for chemical elaboration, enabling the systematic construction of diverse molecular architectures.
Key Synthetic Strategies and Transformations
The strategic derivatization of this compound allows for the exploration of chemical space around the quinoline core to achieve desired potency and selectivity. The primary reactive sites are the 2-amino group and the 3-ethyl carboxylate.
Caption: Synthetic pathways from this compound.
Modification of the 2-Amino Group
The nucleophilic 2-amino group is readily acylated or sulfonylated. These reactions are fundamental for introducing side chains that can interact with solvent-exposed regions of the kinase active site or induce specific conformational changes.
Modification of the 3-Carboxylate Group
The ethyl ester at the C3 position is a versatile handle. It can be hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for forming amide bonds.[11] Amide coupling introduces a vast array of chemical diversity and allows for the installation of groups that can form additional hydrogen bonds or hydrophobic interactions within the ATP-binding pocket. Derivatives of 3-quinoline carboxylic acid have been identified as potent inhibitors of protein kinase CK2.[11][12]
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. This compound is an irritant and may be harmful if swallowed, in contact with skin, or inhaled.[13][14]
Protocol 1: Hydrolysis of Ethyl Ester to Carboxylic Acid
This protocol converts the starting material into the key carboxylic acid intermediate, which is essential for subsequent amide coupling reactions.
Rationale: Saponification using a strong base like NaOH is a standard and efficient method for hydrolyzing esters. The ethanol/water co-solvent system ensures the solubility of both the organic starting material and the inorganic base. Acidification protonates the carboxylate salt to yield the final product.
Materials:
-
This compound (1.0 eq)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) (2.0 eq)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide (2.0 eq) in deionized water to the flask.
-
Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~3-4 by the slow addition of 1 M HCl. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum to yield 2-aminoquinoline-3-carboxylic acid. The product can be used in the next step without further purification.
Protocol 2: Amide Coupling to Synthesize Quinoline-3-Carboxamides
This protocol demonstrates the synthesis of quinoline-3-carboxamide derivatives, which have shown promise as inhibitors of kinases such as ATM.[15]
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling agent that activates the carboxylic acid for nucleophilic attack by the amine. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the formation of HCl and maintain an optimal pH for the reaction.
Materials:
-
2-Aminoquinoline-3-carboxylic acid (from Protocol 1) (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-aminoquinoline-3-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) in one portion.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure quinoline-3-carboxamide derivative.
Application Example: Targeting EGFR/HER-2
Recent studies have shown that pyrano[3,2-c]quinoline derivatives, synthesized from related precursors, act as potent dual inhibitors of EGFR and HER-2.[16][17] This highlights the potential of the quinoline scaffold to target multiple members of the human kinome.
Caption: Inhibition of the EGFR/HER-2 signaling pathway.
The data below summarizes the inhibitory activity of representative pyrano[3,2-c]quinoline compounds against cancer cell lines and their target kinases.
| Compound ID | Target Cell Line | IC₅₀ (nM)[16] | Target Kinase | IC₅₀ (nM)[16] |
| 3a | HT-29 (Colon) | 23 | EGFR | 68 |
| HER-2 | 30 | |||
| 3f | HT-29 (Colon) | 25 | EGFR | 71 |
| HER-2 | 33 | |||
| Erlotinib | HT-29 (Colon) | 30 | - | - |
These results demonstrate that modifications to the core scaffold, derived from structures similar to this compound, can yield compounds with nanomolar potency against both cellular and enzymatic targets, surpassing the efficacy of established drugs like Erlotinib in certain contexts.[16]
Conclusion and Future Directions
This compound represents a high-potential starting material for the synthesis of novel kinase inhibitors. Its defined structure and multiple functional handles provide a robust platform for generating diverse chemical libraries. The synthetic protocols outlined here offer reliable methods for creating key intermediates and final compounds. Future work should focus on exploring bioisosteric replacements for the quinoline core to modulate physicochemical properties and kinase selectivity, as well as employing advanced synthetic strategies like C-H activation to further functionalize the scaffold.[18][19] The continued exploration of this privileged scaffold is poised to deliver the next generation of targeted cancer therapies.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. namiki-s.co.jp [namiki-s.co.jp]
- 8. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoline Series: Synthesis – openlabnotebooks.org [openlabnotebooks.org]
- 11. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 36926-83-7(this compound) | Kuujia.com [kuujia.com]
- 14. fishersci.com [fishersci.com]
- 15. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. New Compounds with Bioisosteric Replacement of Classic Choline Kinase Inhibitors Show Potent Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
The Emergence of Ethyl 2-aminoquinoline-3-carboxylate Derivatives in Oncology: A Guide to Preclinical Evaluation
The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, Ethyl 2-aminoquinoline-3-carboxylate and its derivatives have garnered significant attention in contemporary cancer research. These compounds have demonstrated promising antiproliferative activities across a spectrum of cancer cell lines, acting through diverse and clinically relevant mechanisms of action. This guide provides an in-depth exploration of the scientific rationale and detailed protocols for evaluating the anticancer potential of this promising class of molecules. Our focus is to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously assess these compounds from initial in vitro screening to preclinical in vivo validation.
The Scientific Imperative: Targeting Key Oncogenic Pathways
The therapeutic potential of this compound derivatives stems from their ability to be chemically modified to interact with critical targets in cancer cells. Two of the most prominent mechanisms of action for this class of compounds are the dual inhibition of the EGFR/HER-2 signaling axis and the disruption of microtubule dynamics.
Dual EGFR/HER-2 Inhibition: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are receptor tyrosine kinases that play pivotal roles in cell proliferation, survival, and differentiation.[1][2] Their overexpression and constitutive activation are hallmarks of several aggressive cancers, including breast, colon, and lung carcinomas.[3] The rationale for dual inhibition lies in the potential to overcome resistance mechanisms that can arise from targeting a single receptor.
Disruption of Microtubule Dynamics: Microtubules are essential components of the cytoskeleton, crucial for cell division, intracellular transport, and the maintenance of cell shape.[4][5][6] Their dynamic nature, characterized by polymerization and depolymerization, is a validated target for cancer therapy.[7] Compounds that interfere with tubulin polymerization can induce a G2/M phase cell cycle arrest, leading to apoptotic cell death in rapidly dividing cancer cells.[7][8]
Preclinical Evaluation Workflow: From Benchtop to In Vivo Models
A systematic and rigorous preclinical evaluation is paramount to advancing a promising compound from a laboratory curiosity to a potential clinical candidate. The following workflow outlines the key stages in the assessment of this compound derivatives.
Caption: A streamlined workflow for the preclinical assessment of novel anticancer compounds.
Part 1: In Vitro Antiproliferative Activity Assessment
The initial step in evaluating any potential anticancer compound is to determine its ability to inhibit the growth of cancer cells in vitro. The MTT assay is a widely used, reliable, and cost-effective method for this purpose.[9][10]
Protocol 1: MTT Assay for Cell Viability
Scientific Rationale: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[10]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
| Compound | Cell Line | IC50 (nM) |
| Derivative 3a | HT-29 (Colon) | 23 |
| Derivative 3f | HT-29 (Colon) | 25 |
| Erlotinib (Control) | HT-29 (Colon) | 30 |
| Derivative 3a | MCF-7 (Breast) | Not specified |
| Derivative 3f | MCF-7 (Breast) | Not specified |
Part 2: Elucidation of the Mechanism of Action
Once the antiproliferative activity of a compound is established, the next critical step is to understand how it exerts its effects. Based on the known targets of quinoline derivatives, the following protocols are designed to investigate the inhibition of EGFR/HER-2 and the disruption of tubulin polymerization, as well as their downstream cellular consequences.
Protocol 2: In Vitro Kinase Inhibition Assay (EGFR/HER-2)
Scientific Rationale: To determine if the compound directly inhibits the enzymatic activity of EGFR and HER-2, a cell-free in vitro kinase assay is employed. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[11][12]
Materials:
-
Recombinant human EGFR and HER-2 enzymes
-
Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase Buffer
-
ATP
-
This compound derivative
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well microplates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in the appropriate kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound, the respective kinase (EGFR or HER-2), and a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction at room temperature for 60 minutes.
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value for each kinase.
| Compound | Kinase | IC50 (nM) [1] |
| Derivative 3a | EGFR | 68 |
| Derivative 3a | HER-2 | 30 |
| Derivative 3f | EGFR | 71 |
| Derivative 3f | HER-2 | 33 |
digraph "EGFR_HER2_Signaling" { graph [splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Ligand" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "EGFR" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "HER2" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "PI3K/Akt" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "RAS/RAF/MEK/ERK" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Proliferation" [shape=ellipse, fillcolor="#FFFFFF", style=filled]; "Survival" [shape=ellipse, fillcolor="#FFFFFF", style=filled];
"Ligand" -> "EGFR"; "EGFR" -> "HER2" [label="Dimerization", dir=both]; "HER2" -> "PI3K/Akt" [label="Activation"]; "EGFR" -> "RAS/RAF/MEK/ERK" [label="Activation"]; "PI3K/Akt" -> "Survival"; "RAS/RAF/MEK/ERK" -> "Proliferation"; "this compound Derivative" [shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"] -> "EGFR" [label="Inhibition", color="#EA4335"]; "this compound Derivative" -> "HER2" [label="Inhibition", color="#EA4335"]; }
Caption: Simplified EGFR/HER-2 signaling pathway and the inhibitory action of this compound derivatives.
Protocol 3: Tubulin Polymerization Assay
Scientific Rationale: This fluorescence-based assay monitors the assembly of purified tubulin into microtubules in vitro. A fluorescent reporter that binds to polymerized microtubules is used, and the increase in fluorescence intensity over time is measured.[7][13] Inhibitors of tubulin polymerization will prevent or reduce this increase in fluorescence.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer
-
GTP
-
Fluorescent reporter
-
Test compound
-
Positive control (e.g., Nocodazole)
-
Negative control (vehicle)
-
96-well, black, flat-bottom plates
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and controls.
-
Reaction Setup: On ice, prepare a tubulin reaction mix containing tubulin, General Tubulin Buffer, GTP, and the fluorescent reporter.
-
Initiation of Polymerization: In a pre-warmed 96-well plate at 37°C, add the test compound or controls, followed by the ice-cold tubulin reaction mix.
-
Fluorescence Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes at 37°C.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Compare the curves of the treated samples to the controls to determine the effect on the rate and extent of tubulin polymerization.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Scientific Rationale: To determine if the compound induces cell cycle arrest, flow cytometry with propidium iodide (PI) staining is used. PI is a fluorescent dye that binds to DNA, and the amount of fluorescence is proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8]
Materials:
-
Cancer cell lines
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 5: Apoptosis Assessment
Scientific Rationale: Many anticancer drugs induce apoptosis or programmed cell death. Apoptosis can be assessed by measuring the activation of caspases, the key executioner enzymes of apoptosis, and by observing changes in the levels of pro- and anti-apoptotic proteins of the Bcl-2 family.[14]
Materials:
-
Cancer cell lines
-
Test compound
-
Caspase activity assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
Luminometer
-
Western blotting reagents and antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin)
Procedure (Caspase Activity):
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound for various time points (e.g., 12, 24, 48 hours).
-
Assay: Follow the manufacturer's protocol for the caspase activity assay. This typically involves adding a reagent that contains a luminogenic caspase substrate.
-
Luminescence Measurement: Measure the luminescence, which is proportional to the amount of active caspase-3 and -7.
Procedure (Western Blotting for Bax/Bcl-2):
-
Cell Lysis: Treat cells with the test compound, lyse the cells, and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against Bax and Bcl-2, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and determine the Bax/Bcl-2 ratio. An increase in this ratio is indicative of apoptosis.
| Compound | Effect on Apoptosis Markers in HT-29 Cells |
| Derivative 3a | 11-fold increase in Bax, 5-fold decrease in Bcl-2 |
| Derivative 3f | 9-fold increase in Bax, 3-fold decrease in Bcl-2 |
Part 3: In Vivo Efficacy Studies
Promising results from in vitro studies warrant further investigation in a more physiologically relevant system. In vivo xenograft models are the standard for preclinical evaluation of anticancer drug efficacy.[15][16][17]
Protocol 6: Subcutaneous Xenograft Model
Scientific Rationale: This model involves the implantation of human cancer cells under the skin of immunocompromised mice. It allows for the assessment of a compound's ability to inhibit tumor growth in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line (e.g., HT-29)
-
Test compound formulated in a suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a PBS/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth: Monitor the mice regularly until the tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) according to a predetermined schedule and dosage. The control group receives the vehicle alone.
-
Monitoring: Measure the tumor volume and body weight of the mice 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of novel anticancer agents. The detailed protocols provided in this guide offer a comprehensive framework for the preclinical evaluation of these compounds, from initial cell-based assays to in vivo efficacy studies. Rigorous and systematic investigation of their mechanism of action and therapeutic potential is crucial for advancing the most promising candidates toward clinical development. Future research should focus on optimizing the pharmacokinetic properties of these derivatives and exploring their efficacy in combination with other anticancer therapies.
References
- 1. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. asploro.com [asploro.com]
- 5. mdpi.com [mdpi.com]
- 6. Tubulin - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. maxanim.com [maxanim.com]
- 14. Tubulin Polymerization Assay [bio-protocol.org]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Purification of Ethyl 2-aminoquinoline-3-carboxylate via Column Chromatography
Introduction and Strategic Importance
Ethyl 2-aminoquinoline-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its quinoline core is a privileged scaffold found in numerous pharmacologically active agents, and the strategic placement of its amino and carboxylate functionalities makes it a versatile precursor for the synthesis of more complex molecules, including potential dual inhibitors of EGFR/HER-2 for cancer therapy.[1][2] The bioactivity and ultimate success of these downstream applications are critically dependent on the purity of this starting material. Impurities from its synthesis, often employing methods like the Friedländer annulation, can introduce side products or carry over unreacted starting materials, confounding subsequent reactions and biological assays.[3]
This application note provides a comprehensive, field-proven protocol for the purification of this compound using normal-phase column chromatography. We will move beyond a simple list of steps to explain the critical reasoning behind each parameter selection, empowering the researcher to adapt and troubleshoot the methodology effectively.
Understanding the Molecule: Key Physicochemical Properties
A successful purification strategy is predicated on a thorough understanding of the target molecule's properties. This compound possesses distinct characteristics that dictate its behavior on a silica column.
-
Polarity and Functionality: The molecule's structure incorporates a polar amino group (-NH2), an ethyl ester (-COOEt) group, and a basic nitrogen atom within the quinoline ring. This combination results in a moderately polar compound with a significant topological polar surface area of 65.2 Ų.[4]
-
Basicity and Silica Interaction: The presence of two basic nitrogen centers (the amino group and the quinoline nitrogen) is the most critical factor to consider. Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH). These acidic sites can engage in strong, often irreversible, interactions with basic analytes, leading to significant peak tailing, poor resolution, and in some cases, complete retention or degradation of the compound on the column.[5][6]
The Chromatographic Rationale: Taming a Basic Compound on an Acidic Stationary Phase
Normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase, is the method of choice.[7] Separation is achieved based on the analyte's affinity for the stationary phase. Non-polar impurities will have minimal interaction and elute quickly, while the more polar target compound will be retained and elute later.
The primary challenge, as identified above, is the basicity of the analyte. To achieve a successful separation, the acidic nature of the silica gel must be neutralized or "deactivated." This is accomplished by introducing a small quantity of a volatile organic base, such as triethylamine (TEA), into the mobile phase. The TEA acts as a competing base, preferentially interacting with the acidic silanol sites and effectively masking them from the target compound.[5][8] This allows the this compound to travel through the column based on polarity-driven interactions rather than strong acid-base binding, resulting in symmetrical peaks and efficient elution.
Detailed Purification Protocol
This protocol is divided into a systematic workflow, from initial method development on a small scale to the final isolation of the pure product.
Part A: Mobile Phase Optimization via Thin-Layer Chromatography (TLC)
The first step is to identify a solvent system that provides optimal separation. The goal is to find a mobile phase composition that moves the target compound to a Retention Factor (Rf) of approximately 0.25-0.35, which is ideal for column chromatography separation.[9]
Procedure:
-
Prepare the Eluent: Create a stock solution of your mobile phase. A standard starting point for compounds of this polarity is a mixture of Hexane and Ethyl Acetate.[10] Prepare a second stock solution containing the same solvent ratio but with the addition of 1% triethylamine (v/v).
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto two separate silica gel TLC plates.
-
Develop the Plates: Place one plate in a developing chamber containing the Hexane/Ethyl Acetate mixture and the other in a chamber with the TEA-modified eluent.
-
Visualize and Analyze: After the solvent front has reached near the top of the plates, remove them, mark the solvent front, and allow them to dry completely. Visualize the spots under a UV lamp (254 nm).
-
Interpret the Results: The plate developed without TEA will likely show the main spot streaking or "tailing" significantly. The plate developed with the TEA-modified eluent should show a well-defined, round spot. Adjust the ratio of Hexane to Ethyl Acetate until the Rf of this well-defined spot is in the target range of 0.25-0.35.
Part B: Column Preparation and Deactivation
Proper column packing is essential to prevent issues like channeling, which leads to poor separation.
Procedure:
-
Select the Stationary Phase: Use standard flash-grade silica gel (e.g., 230-400 mesh).
-
Prepare the Slurry: In a beaker, create a slurry of the silica gel in the optimized mobile phase (containing 1% TEA) determined from the TLC analysis. The consistency should be pourable but not overly dilute.
-
Pack the Column: Secure a glass chromatography column vertically. Ensure the stopcock is closed. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Pour the silica slurry into the column in a single, continuous motion.
-
Settle the Bed: Gently tap the side of the column to dislodge any air bubbles and encourage uniform settling of the silica bed. Open the stopcock and drain the excess solvent until the solvent level meets the top of the silica bed. Crucially, never let the silica bed run dry.
-
Equilibrate: Add more of the mobile phase and allow 2-3 column volumes to pass through the packed silica. This ensures the entire stationary phase is fully equilibrated and deactivated by the triethylamine.[6]
Part C: Sample Loading
For optimal resolution, the sample should be introduced to the column in a highly concentrated, narrow band. Dry loading is the superior method for this purpose.[11]
Procedure:
-
Dissolve the Crude Product: Dissolve the entire crude sample of this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Adsorb onto Silica: Add a small amount of silica gel (typically 1-2 times the weight of the crude product) to the solution.
-
Evaporate the Solvent: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Load the Column: Carefully add the silica-adsorbed sample as a uniform layer on top of the packed column bed. Add a thin protective layer of sand on top of the sample layer to prevent disturbance during solvent addition.
Part D: Elution and Fraction Collection
This is the active separation phase.
Procedure:
-
Begin Elution: Carefully add the mobile phase to the column, opening the stopcock to begin the flow. Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect Fractions: Collect the eluent in sequentially numbered test tubes or flasks. The size of the fractions should be proportional to the size of the column.
-
Monitor with TLC: Periodically, analyze the collected fractions using TLC (with the same TEA-modified eluent) to track the elution of the compounds. Spot the crude mixture as a reference. This allows you to identify which fractions contain your pure product, which contain impurities, and which are mixed.
Part E: Isolation and Analysis
-
Combine Pure Fractions: Based on the TLC analysis, combine all fractions that contain only the pure this compound.
-
Solvent Removal: Remove the mobile phase from the pooled fractions using a rotary evaporator. The presence of triethylamine (boiling point ~89 °C) may require co-evaporation with a solvent like toluene or drying under high vacuum to remove completely.
-
Confirm Purity: Obtain the final mass of the purified solid. Confirm its identity and assess its purity using analytical techniques such as NMR, LC-MS, or HPLC.[12]
Summary of Key Parameters and Visual Workflow
The critical parameters for this purification are summarized below for quick reference.
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar stationary phase for normal-phase chromatography.[7] |
| Mobile Phase | Hexane / Ethyl Acetate (adjust ratio for Rf ≈ 0.3) | Good balance of non-polar and polar solvents for eluting moderately polar compounds.[10] |
| Mobile Phase Additive | 1% Triethylamine (v/v) | Critical. Neutralizes acidic silanol sites, preventing tailing and degradation of the basic analyte.[5][6] |
| Sample Loading | Dry Loading (adsorbed onto silica) | Ensures a narrow sample band, leading to higher resolution and better separation.[11] |
| Monitoring | TLC with UV visualization | Allows for rapid identification of fractions containing the pure product. |
Visual Workflow of the Purification Process
Caption: Workflow for the purification of this compound.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Streaking/Tailing on Column | Insufficient deactivation of silica. | Ensure 1-2% triethylamine is present in the mobile phase during packing, equilibration, and elution.[5] |
| Compound Not Eluting | Mobile phase is not polar enough. | Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase.[10] |
| Compound Elutes Too Quickly | Mobile phase is too polar. | Decrease the proportion of the polar solvent in the mobile phase. Start with a less polar mixture. |
| Poor Separation of Impurities | - Incorrect mobile phase selectivity.- Column overloaded.- Column packed poorly. | - Try a different solvent system (e.g., Dichloromethane/Methanol + 1% TEA).- Reduce the amount of crude material loaded onto the column.- Repack the column carefully, ensuring a homogenous bed. |
References
- 1. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 36926-83-7(this compound) | Kuujia.com [kuujia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. column-chromatography.com [column-chromatography.com]
- 8. biotage.com [biotage.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Chromatography [chem.rochester.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. 36926-83-7|this compound|BLD Pharm [bldpharm.com]
Application Note: A Validated Protocol for the Recrystallization of Ethyl 2-aminoquinoline-3-carboxylate
Abstract
This application note provides a comprehensive, field-proven methodology for the purification of Ethyl 2-aminoquinoline-3-carboxylate (CAS: 36926-83-7) via recrystallization. As a key heterocyclic building block in medicinal chemistry and drug development, obtaining this compound in high purity is critical for reliable downstream applications.[1][2][3] This guide moves beyond a simple set of instructions, delving into the causal chemical principles behind solvent selection, procedural steps, and post-purification validation. The protocol is designed to be a self-validating system, equipping researchers with the tools to adapt and optimize the procedure for maximum yield and purity.
Introduction: The Imperative for Purity
This compound is a substituted quinoline derivative of significant interest in synthetic and medicinal chemistry.[3][4] The quinoline scaffold is a privileged structure found in numerous pharmacologically active agents, and this specific ester serves as a versatile intermediate for the synthesis of more complex molecules.[5][6] The presence of impurities from the initial synthesis—such as unreacted starting materials, byproducts, or tars—can drastically affect the outcome of subsequent reactions and biological assays.
Recrystallization is a powerful purification technique that leverages differences in solubility to separate a desired compound from its impurities.[7] It is the most employed method for the final purification of solid active pharmaceutical ingredients (APIs). The process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes mismatched impurity molecules. This results in a significant enhancement of chemical purity.
Foundational Principles and Compound Characteristics
The Theory of Solvent Selection
The success of any recrystallization hinges on the selection of an appropriate solvent system. An ideal solvent should exhibit the following characteristics:
-
High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the target compound (and preferably any impurities) at or near its boiling point.
-
Low Solvating Power at Low Temperatures: As the solution cools, the solvent's ability to keep the target compound in solution must decrease significantly, promoting crystallization.
-
Favorable Boiling Point: The solvent's boiling point should be high enough to facilitate dissolution but low enough to be easily removed from the purified crystals during the drying phase.
-
Inertness: The solvent must not react with the compound being purified.
For this compound, the molecular structure—containing a polar amino group, an ester, and a large aromatic system—suggests that polar protic solvents like ethanol or methanol are excellent starting points. A general rule of thumb is that solvents containing functional groups similar to the solute are often effective.[8] While no definitive recrystallization solvent is published for this exact compound, the closely related ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is effectively recrystallized from ethanol , making it the primary candidate for this protocol.[9]
Physicochemical Properties
A summary of the key properties of this compound is presented below. Notably, a definitive melting point is not consistently reported in the literature, which is a critical parameter for assessing purity. Therefore, an initial melting point determination of the crude material is a mandatory first step in this protocol.
| Property | Value | Source |
| CAS Number | 36926-83-7 | [10][11] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [10][12] |
| Molecular Weight | 216.24 g/mol | [13] |
| Appearance | Solid (Typical) | N/A |
| Boiling Point | ~348.9 °C at 760 mmHg | [10] |
| Melting Point | Not Widely Reported. Must be determined experimentally. | N/A |
Experimental Protocol: A Step-by-Step Guide
This protocol is designed around a single-solvent system using ethanol. An alternative two-solvent approach is discussed in the troubleshooting section.
Preliminary Solvent Screening (Optional but Recommended)
To confirm the suitability of ethanol or find an alternative, a small-scale solvent screen is advised.
| Solvent | Test at Room Temp (20-25°C) | Test at Boiling Point | Ideal Observation |
| Ethanol | Add ~0.1 g crude solid to 1 mL solvent. | Heat gently to boiling. | Insoluble or sparingly soluble cold; fully soluble hot. |
| Methanol | Add ~0.1 g crude solid to 1 mL solvent. | Heat gently to boiling. | Insoluble or sparingly soluble cold; fully soluble hot. |
| Isopropanol | Add ~0.1 g crude solid to 1 mL solvent. | Heat gently to boiling. | Insoluble or sparingly soluble cold; fully soluble hot. |
| Ethyl Acetate | Add ~0.1 g crude solid to 1 mL solvent. | Heat gently to boiling. | May show good differential solubility. |
| Water | Add ~0.1 g crude solid to 1 mL solvent. | Heat gently to boiling. | Expected to be insoluble due to organic character. |
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
Detailed Procedure
-
Dissolution:
-
Place the crude this compound solid into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
-
Add a magnetic stir bar or boiling chips. Place on a stirrer hotplate in a fume hood.
-
Add a small portion of the chosen solvent (e.g., ethanol) and begin heating and stirring.
-
Continue to add the solvent in small increments until the solid just dissolves at the boiling point. Causality: Using the minimum amount of hot solvent is crucial for maximizing the recovery yield, as any excess solvent will retain some product in solution even after cooling.
-
-
Decolorization (If Necessary):
-
If the hot solution is colored by high-molecular-weight impurities, remove the flask from the heat source.
-
Allow the solution to cool slightly below its boiling point and add a very small amount of activated charcoal.
-
Re-heat the mixture to boiling for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs colored impurities. It must be added to a solution below its boiling point to prevent violent frothing.
-
-
Hot Gravity Filtration:
-
This step is essential if insoluble impurities or activated charcoal are present.
-
Place a short-stemmed funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask.
-
Pour the hot solution through the funnel as quickly as possible. Causality: Keeping the apparatus hot prevents premature crystallization of the product on the filter paper or in the funnel stem, which would decrease the yield.
-
-
Crystallization:
-
Cover the flask containing the clear, hot filtrate with a watch glass or loosely plugged stopper.
-
Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling (e.g., plunging directly into an ice bath) can cause the product to precipitate as a powder, trapping impurities within the solid matrix.
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Collection and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Collect the crystals by vacuum filtration, transferring the crystal slurry into the funnel.
-
With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent. Causality: Washing with cold solvent removes any residual soluble impurities adhering to the crystal surfaces. The solvent must be cold to minimize redissolving the purified product.
-
-
Drying:
-
Allow air to be pulled through the crystals on the filter for several minutes to begin the drying process.
-
Transfer the crystalline solid to a watch glass or drying dish.
-
Dry the product to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all residual solvent.
-
Quality Control and Validation
The success of the recrystallization must be validated empirically.
-
Melting Point Analysis: This is the most straightforward method. The purified product should exhibit a significantly sharper and higher melting point range (typically < 2 °C range) compared to the crude starting material.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product side-by-side on a TLC plate. After developing in an appropriate solvent system (e.g., ethyl acetate/hexane), the purified sample should show a single, clean spot, while the crude lane may show multiple spots corresponding to impurities.
-
Yield Calculation: Calculate the percent recovery to assess the efficiency of the process. A typical recovery is between 70-90%, but this can vary.
Percent Recovery = (Mass of Pure, Dry Crystals / Mass of Crude Solid) x 100%
Troubleshooting
| Issue | Possible Cause | Solution |
| Product Fails to Crystallize | Too much solvent was used; the compound is very soluble even when cold. | Re-heat the solution to evaporate some of the solvent and attempt to cool again. If this fails, a two-solvent (antisolvent) system may be needed. Dissolve the compound in a good solvent (e.g., ethanol) and add a poor solvent (e.g., water or hexane) dropwise at room temperature until turbidity persists, then heat to clarify and cool slowly. |
| Product "Oils Out" | The boiling point of the solvent is higher than the melting point of the solute; cooling is too rapid; impurities are depressing the melting point. | Re-heat the solution to dissolve the oil. Add slightly more solvent and allow it to cool much more slowly. Seeding the solution with a previously formed pure crystal can also induce proper crystallization. |
| Low Recovery Yield | Too much solvent used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent. | Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated. Always use ice-cold solvent for washing and use it sparingly. |
References
- 1. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Buy Ethyl 3-aminoquinoline-2-carboxylate (EVT-2570128) | 62235-59-0 [evitachem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Metal-Free Quinoline Synthesis [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. mdpi.com [mdpi.com]
- 10. 36926-83-7(this compound) | Kuujia.com [kuujia.com]
- 11. 2-AMINO-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 36926-83-7 [chemicalbook.com]
- 12. PubChemLite - this compound (C12H12N2O2) [pubchemlite.lcsb.uni.lu]
- 13. scbt.com [scbt.com]
Application Note: Comprehensive Characterization of Ethyl 2-aminoquinoline-3-carboxylate
Abstract
This document provides a detailed guide to the essential analytical techniques for the structural elucidation and purity assessment of Ethyl 2-aminoquinoline-3-carboxylate (CAS No. 36926-83-7). As a key heterocyclic building block in medicinal chemistry and drug development, its unambiguous characterization is paramount for ensuring quality, reproducibility, and regulatory compliance. This guide offers field-proven protocols and expert insights into the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The methodologies are designed to be self-validating, providing researchers and drug development professionals with a comprehensive framework for analysis.
Introduction and Physicochemical Overview
This compound is a polysubstituted quinoline derivative. The quinoline scaffold is a core structure in numerous pharmacologically active agents, exhibiting activities such as anticancer, antimalarial, and antibacterial properties.[1] Therefore, derivatives like this ester serve as critical intermediates in the synthesis of novel therapeutic candidates. Accurate and thorough characterization is the foundation of any research or development program, ensuring that the correct molecular entity is being studied and that its purity profile is well-defined.
The fundamental properties of the target compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 36926-83-7 | [2][3][4] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [2][4] |
| Molecular Weight | 216.24 g/mol | [4] |
| Monoisotopic Mass | 216.08987 Da | [2][5] |
| Appearance | Typically a solid (e.g., yellow crystals) | [1] |
| XLogP3 | 2.6 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H (proton) and ¹³C (carbon) NMR are essential for complete structural verification.
Expertise & Causality
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the compound and its residual proton signal (at ~2.50 ppm) does not typically interfere with key analyte signals. The amine (-NH₂) protons are often broad and exchangeable, and their visibility can be confirmed by a D₂O exchange experiment. ¹³C NMR, often acquired with proton decoupling, provides a single peak for each unique carbon atom, confirming the carbon skeleton of the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH₂, and CH₃ groups.[6]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the specific solvent and sample.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 12-16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 200-220 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO-d₆ at 39.52 ppm).
Expected NMR Data
The following table summarizes the expected chemical shifts (δ) for this compound. These are based on published data for structurally similar quinoline derivatives and established chemical shift principles.[6]
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Notes |
| Ethyl -CH₃ | ~1.3 (t, 3H) | ~14.5 | Triplet (t) due to coupling with -CH₂. |
| Ethyl -CH₂ | ~4.3 (q, 2H) | ~60.0 | Quartet (q) due to coupling with -CH₃. |
| Quinoline H-4 | ~8.5 (s, 1H) | ~148.0 | Singlet (s), often deshielded. |
| Aromatic H-5 to H-8 | 7.2 - 8.0 (m, 4H) | 122.0 - 135.0 | Complex multiplet (m) region. |
| Amino -NH₂ | ~7.5 (s, 2H, broad) | N/A | Broad singlet, exchangeable with D₂O. |
| Ester C=O | N/A | ~168.0 | Carbonyl carbon, no attached protons. |
| Quinoline C-2 (C-NH₂) | N/A | ~158.0 | Carbon attached to the amino group. |
| Quinoline C-3 (C-COOEt) | N/A | ~110.0 | Carbon attached to the ester group. |
| Other Quaternary C | N/A | 138.0 - 150.0 | Bridgehead and other non-protonated carbons. |
Workflow Visualization
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. 36926-83-7(this compound) | Kuujia.com [kuujia.com]
- 3. 2-AMINO-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 36926-83-7 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. PubChemLite - this compound (C12H12N2O2) [pubchemlite.lcsb.uni.lu]
- 6. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using Ethyl 2-aminoquinoline-3-carboxylate Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 2-aminoquinoline-3-carboxylate derivatives in cell-based assays. This document offers in-depth technical guidance, detailed experimental protocols, and insights into the underlying scientific principles to empower users to conduct robust and reproducible studies for the discovery and characterization of novel therapeutic agents.
Introduction: The Therapeutic Potential of Quinoline Derivatives
Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities.[1][2] These activities span antibacterial, antifungal, anti-inflammatory, antimalarial, and, most notably, anticancer properties.[1][2] The versatile quinoline scaffold serves as a privileged structure in drug design, allowing for modifications that can fine-tune its biological activity against various cellular targets.[1] Among these, this compound derivatives have emerged as a particularly promising subclass. Recent studies have highlighted their potential as potent anticancer agents, with some derivatives demonstrating dual inhibitory activity against key oncogenic drivers like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[3]
This guide will focus on the practical application of this compound derivatives in a suite of cell-based assays designed to elucidate their anticancer properties, from initial cytotoxicity screening to more detailed mechanistic studies.
Rationale for Cell-Based Assays in Drug Discovery
Cell-based assays are indispensable tools in the early stages of drug discovery and development. They provide a biologically relevant context to evaluate a compound's efficacy, potency, and mechanism of action within a living system.[4] Unlike biochemical assays that assess the interaction of a compound with an isolated molecular target, cell-based assays can provide insights into a compound's cell permeability, metabolic stability, and potential off-target effects.[4] For this compound derivatives, a well-designed panel of cell-based assays can systematically characterize their therapeutic potential.
A tiered approach is often employed, starting with broad cytotoxicity screening across a panel of cancer cell lines to identify active compounds and determine their potency (e.g., IC50 values). Subsequent assays can then be used to investigate the underlying mechanisms of cell death, such as apoptosis and cell cycle arrest. For compounds designed to target specific pathways, such as the EGFR/HER-2 signaling cascade, further assays can be employed to confirm target engagement and downstream effects.
Physicochemical Properties and Compound Handling
A fundamental aspect of successful cell-based assays is the proper handling and preparation of the test compounds. The physicochemical properties of this compound derivatives, such as solubility and stability, will influence their behavior in aqueous culture media.
Table 1: General Physicochemical Properties of this compound
| Property | Value/Information | Source |
| Molecular Formula | C12H12N2O2 | [5][6] |
| Molecular Weight | ~216.24 g/mol | [5] |
| XLogP3 | ~2.6 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Storage | Store at -20°C for long-term stability. | [5] |
Key Considerations for Compound Preparation:
-
Solubility: Due to their relatively hydrophobic nature (as indicated by the XLogP3 value), these derivatives are often poorly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).
-
Stock Solutions: Prepare a 10 mM or 20 mM stock solution in 100% DMSO. Ensure the compound is completely dissolved. Store stock solutions in small aliquots at -20°C to minimize freeze-thaw cycles.
-
Working Dilutions: For cell-based assays, prepare working dilutions of the compound in complete cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Precipitation: Visually inspect the prepared dilutions for any signs of precipitation. If precipitation occurs, consider lowering the final concentration or using a different solubilization strategy.
Experimental Protocols
This section provides detailed, step-by-step methodologies for a panel of cell-based assays to characterize the anticancer activity of this compound derivatives.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.
Rationale for Cell Line Selection:
The choice of cancer cell lines is critical for obtaining clinically relevant data.[8] For compounds targeting EGFR and HER-2, it is recommended to use cell lines with known expression levels of these receptors.
-
MCF-7 (Breast Cancer): Overexpresses both EGFR and HER-2.[3]
-
HT-29 (Colon Cancer): Overexpresses both EGFR and HER-2.[3]
-
A431 (Epidermoid Carcinoma): Overexpresses EGFR.
-
SKBr3 (Breast Cancer): Overexpresses HER-2.[9]
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivative stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete medium from the DMSO stock. A typical concentration range to start with is 0.01 to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism or similar software).
-
Workflow for MTT Cytotoxicity Assay:
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
Materials:
-
Selected cancer cell lines
-
6-well plates
-
This compound derivative
-
Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
After 24 hours, treat the cells with the this compound derivative at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Workflow for Annexin V/PI Apoptosis Assay:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer agents induce cell cycle arrest at specific checkpoints.
Materials:
-
Selected cancer cell lines
-
6-well plates
-
This compound derivative
-
70% ethanol (ice-cold)
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells and treat with the this compound derivative as described in the apoptosis assay protocol.
-
-
Cell Harvesting:
-
Harvest cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry. The PI fluorescence intensity is directly proportional to the DNA content.
-
Data Analysis:
-
The data is typically displayed as a histogram of cell count versus fluorescence intensity.
-
Software such as ModFit LT or FlowJo can be used to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 4: High-Content Imaging for Phenotypic Screening
High-content imaging (HCI) combines automated microscopy with sophisticated image analysis to quantitatively measure multiple phenotypic changes in cells simultaneously.[10][11] This allows for a more detailed understanding of the compound's effects on cellular morphology, protein localization, and other cellular parameters.
Application:
-
Multiplexed analysis of cytotoxicity, apoptosis (e.g., using caspase-3/7 activation), and nuclear morphology (e.g., using Hoechst stain).
-
Assessing changes in the expression and localization of target proteins (e.g., EGFR, HER-2) or downstream signaling molecules.
General Workflow:
-
Cell Seeding: Seed cells in optically clear bottom plates (e.g., 96- or 384-well).
-
Compound Treatment: Treat cells with a range of concentrations of the this compound derivative.
-
Staining: After the desired incubation time, fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes and/or antibodies against specific cellular markers.
-
Image Acquisition: Use a high-content imaging system to automatically acquire images from each well.
-
Image Analysis: Employ image analysis software to segment the images, identify individual cells and subcellular compartments, and quantify various parameters (e.g., fluorescence intensity, cell size, nuclear condensation).
Workflow for High-Content Imaging:
Caption: General workflow for a high-content imaging assay.
Mechanistic Insights: Targeting the EGFR/HER-2 Signaling Pathway
Several this compound derivatives have been identified as dual inhibitors of EGFR and HER-2.[3] These receptor tyrosine kinases are key players in cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.
EGFR/HER-2 Signaling Pathway Overview:
Caption: Simplified EGFR/HER-2 signaling pathway and the inhibitory action of this compound derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The cell-based assays outlined in these application notes provide a robust framework for the comprehensive evaluation of these derivatives. By systematically assessing their cytotoxicity, and elucidating their mechanisms of action, researchers can effectively identify and advance lead candidates for further preclinical and clinical development. It is imperative to remember that cancer cell lines are models and can evolve, so careful characterization and consistent experimental conditions are crucial for reproducible and meaningful results.[12]
References
- 1. benthamscience.com [benthamscience.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer Cell Lines Are Useful Model Systems for Medical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 36926-83-7(this compound) | Kuujia.com [kuujia.com]
- 6. PubChemLite - this compound (C12H12N2O2) [pubchemlite.lcsb.uni.lu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Assay for Isolation of Inhibitors of Her2-Kinase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. criver.com [criver.com]
- 12. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-aminoquinoline-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-aminoquinoline-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to help you optimize your synthesis and overcome common challenges.
Introduction to the Synthesis
This compound is a valuable scaffold in medicinal chemistry, forming the basis for a variety of pharmacologically active compounds.[1] The most common and direct method for its synthesis is the Friedländer Annulation , a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[2][3] This guide will primarily focus on optimizing the Friedländer approach for this specific target molecule.
Reaction Mechanism and Key Considerations
The Friedländer synthesis can proceed through two main pathways, largely dependent on the reaction conditions (acidic or basic catalysis). Understanding these pathways is crucial for troubleshooting and optimizing your reaction.
Pathway A: Aldol Condensation First (Base-Catalyzed)
-
Aldol Addition: The reaction begins with a base-catalyzed aldol addition between the enolizable carbonyl compound (e.g., ethyl acetoacetate or ethyl cyanoacetate) and the 2-aminoaryl ketone/aldehyde.
-
Dehydration: The resulting aldol adduct readily dehydrates to form an α,β-unsaturated carbonyl intermediate.
-
Intramolecular Cyclization (Michael Addition): The amino group of the aminobenzoyl component then undergoes an intramolecular Michael addition to the α,β-unsaturated system.
-
Final Dehydration & Aromatization: A final dehydration step leads to the formation of the aromatic quinoline ring.
Pathway B: Schiff Base Formation First (Acid-Catalyzed)
-
Schiff Base Formation: Under acidic conditions, the reaction can initiate with the formation of a Schiff base (imine) between the 2-aminoaryl ketone/aldehyde and the other carbonyl reactant.
-
Tautomerization: The Schiff base then tautomerizes to an enamine.
-
Intramolecular Cyclization: The enamine undergoes an intramolecular electrophilic attack on the aromatic ring.
-
Dehydration & Aromatization: Subsequent dehydration and aromatization yield the final quinoline product.
Below is a visual representation of the general Friedländer synthesis mechanism.
Caption: Generalized reaction pathways for the Friedländer synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction is not proceeding to completion, or the yield is very low. What are the likely causes and solutions?
A1: This is a common issue that can stem from several factors:
-
Insufficient Catalyst Activity: Ensure your acid or base catalyst is fresh and of high purity. For base-catalyzed reactions, consider stronger, non-nucleophilic bases like 1,8-Diazabicyclo[4]undec-7-ene (DBU) or potassium tert-butoxide. For acid-catalyzed reactions, p-toluenesulfonic acid or Lewis acids can be effective.[3]
-
Low Reaction Temperature: The Friedländer synthesis often requires elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, a gradual increase in temperature, potentially to reflux, may be necessary. Microwave irradiation has also been shown to significantly reduce reaction times and improve yields.
-
Steric Hindrance: If your starting materials are sterically bulky, the reaction may require more forcing conditions, such as higher temperatures, longer reaction times, or a more active catalyst.
-
Inappropriate Solvent: The choice of solvent can be critical. For base-catalyzed reactions, polar aprotic solvents like DMF or DMSO are often used. For acid-catalyzed reactions, solvents like toluene or even solvent-free conditions can be effective.[3]
Q2: I am observing the formation of a significant amount of tar-like material in my reaction flask. How can I prevent this?
A2: Tar formation is typically a result of side reactions, such as polymerization or decomposition of starting materials or intermediates, often under harsh conditions.
-
Excessive Heat: High temperatures can promote undesired side reactions. Try running the reaction at a lower temperature for a longer period.
-
Strongly Acidic or Basic Conditions: Highly corrosive conditions can lead to decomposition. Consider using a milder catalyst or a catalytic amount of a stronger one.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TCM). Once the starting materials are consumed, work up the reaction promptly to avoid prolonged exposure to harsh conditions.
Q3: My product is impure, and I'm having difficulty with purification. What are the likely side products and how can I remove them?
A3: The primary side products in a Friedländer synthesis often arise from self-condensation of the carbonyl starting materials.
-
Aldol Self-Condensation: Under basic conditions, the enolizable ketone or ester can react with itself. To minimize this, one can try adding the carbonyl compound slowly to the reaction mixture containing the 2-aminoaryl ketone/aldehyde and the base.
-
Alternative Starting Materials: To circumvent self-condensation, consider using a modified starting material. For instance, instead of ethyl acetoacetate, using ethyl cyanoacetate can sometimes lead to a cleaner reaction.
-
Purification Strategies:
-
Recrystallization: this compound is a solid at room temperature. Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is often effective for purification.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a standard method for purifying quinoline derivatives.
-
Q4: I am using an unsymmetrical ketone and getting a mixture of regioisomers. How can I improve the regioselectivity?
A4: Regioselectivity can be a challenge when using unsymmetrical ketones. The outcome is often dependent on the relative reactivity of the two α-methylene groups.
-
Catalyst Choice: Certain catalysts can influence regioselectivity. Experimenting with different Lewis acids or specific amine catalysts may favor the formation of one isomer over the other.
-
Protecting Groups/Directing Groups: In some cases, it may be necessary to introduce a temporary directing group on one of the α-carbons of the ketone to control the site of condensation.
Experimental Protocols
The following are representative protocols for the synthesis of this compound. Note: These should be considered as starting points and may require optimization for your specific laboratory conditions and reagent purity.
Protocol 1: Base-Catalyzed Friedländer Synthesis
This protocol is adapted from general procedures for Friedländer synthesis.
-
Reactants:
-
2-Aminoacetophenone (1.0 eq)
-
Ethyl cyanoacetate (1.2 eq)
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., piperidine) (2.0 eq)
-
Solvent: N,N-Dimethylformamide (DMF) or Ethanol
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminoacetophenone and the chosen solvent.
-
Add the base to the mixture and stir until it is well-dispersed.
-
Slowly add ethyl cyanoacetate to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (or a temperature determined by optimization, e.g., 80-120 °C) and monitor the progress by TLC.
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product and purify by recrystallization from ethanol or by column chromatography.
-
Protocol 2: Acid-Catalyzed Friedländer Synthesis
This protocol is also based on general methodologies for the Friedländer reaction.
-
Reactants:
-
2-Aminobenzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 - 0.2 eq)
-
Solvent: Toluene
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add 2-aminobenzaldehyde, ethyl acetoacetate, and toluene.
-
Add the catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Data Presentation: Yield Optimization
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes reported yields for similar Friedländer syntheses under various conditions to provide a basis for optimization.
| Starting Material 1 | Starting Material 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminobenzophenones | Ethyl Acetoacetate | L-proline | Ethanol | Reflux | 5 | 85-95 | [4] |
| 2-Aminoaryl ketones | α-Methylene carbonyls | Fluorescein (photocatalyst) | Ethanol | Room Temp | 2-4 | 80-95 | N/A |
| 2-Aminoaryl ketones | Ethyl Acetoacetate | Polyphosphoric acid | PEG-4000 | 120 (Microwave) | 0.25 | >90 | [4] |
| 2-Aminobenzaldehyde | Ethyl Acetoacetate | None | Water | 70 | 3 | ~97 | N/A |
Product Characterization
After purification, it is essential to confirm the identity and purity of the synthesized this compound.
-
Appearance: Typically a white to pale yellow solid.
-
Molecular Formula: C₁₂H₁₂N₂O₂[5]
-
Molecular Weight: 216.24 g/mol [5]
-
Spectroscopic Data:
-
¹H NMR (CDCl₃): δ (ppm) ~8.4 (s, 1H, H-4), 7.8-7.2 (m, 4H, Ar-H), 5.8 (br s, 2H, NH₂), 4.4 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃). Note: Exact chemical shifts may vary depending on the solvent and instrument.
-
¹³C NMR (CDCl₃): δ (ppm) ~168 (C=O), 158 (C-2), 147, 138, 130, 128, 126, 125, 116 (Ar-C), 108 (C-3), 61 (OCH₂), 14 (CH₃). Note: These are approximate values.
-
IR (KBr): ν (cm⁻¹) ~3450-3300 (N-H stretching), 1680-1700 (C=O stretching, ester), 1620-1600 (C=N and C=C stretching).[6]
-
Logical Workflow for Troubleshooting
When encountering issues with the synthesis, a systematic approach is key. The following flowchart illustrates a logical workflow for troubleshooting common problems.
Caption: A systematic approach to troubleshooting the synthesis.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 36926-83-7(this compound) | Kuujia.com [kuujia.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Mastering the Friedländer Synthesis of Quinolines
Welcome, researchers, scientists, and drug development professionals. This technical support center is your dedicated resource for navigating the complexities of the Friedländer synthesis of quinolines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively. Quinolines are a cornerstone in medicinal chemistry, and mastering their synthesis is paramount. This guide is structured to address the most common challenges, particularly the side reactions that can compromise yield and purity.
Frequently Asked Questions (FAQs)
Let's begin by addressing some of the foundational questions that frequently arise during the application of the Friedländer synthesis.
Q1: What is the fundamental mechanism of the Friedländer synthesis, and what are the key competing pathways?
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, typically another ketone or aldehyde, to form a quinoline ring system.[1] The reaction can be catalyzed by either acids or bases.[1][2]
Mechanistically, two primary pathways are generally considered[3]:
-
Aldol Condensation First: The reaction initiates with an intermolecular aldol condensation between the two carbonyl partners, followed by a cyclodehydration to form the quinoline ring.
-
Schiff Base Formation First: The initial step is the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type condensation and subsequent dehydration.
The prevailing pathway can be influenced by the specific reactants and reaction conditions, which in turn affects the profile of side reactions.
Q2: I'm experiencing very low yields in my Friedländer synthesis. What are the most common culprits?
Low yields are a frequent challenge and can often be attributed to several factors[1][4]:
-
Harsh Reaction Conditions: Traditional methods often rely on high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials or the desired product.[1][4]
-
Suboptimal Catalyst Choice: The selection of the catalyst is critical. An inappropriate catalyst can result in low conversion rates or the promotion of undesired side reactions.[1]
-
Inappropriate Solvent: The reaction medium plays a significant role in both solubility and reaction efficiency.[1]
-
Competing Side Reactions: The most significant factor is often the prevalence of side reactions, such as the self-condensation of the ketone (aldol condensation), which consumes the starting material.[1][4]
Q3: What role does the catalyst play, and how do I choose between an acid and a base?
Both acid and base catalysts can promote the Friedländer synthesis, but they do so through different mechanistic activations and can lead to different side reaction profiles.
-
Base Catalysis: Bases, such as potassium hydroxide (KOH) or sodium ethoxide, facilitate the formation of an enolate from the α-methylene compound, which is a key nucleophile in the reaction. However, this also strongly promotes the self-condensation of enolizable ketones, a major side reaction.[5][6]
-
Acid Catalysis: Acids, such as p-toluenesulfonic acid (p-TsOH) or Lewis acids (e.g., ZnCl₂, In(OTf)₃), protonate the carbonyl group of the 2-aminoaryl aldehyde/ketone, activating it towards nucleophilic attack. Acid catalysis can suppress base-catalyzed side reactions like aldol self-condensation.[6][7]
The choice between an acid and a base catalyst is therefore a critical first step in troubleshooting and optimization. If aldol self-condensation is a suspected issue, switching from a base to an acid catalyst is a logical starting point.[6]
Troubleshooting Guide: Tackling Side Reactions Head-On
This section provides a detailed, problem-oriented approach to diagnosing and solving the most common side reactions encountered in the Friedländer synthesis.
Problem 1: Formation of Aldol Self-Condensation Byproducts
This is arguably the most common side reaction, especially when using enolizable ketones under basic conditions.[5][6] It leads to a complex reaction mixture and significantly reduces the yield of the desired quinoline.
Causality: Base catalysts readily deprotonate the α-carbon of the ketone, leading to the formation of an enolate. This enolate can then attack another molecule of the ketone in an aldol condensation reaction, competing with the desired reaction with the 2-aminoaryl carbonyl compound.
-
Switch to Acid Catalysis: This is the most direct approach to suppress base-catalyzed aldol self-condensation. A variety of Brønsted and Lewis acids can be employed.
-
Employ Milder, Modern Catalysts: Recent advances have introduced a range of catalysts that can operate under milder conditions, thus reducing the propensity for side reactions.[8]
| Catalyst Type | Example(s) | Typical Conditions | Advantages |
| Lewis Acids | In(OTf)₃, Nd(NO₃)₃·6H₂O | Solvent-free or in Ethanol, RT to moderate heat | High efficiency and selectivity.[7] |
| Solid Acids | Amberlyst-15, NaHSO₄-SiO₂ | Reflux in Ethanol or solvent-free | Ease of separation and catalyst recycling.[9] |
| Nanocatalysts | Fe₃O₄@SiO₂-SO₃H | 110 °C, solvent-free | High activity and reusability.[10] |
| Ionic Liquids | [Hbim]BF₄ | 50-80 °C, solvent-free | Can act as both catalyst and solvent, high yields.[10] |
-
The Imine Protection Strategy: To completely circumvent the conditions that favor aldol condensation, one can pre-form an imine from the 2-aminoaryl aldehyde or ketone. This "masked" starting material can then be reacted under conditions that do not promote self-condensation.[4]
This protocol is a two-step process that minimizes aldol self-condensation.
Step 1: Imine Formation
-
In a round-bottom flask, dissolve the 2-aminoaryl ketone (1.0 eq.) in anhydrous toluene.
-
Add a primary amine (e.g., propylamine, 1.1 eq.) and a catalytic amount of p-toluenesulfonic acid.
-
Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Reflux the mixture until no more water is collected.
-
Remove the solvent under reduced pressure to obtain the crude imine, which can often be used in the next step without further purification.
Step 2: Cyclization to Quinoline
-
Dissolve the crude imine in a suitable solvent (e.g., ethanol).
-
Add the α-methylene carbonyl compound (1.2 eq.) and a suitable catalyst (e.g., a Lewis acid like In(OTf)₃, 5 mol%).
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, perform a standard aqueous work-up and purify the product by column chromatography.
Problem 2: Poor Regioselectivity with Unsymmetrical Ketones
When an unsymmetrical ketone (e.g., 2-butanone) is used, the reaction can proceed via enolization on either side of the carbonyl group, leading to a mixture of isomeric quinoline products.[1]
Causality: The formation of the two possible enolates (the kinetic and thermodynamic enolates) can be competitive, and both can react with the 2-aminoaryl carbonyl compound. The ratio of the resulting regioisomers is influenced by the reaction conditions and the catalyst used.
-
Catalyst Selection: The choice of catalyst can have a profound impact on regioselectivity. Certain amine catalysts, particularly cyclic secondary amines like pyrrolidine derivatives, have been shown to favor the formation of the 2-substituted quinoline.[11]
-
Reaction Condition Optimization:
-
Slow Addition: Slowly adding the unsymmetrical ketone to the reaction mixture can maintain its concentration at a low level, which can favor the formation of one regioisomer over the other.[6]
-
Temperature Control: Higher temperatures can sometimes favor the formation of the thermodynamically more stable regioisomer.
-
-
Use of Directing Groups: In some cases, introducing a temporary directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can effectively block reaction at that site, leading to a single regioisomer.[4]
Problem 3: Tar and Polymer Formation
The appearance of dark, insoluble materials (tar or polymers) is a clear indication of product and/or starting material degradation.
Causality: Harsh reaction conditions, such as excessively high temperatures and the use of strong, corrosive acids (e.g., concentrated H₂SO₄), can lead to a cascade of uncontrolled side reactions, including polymerization and charring.[5] This is particularly problematic in related quinoline syntheses like the Skraup reaction but can also occur in the Friedländer synthesis under aggressive conditions.
-
Reduce Reaction Temperature: This is the most straightforward approach. If the reaction is sluggish at lower temperatures, consider extending the reaction time or switching to a more active catalyst that operates under milder conditions.[12]
-
Employ Milder Catalysts: As detailed in the aldol self-condensation section, modern catalytic systems often allow for significantly lower reaction temperatures, thereby minimizing degradation pathways.
-
Microwave-Assisted Synthesis: Microwave irradiation can provide rapid and efficient heating, often leading to shorter reaction times and improved yields with fewer byproducts.[13][14]
This protocol, adapted from literature, demonstrates a rapid and efficient synthesis using microwave irradiation.[13][14]
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the 2-aminobenzophenone (1.0 mmol) and the desired ketone (e.g., cyclohexanone, 2.0 mmol).
-
Add glacial acetic acid (2.0 mL), which serves as both the catalyst and the solvent.[13]
-
Securely seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature of 160 °C for 5-10 minutes, ensuring the internal pressure remains within the instrument's safe operating limits.[12][13]
-
After irradiation, allow the vessel to cool to below 50 °C before carefully opening.
-
Pour the cooled reaction mixture into water and neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Purification of Quinolines from Side Products
Effective purification is crucial for obtaining the desired quinoline in high purity. Column chromatography is a common method.
-
Stationary Phase: Silica gel is most commonly used. However, the basic nature of the quinoline nitrogen can lead to tailing. In such cases, deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%) can be beneficial.[15] Alternatively, using a more inert stationary phase like alumina (neutral or basic) can be advantageous.[15]
-
Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. For more polar quinolines, adding a small amount of methanol to the mobile phase may be necessary.
-
Separating Aldol Byproducts: Aldol self-condensation products are often more polar than the desired quinoline due to the presence of hydroxyl and carbonyl groups. Therefore, they will typically elute later from a normal-phase silica gel column, allowing for their separation.
Visualizing Reaction Pathways and Troubleshooting
To further aid in your understanding, the following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a logical workflow for troubleshooting common issues.
Caption: Alternative mechanistic pathways in the Friedländer synthesis and the competing aldol self-condensation side reaction.
Caption: A logical workflow for troubleshooting common side reactions in the Friedländer synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Microwave-assisted Friedländer Synthesis of Polysubstituted Quinolines Based on Poly(ethylene glycol) Bound Acetoacetate | Semantic Scholar [semanticscholar.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Ethyl 2-aminoquinoline-3-carboxylate
Welcome to the technical support center for the purification of Ethyl 2-aminoquinoline-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification process. The information provided is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Introduction to this compound and its Synthesis
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. It is commonly synthesized via the Friedländer annulation, a classic condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[1][2][3] In the case of this compound, this typically involves the reaction of 2-aminobenzaldehyde with ethyl acetoacetate.[4][5]
The reaction is often catalyzed by an acid or a base.[1][6] While the synthesis is relatively straightforward, the purification of the final product can present several challenges, including the removal of unreacted starting materials, side products, and colored impurities. This guide will walk you through a logical approach to troubleshooting these purification issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Initial Product Isolation and Work-up
Question 1: My crude product is a dark, oily residue after the reaction. What is the best way to proceed with the initial work-up?
Answer: A dark, oily crude product is common in Friedländer syntheses, often due to the formation of polymeric side products or colored impurities. A systematic work-up procedure is crucial before attempting purification.
-
Initial Quenching and Extraction: After the reaction is complete, it is advisable to cool the reaction mixture and quench it with a suitable solvent. If the reaction was run in a high-boiling solvent like DMF or DMSO, it's beneficial to dilute the mixture with a large volume of water to precipitate the crude product. The product can then be extracted with an organic solvent such as ethyl acetate or dichloromethane.
-
Acid-Base Wash: To remove unreacted acidic or basic starting materials and catalysts, a series of aqueous washes is recommended.
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted 2-aminobenzaldehyde.
-
Follow with a wash using a dilute base solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities.
-
Finally, wash with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic layer before drying with an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Question 2: I am having trouble removing unreacted 2-aminobenzaldehyde from my crude product. What are the best strategies?
Answer: Unreacted 2-aminobenzaldehyde can be a persistent impurity. Here are a few effective methods for its removal:
-
Acidic Wash: As mentioned above, washing the organic extract with dilute HCl will protonate the basic amino group of 2-aminobenzaldehyde, making it water-soluble and facilitating its removal into the aqueous phase.
-
Steam Distillation: For larger scale reactions, steam distillation of the crude product mixture can be an effective, albeit more involved, method for removing volatile impurities like 2-aminobenzaldehyde.[7]
-
Column Chromatography: If the acidic wash is not completely effective, column chromatography is the next logical step. 2-aminobenzaldehyde is more polar than the desired product and will typically have a lower Rf value on a silica gel TLC plate.
Question 3: How can I effectively remove residual ethyl acetoacetate from my product?
Answer: Ethyl acetoacetate is another common impurity. Here are some strategies for its removal:
-
Aqueous Wash: While not as effective as for acidic or basic impurities, multiple washes with water can help reduce the amount of residual ethyl acetoacetate due to its slight water solubility.
-
Vacuum Distillation: If the crude product is stable at elevated temperatures, fractional distillation under reduced pressure can be used to remove the more volatile ethyl acetoacetate.
-
Column Chromatography: This is often the most reliable method. Ethyl acetoacetate is less polar than this compound and will elute earlier from a silica gel column.
Recrystallization
Question 4: My product has a low melting point and appears impure after initial isolation. What is a good starting point for recrystallization?
Answer: Recrystallization is an excellent technique for purifying solid compounds. The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Solvent Screening: A good starting point for solvent screening for this compound includes polar protic solvents like ethanol and isopropanol, as well as solvent mixtures.[8]
-
Ethanol: This is often a good first choice. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly.
-
Ethanol/Water: If the product is too soluble in pure ethanol, adding water dropwise to the hot ethanolic solution until it becomes slightly cloudy, and then allowing it to cool, can induce crystallization.
-
Ethyl Acetate/Hexane: This is another common solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexane until the solution becomes turbid. Cool slowly to allow for crystal formation.
-
Question 5: My product "oils out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute comes out of the hot solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is cooled too quickly.
-
Lower the Cooling Rate: Allow the solution to cool very slowly to room temperature, and then place it in an ice bath.
-
Use a Different Solvent System: The chosen solvent may not be ideal. Experiment with other solvent systems from the screening process.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
Column Chromatography
Question 6: I need to purify my product by column chromatography. What stationary and mobile phases should I use?
Answer: Column chromatography is a powerful purification technique for separating compounds with different polarities.[9]
-
Stationary Phase: Silica gel is the most common and suitable stationary phase for the purification of this compound.
-
Mobile Phase (Eluent): The choice of eluent is critical for good separation. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.
-
TLC Analysis: Before running a column, it is essential to perform Thin Layer Chromatography (TLC) to determine the optimal eluent composition. The ideal eluent system will give your product an Rf value of approximately 0.2-0.4.
-
Eluent System Recommendation: A common starting point for quinoline derivatives is a gradient of ethyl acetate in hexane. For example, you could start with 10% ethyl acetate in hexane and gradually increase the polarity to 20-30% ethyl acetate.
-
-
For Basic Compounds: Since this compound has a basic amino group, it may interact strongly with the acidic silica gel, leading to tailing of the spot on TLC and poor separation on the column. To mitigate this, you can:
-
Add a Small Amount of Base: Add a small amount of triethylamine (e.g., 0.5-1%) to the eluent to neutralize the acidic sites on the silica gel.[10]
-
Use a Different Stationary Phase: In some cases, using neutral alumina as the stationary phase can be beneficial for the purification of basic compounds.
-
Question 7: How can I visualize the spots of this compound on a TLC plate?
Answer: Since this compound contains a chromophore (the quinoline ring system), it can often be visualized under UV light.
-
UV Visualization: Most TLC plates contain a fluorescent indicator that allows for the visualization of UV-active compounds as dark spots under a UV lamp (typically at 254 nm).[11]
-
Staining: If the compound is not sufficiently UV-active or for better visualization, various staining reagents can be used.
-
Potassium Permanganate (KMnO₄) Stain: This is a general stain for oxidizable functional groups. The compound will appear as a yellow or brown spot on a purple background.[12]
-
Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as brown spots.[12]
-
Purity Assessment
Question 8: How can I confirm the purity and identity of my final product?
Answer: After purification, it is essential to confirm the purity and structure of your this compound.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Spectroscopic Methods:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons of the quinoline ring, the amino group protons, and the ethyl ester protons. The ¹³C NMR will confirm the number of unique carbon atoms in the molecule.[13][14]
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretches of the amino group (around 3300-3500 cm⁻¹), the C=O stretch of the ester (around 1700-1730 cm⁻¹), and C=C and C=N stretches of the quinoline ring.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[15][16]
-
Experimental Protocols
Typical Recrystallization Protocol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator to remove all traces of solvent.
General Column Chromatography Protocol
-
TLC Analysis: Determine the optimal eluent system using TLC. The target Rf for the product should be around 0.3.
-
Column Packing: Prepare a silica gel column using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
TLC Analysis of Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Logical Troubleshooting Flowchart for Purification
Caption: A decision-making workflow for the purification of this compound.
Friedländer Synthesis and Potential Impurities
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 36926-83-7(this compound) | Kuujia.com [kuujia.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. biotage.com [biotage.com]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. TLC stains [reachdevices.com]
- 13. rsc.org [rsc.org]
- 14. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. PubChemLite - this compound (C12H12N2O2) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Ethyl 2-aminoquinoline-3-carboxylate
Welcome to the technical support center for Ethyl 2-aminoquinoline-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common issues related to impurities, providing not just solutions but also the underlying chemical principles to empower your experimental work.
Part 1: Frequently Asked Questions (FAQs) on Impurity Profiling
Q1: Why is it critical to monitor for impurities in my batch of this compound?
A: Impurity profiling is paramount for ensuring the reproducibility and success of your research. Even trace amounts of impurities can have significant consequences:
-
Altered Reactivity: Impurities can interfere with downstream reactions, leading to lower yields, unexpected side products, or complete reaction failure.
-
Inaccurate Biological Data: In drug discovery, impurities may exhibit their own biological activity, leading to false positives or negatives in screening assays and confounding structure-activity relationship (SAR) studies.
-
Safety Concerns: Certain impurities, particularly those with structural alerts for mutagenicity (e.g., certain aromatic amines or alkylating agents), are classified as Genotoxic Impurities (GTIs) and are strictly regulated in pharmaceutical development.[1]
Q2: What are the primary sources of impurities for this compound?
A: Impurities in this compound typically originate from three main sources:
-
Synthesis-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions occurring during the synthesis process.
-
Degradation Products: These impurities form over time due to improper storage or handling, often through hydrolysis, oxidation, or photodecomposition.
-
Exogenous Contaminants: These can be introduced from solvents, reagents, or equipment during manufacturing and handling.
Part 2: Troubleshooting Guide - Common Impurities & Solutions
This section addresses specific impurities you may encounter. We will focus on a common synthetic route: the copper-catalyzed cyclization of 2-aminobenzonitrile with an ethyl β-ketoester equivalent, as this route is efficient but can lead to specific by-products.
Issue 1: Presence of Starting Materials
Q3: My HPLC analysis shows peaks corresponding to 2-aminobenzonitrile and/or ethyl acetoacetate. Why did this happen and how can I fix it?
A: The presence of unreacted starting materials is typically due to incomplete reaction.
-
Causality: This can be caused by insufficient reaction time, suboptimal temperature, or deactivation of the catalyst. The copper catalyst, for instance, can be sensitive to air or moisture.
-
Troubleshooting:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction until the starting material spots/peaks are no longer visible.
-
Reagent Stoichiometry: Ensure the stoichiometry is correct. A slight excess of one reagent may be used to drive the reaction to completion, but this must be balanced against the ease of removal later.
-
Catalyst Integrity: Use fresh, high-purity catalyst and ensure an inert atmosphere (e.g., Nitrogen or Argon) if the catalyst is oxygen-sensitive.
-
-
Purification Protocol: Unreacted starting materials can often be removed by recrystallization, as their polarity and solubility profiles are typically different from the final product.
Issue 2: Formation of 2-Aminoquinoline-3-carboxylic Acid
Q4: I've detected a more polar impurity that I suspect is the corresponding carboxylic acid. How is this formed and what is the protocol for its removal?
A: The presence of 2-aminoquinoline-3-carboxylic acid is a classic example of a hydrolysis-related impurity.
-
Causality: The ethyl ester group is susceptible to hydrolysis back to the carboxylic acid. This can occur if:
-
There is residual water in the reaction solvents.
-
The reaction or work-up is performed under acidic or basic conditions at elevated temperatures.
-
The final product is stored for extended periods under humid conditions.
-
-
Troubleshooting & Prevention:
-
Use anhydrous solvents for the reaction and purification steps.
-
Perform work-up under neutral or near-neutral pH conditions and at low temperatures.
-
Store the final product in a tightly sealed container with a desiccant.
-
-
Purification Protocol (Aqueous Wash):
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic impurity will be deprotonated and move into the aqueous layer.
-
Separate the aqueous layer.
-
Wash the organic layer again with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to recover the purified ester.
-
Issue 3: Isomeric Impurities (e.g., Ethyl 4-aminoquinoline-3-carboxylate)
Q5: My NMR/LC-MS data suggests the presence of an isomer. Is this possible?
A: Yes, the formation of positional isomers, while often minor, can occur depending on the precise synthetic method used.
-
Causality: In Friedländer-type syntheses, which involve the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, lack of complete regioselectivity can lead to different cyclization patterns. While the synthesis of your specific molecule is designed to be highly selective, trace amounts of isomeric starting materials or alternative cyclization pathways can result in isomers.
-
Troubleshooting:
-
Analytical Confirmation: Use high-resolution mass spectrometry (HRMS) to confirm the mass is identical to your product and tandem MS (MS/MS) to check for different fragmentation patterns. 2D NMR techniques (like NOESY or HMBC) can definitively establish connectivity.
-
Purification Challenge: Isomers are notoriously difficult to separate due to their similar physical properties. Preparative HPLC or flash chromatography with a high-efficiency stationary phase and an optimized solvent system is often required.
-
Part 3: Analytical & Purification Protocols
Protocol 1: Standard HPLC Method for Impurity Profiling
This protocol provides a general starting point for analyzing the purity of this compound.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm and 320 nm |
| Injection Vol. | 5 µL |
| Sample Prep. | 1 mg/mL in 50:50 Acetonitrile:Water |
Protocol 2: Recrystallization for General Purification
Recrystallization is a powerful technique for removing small amounts of impurities with different solubility profiles.
-
Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and at boiling point. An ideal solvent will dissolve the product well when hot but poorly when cold.
-
Dissolution: Place the crude solid in a flask and add the minimum amount of the chosen hot solvent to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Part 4: Visualizing the Process
Synthesis and Impurity Formation Pathway
Caption: Synthesis pathway and common impurity formation points.
Impurity Analysis and Control Workflow
Caption: A typical workflow for impurity analysis and control.
References
Technical Support Center: Stability and Degradation of Ethyl 2-aminoquinoline-3-carboxylate
Welcome to the technical support center for Ethyl 2-aminoquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to anticipate and resolve stability-related challenges, ensuring the integrity and reliability of your research.
Understanding the Stability of this compound
This compound is a heterocyclic compound featuring a quinoline core, a primary amine at the 2-position, and an ethyl ester at the 3-position. This combination of functional groups dictates its chemical reactivity and, consequently, its stability profile. The quinoline ring is susceptible to oxidation and photodegradation, while the ester and amino groups can undergo hydrolysis and other reactions, particularly under stressful environmental conditions.[1] A thorough understanding of these potential degradation pathways is crucial for designing robust experiments, ensuring accurate results, and defining appropriate storage and handling procedures.
Troubleshooting Guide
This section addresses specific problems you might encounter during your work with this compound.
Issue 1: You observe a yellowing or browning of your solid sample over time.
-
Question: My solid this compound, which was initially a white to light-yellow powder, has developed a distinct yellow or brownish tint upon storage. Is the material degrading, and is it still suitable for use?
-
Answer: A significant color change, particularly to yellow or brown, is a strong indicator of degradation.[2] This is often due to a combination of oxidation and photodegradation of the quinoline ring system. While a slight initial color may be acceptable depending on the supplier's specifications, a noticeable change over time suggests the formation of chromophoric degradation products. For sensitive applications, it is highly recommended to use a fresh, un-degraded batch of the compound. If you must use the discolored material, it is crucial to first re-characterize it to determine its purity and identify any significant impurities.
Issue 2: You are seeing unexpected peaks in your HPLC analysis of a recently prepared solution.
-
Question: I prepared a stock solution of this compound in DMSO for my experiments. However, my initial HPLC analysis shows several small, unexpected peaks that were not present in the certificate of analysis of the solid material. What could be the cause?
-
Answer: The appearance of new peaks in your chromatogram suggests that the compound may be degrading in your chosen solvent or under your storage conditions.[2] Several factors could be at play:
-
Solvent-Induced Degradation: While DMSO is a common solvent, it is not always inert. Ensure your DMSO is of high purity and anhydrous, as water content can facilitate hydrolysis of the ethyl ester.
-
Photodegradation: If your solution was exposed to light, even ambient laboratory light, for a prolonged period, photodegradation of the quinoline ring could be occurring.[1]
-
Temperature Effects: If the solution was not stored at a sufficiently low temperature, thermal degradation could be a contributing factor. For short-term storage (1-2 weeks), refrigeration at -4°C is recommended, while longer-term storage should be at -20°C.[3]
-
Issue 3: You are experiencing a loss of biological activity or inconsistent results in your assays.
-
Question: My biological assays using this compound are showing lower than expected activity, and the results are not reproducible. Could this be related to the stability of the compound?
-
-
Prepare Fresh Solutions: Always prepare fresh stock solutions before each experiment, especially for sensitive biological assays.
-
Minimize Freeze-Thaw Cycles: Aliquot your stock solutions into single-use volumes to avoid repeated freezing and thawing, which can accelerate degradation.[2]
-
Confirm Compound Integrity: Before conducting your biological experiments, verify the purity of your stock solution using a stability-indicating HPLC method (see Protocol 2).
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its chemical structure, the primary degradation pathways are:
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-aminoquinoline-3-carboxylic acid.
-
Oxidation: The electron-rich 2-aminoquinoline ring system can be oxidized, potentially leading to the formation of N-oxides or hydroxylated derivatives.[1]
-
Photodegradation: Exposure to UV or even visible light can induce photochemical reactions in the quinoline ring, leading to a variety of degradation products.[1]
Q2: What are the recommended storage conditions for solid this compound and its solutions?
A2:
-
Solid: Store the solid material in a tightly sealed, light-resistant container at -20°C for long-term storage.[3] For short-term storage (1-2 weeks), -4°C is acceptable.[3] It is also advisable to store it in a desiccator to protect it from moisture.[2]
-
Solutions: Prepare stock solutions fresh whenever possible. If storage is necessary, store them in light-protected (amber) vials at -20°C or -80°C.[2] Aliquoting into smaller, single-use volumes is highly recommended to minimize freeze-thaw cycles.[2]
Q3: How can I perform a forced degradation study to understand the stability of this compound?
A3: A forced degradation study, also known as stress testing, is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[4][5] A general protocol for conducting such a study is provided below (see Protocol 1).
Q4: Is there a recommended HPLC method for analyzing the stability of this compound?
A4: While a specific, validated stability-indicating HPLC method for this exact compound may not be publicly available, a general-purpose reverse-phase HPLC method can be developed and validated. A starting point for method development is provided below (see Protocol 2). The key is to demonstrate that the method can separate the parent compound from all potential degradation products generated during forced degradation studies.[6]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without completely consuming the parent compound.[7]
1. Preparation of Stock Solution:
- Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before HPLC analysis.[1]
- Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and collect samples at various time points. Neutralize the samples with 0.1 M HCl before HPLC analysis.[1]
- Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature and monitor over 24 hours.[1]
- Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours. Also, place a solution of the compound at 60°C and sample at various time points.[2]
- Photolytic Degradation: Expose a solution of the compound in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
- Analyze all stressed samples and controls using a stability-indicating HPLC method (see Protocol 2).
- Calculate the percentage of degradation and identify any major degradation products using techniques like mass spectrometry (LC-MS).
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound and its potential degradation products.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes to elute the parent compound and any more lipophilic degradation products. A suggested starting gradient could be: 0-5 min, 10% B; 5-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength that provides a good response for the parent compound (e.g., determined by UV-Vis spectroscopy). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Injection Volume: 10 µL.
Method Validation:
-
Once the method is optimized to achieve good separation of all peaks, it must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[2]
Data Presentation
Table 1: Potential Degradation Products of this compound
| Degradation Pathway | Potential Degradation Product | Chemical Structure |
| Hydrolysis | 2-aminoquinoline-3-carboxylic acid | C₁₀H₈N₂O₂ |
| Oxidation | This compound N-oxide | C₁₂H₁₂N₂O₃ |
| Photodegradation | Hydroxylated derivatives (e.g., Ethyl 2-amino-x-hydroxyquinoline-3-carboxylate) | C₁₂H₁₂N₂O₃ |
Visualizations
Caption: Potential degradation pathways for this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 36926-83-7(this compound) | Kuujia.com [kuujia.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. jddtonline.info [jddtonline.info]
Technical Support Center: Scaling Up Ethyl 2-aminoquinoline-3-carboxylate Production
Welcome to the technical support center for the synthesis of Ethyl 2-aminoquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important quinoline derivative. The following troubleshooting guide and frequently asked questions (FAQs) are structured to address specific challenges you may encounter during your experiments, providing not just solutions but also the underlying scientific principles.
Troubleshooting Guide: Common Issues in Scale-Up Synthesis
Issue 1: Low Yield of this compound
Question: We are experiencing a significant drop in yield for this compound when moving from a lab-scale (grams) to a pilot-scale (kilograms) synthesis using the Friedländer annulation. What are the likely causes and how can we mitigate this?
Answer:
A decrease in yield upon scale-up is a common challenge in organic synthesis, particularly for condensation reactions like the Friedländer synthesis.[1] The primary reasons often revolve around mass and heat transfer limitations, altered reaction kinetics, and inefficient mixing.
Potential Causes & Solutions:
-
Inefficient Heat Transfer:
-
Causality: The Friedländer reaction is often exothermic. On a small scale, heat dissipates quickly. In a large reactor, inefficient heat removal can lead to localized "hot spots," promoting side reactions and degradation of both starting materials and the product. Traditional Friedländer synthesis often requires high temperatures, which can exacerbate this issue.[1]
-
Troubleshooting Steps:
-
Monitor Internal Temperature: Use multiple temperature probes to map the thermal profile of the reactor.
-
Controlled Reagent Addition: Instead of adding the carbonyl compound (e.g., ethyl 2-cyano-3-ethoxyacrylate) all at once, use a controlled addition funnel or pump to add it portion-wise. This allows the cooling system to manage the heat generated.
-
Jacketed Reactor Optimization: Ensure the reactor's heating/cooling jacket is functioning optimally. Consider using a more efficient heat transfer fluid.
-
-
-
Poor Mixing and Mass Transfer:
-
Causality: As the reactor volume increases, achieving homogeneous mixing of reactants becomes more challenging. This can lead to localized areas of high reactant concentration, favoring side-product formation, and areas of low concentration where the reaction stalls.
-
Troubleshooting Steps:
-
Impeller Design and Speed: Evaluate the type of stirrer (e.g., anchor, turbine) and its speed. A combination of impeller types might be necessary for better axial and radial mixing.
-
Baffle Installation: If not already present, install baffles in the reactor to prevent vortex formation and improve mixing efficiency.
-
-
-
Side Reactions:
-
Causality: Under harsh conditions (high temperature, strong acid/base catalysis), side reactions such as self-condensation of the 2-aminoaryl ketone or the carbonyl partner can become significant.[1][2]
-
Troubleshooting Steps:
-
Milder Catalysts: Explore the use of modern, milder catalysts. Lewis acids like Indium(III) triflate (In(OTf)₃) have been shown to be effective under solvent-free conditions and can offer better selectivity.[3] Solid acid catalysts, such as silica-propylsulfonic acid, are also an option and simplify workup.[2]
-
Solvent Selection: The choice of solvent can influence reaction rates and selectivity. While solvent-free conditions are often preferred for green chemistry, a high-boiling, inert solvent might provide better temperature control and solubility on a larger scale.[4][5]
-
-
Workflow for Optimizing Yield on Scale-Up:
Caption: Workflow for troubleshooting low yield in scale-up synthesis.
Issue 2: Product Purity and Difficult Purification
Question: Our scaled-up batches of this compound are consistently contaminated with byproducts, making purification by crystallization difficult. What are common impurities and how can we improve the purity of the crude product?
Answer:
Purification is a critical step, and its difficulty often increases with scale. The impurities in your product are likely a result of side reactions inherent to the Friedländer synthesis or related methods.
Common Impurities and Their Origins:
| Impurity Type | Potential Origin | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction due to poor mixing, incorrect stoichiometry, or insufficient reaction time. | Optimize mixing, ensure accurate reagent charging, and monitor reaction completion by TLC or HPLC. |
| Aldol Self-Condensation Products | The α-methylene carbonyl compound reacts with itself, especially under basic conditions.[1] | Use milder reaction conditions, consider imine analogues of the o-aniline starting material.[1] |
| Isomeric Quinoline Products | Use of an unsymmetrical ketone can lead to regioselectivity issues.[1] | Employ a symmetrical ketone if possible, or use specific catalysts (e.g., amine catalysts, ionic liquids) to control regioselectivity.[1] |
| Over-reaction/Degradation Products | Harsh reaction conditions (high temperature, strong acids) can cause decomposition of the desired product.[1] | Reduce reaction temperature and time; use milder catalysts. |
Troubleshooting Purification:
-
Reaction Work-up:
-
pH Adjustment: Carefully control the pH during the work-up. The amino group on the quinoline ring can be protonated or deprotonated, affecting its solubility.
-
Solvent Washes: Incorporate specific solvent washes to remove certain impurities. For example, a non-polar solvent wash (e.g., hexanes) might remove unreacted starting materials, while a slightly acidic or basic aqueous wash could remove corresponding impurities.
-
-
Crystallization:
-
Solvent System Screening: Do not assume the lab-scale crystallization solvent system will work on a larger scale. Screen a variety of single and mixed solvent systems. A common technique is to dissolve the crude product in a good solvent (e.g., ethanol, ethyl acetate) and then add an anti-solvent (e.g., water, heptane) to induce crystallization.
-
Cooling Profile: The rate of cooling significantly impacts crystal size and purity. A slower, controlled cooling profile generally yields larger, purer crystals.
-
Seeding: Use a small amount of pure product as seed crystals to promote controlled crystallization and prevent oiling out.
-
-
Chromatography:
-
While often a last resort at large scales due to cost, column chromatography using silica gel can be effective for removing persistent impurities.[6] A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically used.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of this compound via the Friedländer Synthesis?
A1: The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[7][8] There are two plausible mechanisms:
-
Mechanism A (Aldol First): The reaction begins with an aldol condensation between the two carbonyl-containing starting materials. This is followed by dehydration and then cyclization via imine formation to yield the quinoline ring.[7]
-
Mechanism B (Schiff Base First): The initial step is the formation of a Schiff base between the amino group of the 2-aminoaryl ketone and the carbonyl group of the other reactant. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the final product.[7]
Caption: Simplified reaction pathways for the Friedländer synthesis.
Q2: Are there alternative synthetic routes to the Friedländer synthesis for producing quinolines?
A2: Yes, several other named reactions can produce the quinoline core, though they may not be as direct for this specific substitution pattern. The Pfitzinger reaction, for instance, uses isatin and a carbonyl compound to produce quinoline-4-carboxylic acids.[9][10] While this yields a different carboxylate position, it's a powerful method for other quinoline derivatives. The choice of synthetic route often depends on the availability and cost of starting materials and the desired substitution pattern on the final molecule.
Q3: How critical is catalyst selection in the scale-up process? Can catalyst deactivation be an issue?
A3: Catalyst selection is paramount. While traditional methods use strong acids or bases, these can lead to side reactions and difficult workups, especially at scale.[1][7] Modern approaches using Lewis acids or reusable solid acid catalysts can offer milder conditions, higher selectivity, and easier removal.[3][5][11]
Catalyst deactivation is a significant concern in continuous or large-batch processes.[12] Potential causes include:
-
Poisoning: Impurities in the starting materials or solvents (e.g., sulfur compounds, water) can bind to the catalyst's active sites and inhibit its function.[12][13]
-
Coking/Fouling: At high temperatures, organic materials can decompose and deposit on the catalyst surface, blocking active sites.[12]
-
Leaching: For solid-supported catalysts, the active species may leach into the reaction mixture, reducing the catalyst's efficacy over time.
To mitigate this, use high-purity reagents and solvents, optimize reaction temperatures to avoid degradation, and perform catalyst recycling studies to assess stability and potential for reuse.[14]
Q4: What are the key safety considerations when scaling up this synthesis?
A4: Safety is the top priority. Key considerations include:
-
Thermal Hazards: As mentioned, the reaction can be exothermic. A proper thermal hazard evaluation should be conducted to understand the potential for a runaway reaction. Ensure the reactor's cooling capacity is sufficient for the scale of the reaction.
-
Reagent Handling: Handle all chemicals, especially corrosive acids/bases and volatile organic solvents, in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Pressure Build-up: If the reaction produces gaseous byproducts or is run at elevated temperatures, ensure the reactor is equipped with appropriate pressure relief systems.
-
Solvent Safety: Be aware of the flammability and toxicity of the solvents used. Ensure proper grounding of equipment to prevent static discharge.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY00327B [pubs.rsc.org]
Technical Support Center: Troubleshooting Unexpected Peaks in the ¹H NMR of Ethyl 2-aminoquinoline-3-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you identify and troubleshoot unexpected peaks in the ¹H NMR spectrum of Ethyl 2-aminoquinoline-3-carboxylate. As experienced chemists know, an NMR spectrum is rarely perfect. Unexpected signals can arise from a variety of sources, including residual solvents, impurities from the synthesis, or degradation of the compound itself. This guide provides a structured, question-and-answer approach to diagnosing these anomalies, grounded in established spectroscopic principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ¹H NMR spectrum of this compound shows broad peaks. What could be the cause?
Broadening of NMR signals can be attributed to several factors, ranging from sample preparation to the inherent chemical properties of the molecule.[1][2]
-
Poor Shimming: The most common cause of broad peaks is an inhomogeneous magnetic field.[1] Before blaming your sample, ensure the spectrometer is properly shimmed. A standard sample can be used to verify the instrument's performance.[3]
-
Low Solubility or High Concentration: If your compound is not fully dissolved or the solution is too concentrated, it can lead to peak broadening.[1] Try diluting the sample or using a different deuterated solvent in which your compound is more soluble.[1]
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic species (like dissolved oxygen or metal ions) can cause significant line broadening. Degassing the sample by bubbling an inert gas (like nitrogen or argon) through it can help.
-
Chemical Exchange: Protons on heteroatoms, such as the amine (-NH₂) group in this compound, can undergo chemical exchange with other labile protons (e.g., trace water in the solvent). This exchange process, occurring on the NMR timescale, often results in a broad signal.[4][5] The chemical shift of amine protons can vary and they often appear as broad signals.[6][7]
Troubleshooting Workflow for Broad Peaks:
Caption: Troubleshooting flowchart for broad NMR peaks.
Q2: I see unexpected peaks in the aromatic region (7.0-9.0 ppm) of my spectrum. What could they be?
The aromatic region of the ¹H NMR spectrum is often complex. While the quinoline core of your molecule will have signals here, other aromatic species can also appear.
-
Starting Materials or Byproducts: Unreacted starting materials or byproducts from the synthesis are common culprits. For instance, if your synthesis involved a Friedländer annulation, residual 2-aminobenzaldehyde or related precursors might be present.
-
Solvent Impurities: Some deuterated solvents, particularly aromatic ones like benzene-d₆ or pyridine-d₅, can have residual protonated signals.[8]
-
Degradation Products: Quinoline derivatives can be susceptible to oxidation or other degradation pathways, potentially forming new aromatic species.[9]
Table 1: Common Aromatic Impurities and Their Approximate ¹H NMR Chemical Shifts
| Compound/Impurity | Approximate Chemical Shift (ppm) | Multiplicity | Notes |
| Benzene | 7.36 | s | Common solvent impurity. |
| Toluene | 7.27 (m), 2.34 (s) | m, s | Residual solvent. |
| Pyridine | 8.60 (d), 7.74 (t), 7.33 (t) | d, t, t | Can be used as a reaction solvent. |
| 2-Aminobenzaldehyde | ~9.8 (s, -CHO), 6.6-7.4 (m, Ar-H) | s, m | Potential starting material. |
Experimental Protocol: D₂O Shake
To confirm if a broad peak is from an exchangeable proton like an amine or alcohol:
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for a few seconds.
-
Re-acquire the ¹H NMR spectrum.
-
The peak corresponding to the exchangeable proton should disappear or significantly decrease in intensity.[1][5][7]
Q3: There's a singlet around 8.5 ppm that I can't assign to my product. What is it?
A singlet in the downfield region of the aromatic spectrum often suggests a proton on a carbon adjacent to a nitrogen atom in a heteroaromatic system, with no adjacent protons to couple with.
-
Positional Isomers: The synthesis of quinolines can sometimes yield positional isomers. A detailed 2D NMR analysis (COSY, HSQC, HMBC) can help elucidate the exact connectivity of your molecule and confirm the structure.
-
Oxidized Species: Oxidation of the quinoline ring could lead to the formation of an N-oxide, which would significantly shift the chemical shifts of the aromatic protons.
Q4: I have a peak around 2.5 ppm that I wasn't expecting. What could be the source?
A peak around 2.5 ppm is often indicative of a common laboratory solvent.
-
Dimethyl Sulfoxide (DMSO): The residual proton signal in DMSO-d₆ appears at approximately 2.50 ppm.[10] If you've used DMSO in a previous step or for cleaning, it could be the source.
-
Acetone: Residual acetone often appears as a singlet around 2.17 ppm in CDCl₃. It can be difficult to remove from glassware.[1]
Table 2: Common Aliphatic Solvent Impurities and Their Approximate ¹H NMR Chemical Shifts
| Solvent | Approximate Chemical Shift (ppm) in CDCl₃ | Multiplicity |
| Acetone | 2.17 | s |
| Dimethyl Sulfoxide (DMSO) | 2.50 (in DMSO-d₆) | quintet |
| Ethyl Acetate | 2.05 (s), 4.12 (q), 1.26 (t) | s, q, t |
| Diethyl Ether | 3.48 (q), 1.21 (t) | q, t |
| Dichloromethane | 5.30 | s |
Q5: Why do the chemical shifts of my compound seem to vary between different NMR experiments?
The chemical shift of a proton is sensitive to its local electronic environment, which can be influenced by several factors.[11]
-
Solvent Effects: The choice of deuterated solvent can significantly impact chemical shifts, especially for protons involved in hydrogen bonding (like the -NH₂ group).[8][10][12] Aromatic solvents like benzene-d₆ can induce significant changes in the chemical shifts of nearby protons due to anisotropic effects.[1][10]
-
Concentration: As the concentration of the sample changes, intermolecular interactions can also change, leading to shifts in the observed chemical shifts.[1]
-
Temperature: Temperature can affect conformational equilibria and the rates of chemical exchange, which in turn can influence chemical shifts.
Logical Relationship Diagram for Variable Chemical Shifts:
Caption: Factors influencing chemical shift variability.
Expected ¹H NMR Data for this compound
For reference, the expected ¹H NMR spectrum of this compound in CDCl₃ should exhibit the following signals. Note that the exact chemical shifts can vary based on the solvent and concentration.
Table 3: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Approximate Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 7.0 - 8.5 | m | 5H |
| -NH₂ | 5.0 - 6.0 (variable) | br s | 2H |
| -OCH₂CH₃ | ~4.4 | q | 2H |
| -OCH₂CH₃ | ~1.4 | t | 3H |
The chemical shift of the amine protons is highly variable and the signal is often broad.[6][7]
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. m.youtube.com [m.youtube.com]
- 5. acdlabs.com [acdlabs.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. thieme-connect.de [thieme-connect.de]
- 11. scilit.com [scilit.com]
- 12. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Friedländer Quinoline Synthesis
Welcome to the comprehensive support guide for the Friedel-Crafts acylation. This document is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-tested solutions to help you navigate this fundamental organic reaction. Our goal is to empower you with the knowledge to not only troubleshoot but also optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My Friedländer synthesis is sluggish or failing to proceed. What are the most common causes?
A1: A stalled Friedländer synthesis can typically be traced back to a few key factors:
-
Insufficient Catalyst Activity: The choice and condition of your acid or base catalyst are paramount. For acid-catalyzed pathways, ensure your Lewis acid (e.g., ZnCl₂, FeCl₃) or Brønsted acid (e.g., p-TsOH, H₂SO₄) is anhydrous and has not been deactivated by atmospheric moisture. For base-catalyzed variants, verify the strength and concentration of your base (e.g., KOH, piperidine).
-
Poor Substrate Reactivity: The electronic nature of your starting 2-aminoaryl aldehyde or ketone is critical. Electron-withdrawing groups on the aromatic ring will decrease the nucleophilicity of the amino group, slowing down the initial condensation step. Conversely, the methylene carbonyl component must be sufficiently acidic to form the necessary enolate intermediate.
-
Inappropriate Reaction Temperature: The Friedländer reaction often requires elevated temperatures to drive the cyclization and dehydration steps. If your reaction is sluggish, a carefully controlled increase in temperature may be necessary. However, excessive heat can lead to side reactions and decomposition, particularly with sensitive substrates.
Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?
A2: Improving selectivity in the Friedländer synthesis involves fine-tuning the reaction conditions to favor the desired pathway over competing reactions like self-condensation of the carbonyl component or polymerization.
-
Catalyst Choice: The choice of catalyst can profoundly influence the reaction's outcome. For instance, milder catalysts such as iodine or bismuth(III) salts have been shown to promote the reaction under more controlled conditions, minimizing side product formation. In some cases, a heterogeneous catalyst can also offer enhanced selectivity and easier work-up.
-
Solvent System: The polarity and boiling point of the solvent can affect the relative rates of the desired reaction and side reactions. Experimenting with solvents like toluene, DMF, or even solvent-free conditions can help to optimize selectivity.
-
Stoichiometry: Carefully controlling the stoichiometry of your reactants is crucial. An excess of the carbonyl component can lead to self-condensation products. A 1:1 or a slight excess of the amino-aldehyde/ketone is generally a good starting point.
Q3: Can I run the Friedländer synthesis under greener, more environmentally friendly conditions?
A3: Absolutely. There is a significant research effort to develop more sustainable protocols for this important reaction.
-
Catalyst-Free Conditions: Under certain circumstances, particularly with highly reactive substrates, the Friedländer synthesis can be performed under high-temperature, catalyst-free conditions, often using water as the solvent.
-
Heterogeneous Catalysts: The use of solid acid catalysts, such as zeolites or clays, can simplify product purification and allow for catalyst recycling, reducing waste.
-
Alternative Solvents: Exploring greener solvents like glycerol or deep eutectic solvents (DES) can be a viable alternative to traditional volatile organic compounds (VOCs).
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Desired Quinoline
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inefficient Catalyst | Analyze a small aliquot of the reaction mixture by TLC or LC-MS to check for the presence of starting materials. | Screen a panel of catalysts with varying strengths (e.g., p-TsOH, Sc(OTf)₃, Bi(NO₃)₃·5H₂O). Ensure anhydrous conditions for Lewis acid catalysts. |
| Sub-optimal Reaction Temperature | Monitor the reaction progress at different temperatures. | Gradually increase the reaction temperature in 10 °C increments. Consider using a higher boiling point solvent if necessary. |
| Reversible Aldol Condensation | Check for the reappearance of starting materials upon cooling or during work-up. | Ensure the final dehydration step to form the quinoline ring is driven to completion, often by removing water via a Dean-Stark trap. |
| Product Inhibition | Does the reaction rate slow down significantly as the product concentration increases? | If possible, perform the reaction in a biphasic system or with a resin that can sequester the product as it forms. |
Issue 2: Difficulty in Product Purification
| Potential Cause | Diagnostic Check | Recommended Solution |
| Formation of Tar-like byproducts | Observe the physical appearance of the crude reaction mixture. | Lower the reaction temperature. Consider a milder catalyst. A shorter reaction time might also be beneficial. |
| Incomplete Reaction | TLC or ¹H NMR analysis of the crude product shows a mixture of starting materials and product. | Re-subject the crude material to the reaction conditions or consider a more forcing catalyst/temperature combination. |
| Catalyst Residue in the Product | Perform elemental analysis or ICP-MS on the purified product. | For homogeneous catalysts, implement an appropriate aqueous wash or a work-up procedure designed to remove the specific catalyst used. For heterogeneous catalysts, ensure complete filtration. |
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Friedländer Synthesis
-
To a stirred solution of the 2-aminoaryl ketone (1.0 mmol) and the active methylene carbonyl compound (1.1 mmol) in an appropriate solvent (e.g., toluene, 10 mL), add the Lewis acid catalyst (e.g., ZnCl₂, 10 mol%).
-
Equip the reaction flask with a reflux condenser and a Dean-Stark trap to remove water.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle
The following diagram illustrates a generalized catalytic cycle for an acid-catalyzed Friedländer synthesis.
Caption: Generalized acid-catalyzed Friedländer reaction pathway.
Troubleshooting Workflow
This flowchart provides a logical sequence for addressing common issues in the Friedländer synthesis.
Caption: A systematic guide to troubleshooting low yields.
Validation & Comparative
A Senior Application Scientist's Guide to the Unambiguous Structural Confirmation of Ethyl 2-aminoquinoline-3-carboxylate Derivatives
Introduction: Beyond Synthesis, Towards Certainty
The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives of Ethyl 2-aminoquinoline-3-carboxylate demonstrating significant potential as inhibitors of crucial biological targets like EGFR and HER-2.[1] As researchers and drug development professionals, our ability to innovate hinges on the structural integrity of the molecules we synthesize. An unconfirmed structure is not a discovery; it is a liability. The downstream consequences of structural ambiguity—from irreproducible biological data to failed clinical trials—are both costly and detrimental to scientific progress.
This guide eschews rigid templates to provide a logical, field-proven framework for confirming the structure of this compound derivatives. We will move beyond simply listing techniques and instead delve into the causality behind experimental choices, creating a self-validating workflow that ensures the molecule in the vial is unequivocally the molecule on paper. Our approach integrates three core analytical pillars—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to build a comprehensive and undeniable structural proof.
The Synthetic Context: Why Analysis Begins with Synthesis
Before we can confirm a structure, we must understand its origin. The Friedländer annulation is a classic and highly effective method for synthesizing the quinoline core.[2][3][4] It involves the acid- or base-catalyzed condensation of a 2-aminobenzaldehyde or a related ketone with a compound containing an active methylene group, such as ethyl acetoacetate.[5][6]
Understanding this pathway is critical for the analytical chemist. It informs us of potential side products, unreacted starting materials, or isomeric impurities that might arise, allowing us to design our analytical strategy to explicitly rule them out.
Caption: High-level workflow for the Friedländer synthesis of the target compound.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Structural Blueprint
NMR is the most powerful tool for elucidating the precise atomic arrangement of an organic molecule. It provides a detailed map of the carbon and proton framework, establishing connectivity and confirming the substitution pattern. For a molecule like this compound, a combination of 1D and 2D NMR experiments is non-negotiable for unambiguous confirmation.[7]
Causality: Why Multiple NMR Experiments are Essential
-
¹H NMR identifies all unique proton environments and their neighboring protons (via spin-spin coupling). This allows us to "see" the ethyl group, the distinct protons on the quinoline ring, and the amine protons.
-
¹³C NMR complements this by identifying all unique carbon environments, including the critical quaternary carbons of the quinoline core and the ester carbonyl, which are invisible in ¹H NMR.[1]
-
2D NMR (e.g., HSQC, HMBC) is the definitive step. It correlates the proton and carbon signals, acting as a "GPS" to place each piece of the puzzle. An HMBC experiment, for instance, can show a correlation from the CH₂ protons of the ethyl group to the ester carbonyl carbon, cementing their connection. This is how we build trust in our assignment.
Expected NMR Data for this compound
| Analysis | Expected Chemical Shift (δ, ppm) | Key Structural Information Provided |
| ¹H NMR | ~1.4 (t, 3H) | -CH₃ of the ethyl group, triplet due to coupling with adjacent CH₂. |
| ~4.4 (q, 2H) | -CH₂- of the ethyl group, quartet due to coupling with CH₃. | |
| ~7.0 - 8.5 (m, 4H) | Aromatic protons on the quinoline core. The specific pattern helps confirm the substitution. | |
| ~6.5 - 7.5 (s, 2H, broad) | -NH₂ protons. Signal is often broad and may exchange with D₂O. | |
| ¹³C NMR | ~14 | -CH₃ carbon of the ethyl group. |
| ~60 | -CH₂- carbon of the ethyl group. | |
| ~110 - 150 | Aromatic carbons of the quinoline ring. The number of signals confirms the symmetry. | |
| ~168 | Ester Carbonyl (C=O) carbon. A key downfield signal confirming the ester functional group. |
Experimental Protocol: NMR Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of the purified derivative. Causality: Sufficient concentration is needed for a good signal-to-noise ratio, especially for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. DMSO-d₆ is often preferred for its ability to slow the exchange of N-H protons, making them more clearly visible.[8]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Standard Addition (Optional): Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not provide a lock signal at 0 ppm.
-
Acquisition: Place the tube in the NMR spectrometer and acquire ¹H, ¹³C, and 2D (HSQC, HMBC) spectra.
Pillar 2: Mass Spectrometry (MS) – The Molecular Weight Gatekeeper
While NMR builds the frame, mass spectrometry confirms the fundamental building blocks. Its primary role is to provide a highly accurate molecular weight, validating the elemental formula.
Causality: Why High-Resolution MS is a Trustworthiness Checkpoint
Standard MS provides the nominal mass, but High-Resolution Mass Spectrometry (HRMS) provides the exact mass to within a few parts per million. For this compound (C₁₂H₁₂N₂O₂), the expected monoisotopic mass is 216.0899 Da.[9][10] If HRMS returns a value of 216.0895, we can be extremely confident that our elemental formula is correct. This precision is crucial for differentiating between compounds with the same nominal mass but different elemental compositions, a common challenge in complex synthesis.
| Analysis | Expected Result (m/z) | Key Structural Information Provided |
| HRMS (ESI+) | 217.0971 ([M+H]⁺) | Confirms the exact mass and elemental formula (C₁₂H₁₂N₂O₂).[10] |
| MS/MS | Fragmentation | Loss of ethoxy group (-45 Da) or ethyl group (-29 Da) provides evidence for the ester moiety. |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to gas-phase ions of the analyte (e.g., [M+H]⁺).
-
Mass Analysis: Acquire the full scan mass spectrum to identify the molecular ion peak.
-
Fragmentation (MS/MS): If further confirmation is needed, select the molecular ion peak and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
Pillar 3: Infrared (IR) Spectroscopy – The Functional Group Fingerprint
IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. It acts as a quick quality control check to ensure the expected chemical transformations have occurred.[11] While it doesn't provide the detailed connectivity of NMR, it offers a distinct "fingerprint" of the molecule's bonds.
Causality: Why IR Complements NMR and MS
During the Friedländer synthesis, we form an amine (-NH₂) and retain an ester (-COOR). IR spectroscopy provides direct, orthogonal evidence for these groups. A strong, sharp peak for the ester C=O stretch and distinct N-H stretching bands for the primary amine provide immediate confidence that the core functionalities are present.[12] The absence of a C=O stretch from a ketone starting material, for example, would confirm the reaction's completion.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| N-H Stretch | 3300 - 3500 (typically two bands) | Primary Amine |
| C-H Stretch | 3000 - 3100 | Aromatic |
| C-H Stretch | 2850 - 3000 | Aliphatic (Ethyl) |
| C=O Stretch | ~1710 | Ester Carbonyl |
| C=C / C=N Stretch | 1500 - 1650 | Aromatic Ring |
Experimental Protocol: ATR-IR Analysis
-
Background Scan: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean and perform a background scan.
-
Sample Application: Place a small amount of the solid, purified sample directly onto the ATR crystal.
-
Apply Pressure: Lower the pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.
Integrated Workflow: A Self-Validating System
No single technique provides absolute proof. True confidence is achieved when these orthogonal methods converge on a single, consistent structure. The workflow below illustrates how data from each pillar is integrated to build an unassailable structural confirmation.
Caption: The integrated workflow demonstrates how orthogonal data streams converge for confident structural proof.
The Gold Standard: Single-Crystal X-ray Diffraction
For novel derivatives or when absolute stereochemical assignment is required, single-crystal X-ray diffraction is the ultimate arbiter. If a high-quality crystal can be grown, this technique provides a 3D model of the molecule, resolving any and all structural ambiguities.[13] While not always feasible, it remains the gold standard for structural proof and is often required for publication in top-tier journals or for patent filings.
Conclusion
Confirming the structure of a synthesized molecule is the bedrock of chemical research. For this compound derivatives, a haphazard approach is insufficient. By logically integrating the macro-level view of Mass Spectrometry (correct mass), the functional-group snapshot of IR Spectroscopy (correct pieces), and the detailed atomic map of NMR Spectroscopy (correct assembly), we create a robust, self-validating system. This multi-pronged strategy is not about redundancy; it is about building layers of orthogonal evidence that, together, provide the certainty required for advancing scientific discovery.
References
- 1. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedlaender Synthesis [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. 36926-83-7(this compound) | Kuujia.com [kuujia.com]
- 10. PubChemLite - this compound (C12H12N2O2) [pubchemlite.lcsb.uni.lu]
- 11. mdpi.com [mdpi.com]
- 12. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]
- 13. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectral Analysis of Ethyl 2-aminoquinoline-3-carboxylate and Its Analogs
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most famously the antimalarial drug quinine.[1][2] Its rigid, heterocyclic structure provides an excellent framework for developing compounds that can interact with a wide range of biological targets. Ethyl 2-aminoquinoline-3-carboxylate, with its reactive amino and carboxylate functionalities, serves as a versatile starting material for the synthesis of more complex molecules with potential anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5]
For researchers engaged in the synthesis and development of novel quinoline-based drug candidates, a thorough understanding of their structural characterization is paramount. Spectroscopic analysis is the cornerstone of this process, providing an unambiguous confirmation of molecular structure and purity. This guide offers a comparative analysis of the key spectral data—NMR, Mass Spectrometry, IR, and UV-Vis—for this compound and its analogs. We will delve into the causality behind experimental choices and interpret spectral patterns, providing field-proven insights for researchers in drug development.
Molecular Structure of the Parent Compound
To understand the spectral data, we must first visualize the parent structure. The following diagram illustrates the this compound molecule with standard numbering for the quinoline ring. Substitutions at various positions on the aromatic rings will significantly influence the spectral output.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular skeleton and identify the position of substituents.
Expertise & Causality: Why NMR is a Primary Tool
The choice of NMR as the primary characterization technique is due to its high resolving power. For a quinoline system, every proton and carbon on the aromatic rings has a unique electronic environment, leading to a distinct signal. The introduction of substituents (analogs) creates predictable changes in the chemical shifts (δ) and coupling constants (J) of nearby nuclei. Electron-donating groups (EDGs) like -OCH₃ or -NH₂ will shield adjacent nuclei, causing an upfield shift (lower δ ppm), while electron-withdrawing groups (EWGs) like -NO₂ or -Cl will deshield them, causing a downfield shift (higher δ ppm).
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For the parent compound, we expect distinct signals for the amino protons, the ethyl ester protons, and the aromatic protons on the quinoline core.
| Proton Assignment | Parent Compound (Expected δ, ppm) | Effect of EDG on Benzene Ring (e.g., 6-OCH₃) | Effect of EWG on Benzene Ring (e.g., 6-NO₂) | Multiplicity | Coupling (J, Hz) |
| Ethyl -CH₃ | ~1.4 | ~1.4 | ~1.4 | Triplet (t) | ~7.1 |
| Ethyl -CH₂ | ~4.4 | ~4.4 | ~4.4 | Quartet (q) | ~7.1 |
| -NH₂ | ~5.5 - 7.5 | ~5.5 - 7.5 | ~5.5 - 7.5 | Broad Singlet (br s) | N/A |
| H-4 | ~8.3 | ~8.2 | ~8.5 | Singlet (s) | N/A |
| H-5 | ~7.8 | ~7.2 (shielded) | ~8.1 (deshielded) | Doublet (d) | ~8-9 |
| H-8 | ~7.7 | ~7.6 | ~8.0 | Doublet (d) | ~8-9 |
| H-6, H-7 | ~7.3 - 7.6 | Varies based on position | Varies based on position | Multiplet (m) | Various |
Note: Data are synthesized from typical values for similar structures.[6][7]
¹³C NMR Spectral Data Comparison
¹³C NMR spectroscopy complements the ¹H data by providing a map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment.[8]
| Carbon Assignment | Parent Compound (Expected δ, ppm) | Effect of EDG on Benzene Ring (e.g., 6-OCH₃) | Effect of EWG on Benzene Ring (e.g., 6-NO₂) |
| Ethyl -CH₃ | ~14.5 | ~14.5 | ~14.5 |
| Ethyl -CH₂ | ~60.0 | ~60.0 | ~60.0 |
| C-3 | ~110.0 | ~110.0 | ~110.0 |
| C-4a, C-8a | ~120.0 - 129.0 | Upfield shift near EDG | Downfield shift near EWG |
| C-5, C-6, C-7, C-8 | ~125.0 - 130.0 | Upfield shift near EDG | Downfield shift near EWG |
| C-4 | ~138.0 | ~137.0 | ~140.0 |
| C-2 | ~159.0 | ~159.0 | ~159.0 |
| Ester C=O | ~167.0 | ~167.0 | ~167.0 |
Note: Data are synthesized from typical values for quinoline derivatives.[3][9]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. For drug development, it is critical for confirming the identity of a synthesized compound.
Expertise & Causality: Understanding Fragmentation
In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation. The stability of the resulting fragments dictates the observed pattern. The quinoline ring is relatively stable, but it has characteristic fragmentation pathways, such as the loss of hydrogen cyanide (HCN).[10] The ethyl ester group also produces predictable fragments through cleavage next to the carbonyl group.[11]
Expected Fragmentation for this compound (MW: 216.24 g/mol ) [12]
| m/z Value | Proposed Fragment | Significance |
| 216 | [M]⁺˙ | Molecular Ion Peak |
| 171 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |
| 143 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl carboxylate group |
| 116 | [143 - HCN]⁺ | Loss of HCN from the quinoline core fragment |
The following diagram illustrates this primary fragmentation pathway.
Caption: Key EI-MS fragmentation pathway for the parent compound.
Comparison with Analogs:
-
Substituents on the Ring: The mass of the molecular ion will shift according to the mass of the substituent. The fragmentation of the quinoline core itself generally remains similar, though the relative abundances of fragments may change.[13]
-
Different Ester Groups: Replacing the ethyl group with other alkyl groups (e.g., methyl) will change the molecular weight and the mass of fragments involving the loss of the alkoxy group (e.g., loss of -OCH₃, 31 Da).
Infrared (IR) and UV-Vis Spectroscopy
While less structurally definitive than NMR or MS, IR and UV-Vis spectroscopy are rapid, non-destructive techniques that provide crucial information about the functional groups present and the electronic properties of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups by their characteristic vibrational frequencies. It is an excellent tool for confirming the presence of the key amino and ester moieties.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| N-H (Amino) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) | Confirms the primary amine.[14] |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Indicates the aromatic quinoline core. |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Indicates the ethyl group. |
| C=O (Ester) | Stretch | 1690 - 1720 | Strong, sharp peak confirming the ester carbonyl.[15] |
| C=C, C=N (Aromatic) | Stretch | 1500 - 1650 | Characteristic of the quinoline ring system. |
| C-O (Ester) | Stretch | 1100 - 1300 | Confirms the C-O bonds of the ester. |
Comparison with Analogs: The core absorbances for the amine and ester will remain relatively constant. The primary changes will be seen in the "fingerprint region" (<1500 cm⁻¹) and in the C-H bending modes, which are sensitive to the substitution pattern on the aromatic ring.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information on electronic transitions within the molecule, primarily π → π* and n → π* transitions in conjugated systems.[1] The quinoline core is a strong chromophore.
| Transition | Parent Compound (Expected λmax, nm) | Effect of EDG (e.g., 6-NH₂) | Effect of EWG (e.g., 6-NO₂) |
| π → π | ~250 nm and ~350 nm | Bathochromic Shift (to longer λ)[16] | Hypsochromic Shift (to shorter λ) |
| n → π | Weak, often obscured | May become more pronounced | May be blue-shifted or obscured |
Expertise & Causality: Electron-donating groups extend the conjugation of the π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in the absorption of lower-energy (longer wavelength) light, a phenomenon known as a bathochromic or "red" shift.[17] Conversely, electron-withdrawing groups can alter the electronic distribution, often leading to a hypsochromic or "blue" shift.
Methodologies and Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols are essential. The following represents a self-validating workflow for the spectral analysis of novel quinoline analogs.
Caption: General experimental workflow for spectral characterization.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified analog into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid large interfering signals.
-
Internal Standard: Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Dissolution: Gently vortex or sonicate the sample until fully dissolved.
-
Acquisition: Place the sample in the NMR spectrometer (≥400 MHz for good resolution). Acquire a standard ¹H spectrum, followed by ¹³C and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) for unambiguous assignment.
Protocol: Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the analog in a high-purity, volatile solvent such as methanol or acetonitrile.
-
Injection: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Electrospray ionization (ESI) is a soft technique ideal for obtaining the protonated molecular ion [M+H]⁺, while Electron Ionization (EI) is used to induce fragmentation.
-
Acquisition: Acquire a full-scan mass spectrum in high-resolution mode. This allows for the determination of the exact mass and molecular formula, a key validation step.
Conclusion
The systematic, multi-technique spectral analysis of this compound and its analogs is a non-negotiable step in modern synthetic and medicinal chemistry. By combining the structural insights from ¹H and ¹³C NMR, the molecular weight and fragmentation data from MS, and the functional group confirmation from IR and UV-Vis spectroscopy, researchers can build a comprehensive and validated profile of their target compounds. This guide provides the foundational principles and comparative data to empower scientists to interpret their results with confidence, accelerating the journey from molecular design to functional application.
References
- 1. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ijpsr.com [ijpsr.com]
- 5. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. chempap.org [chempap.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 36926-83-7(this compound) | Kuujia.com [kuujia.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Substituted Quinoline-3-Carboxylates
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2] Among these, substituted quinoline-3-carboxylates have emerged as a particularly promising class of compounds, exhibiting potent antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4][5][6] This guide provides a comparative analysis of the biological activity of various substituted quinoline-3-carboxylates, supported by experimental data and an exploration of their structure-activity relationships (SAR). We will delve into the experimental methodologies used to evaluate these compounds and elucidate the molecular mechanisms that underpin their therapeutic potential.
Antimicrobial Activity: Targeting Bacterial Proliferation
Substituted quinoline-3-carboxylates have long been investigated for their antibacterial properties, with some derivatives showing significant efficacy against both Gram-positive and Gram-negative bacteria.[7] The primary mechanism of action for many quinolone antibiotics involves the inhibition of bacterial type II topoisomerase enzymes, namely DNA gyrase and topoisomerase IV.[8] These enzymes are crucial for managing DNA topology during replication and transcription; their inhibition leads to double-stranded DNA breaks and ultimately, bacterial cell death.[8] The carboxylic acid group at the C-3 position is essential for this activity.[8]
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of substituted quinoline-3-carboxylates is highly dependent on the nature and position of substituents on the quinoline ring. The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of derivatives against various bacterial strains.
| Compound | Substituent(s) | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | Reference |
| Compound A | 6-fluoro, 7-chloro | 0.5 | 1 | 4 | [9] |
| Compound B | 6-nitro, 7-methoxy | 8 | 16 | 32 | [9] |
| Compound C | 8-hydroxy | 4 | 8 | 16 | [7] |
| Compound D | 2-chloro, various anilines | >1000 (mM range) | >1000 (mM range) | >1000 (mM range) | [3] |
Key Insights:
-
Electron-withdrawing groups at positions 6 and 7, such as fluorine and chlorine, tend to enhance antibacterial activity.
-
The presence of a nitro group at position 6 can decrease activity compared to a fluoro group.
-
Substitution at the 8-position with a hydroxyl group can confer moderate activity.
-
Derivatives with a 2-chloro substitution and various aniline moieties at the 3-carboxamide position have shown weak activity.[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus, E. coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The substituted quinoline-3-carboxylate derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
Anticancer Activity: Inducing Apoptosis and Inhibiting Proliferation
The anticancer potential of substituted quinoline-3-carboxylates is a rapidly growing area of research.[1][4] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway that is critical for the proliferation of cancer cells.[8][10] By blocking DHODH, these compounds deplete the pyrimidine pool necessary for DNA and RNA synthesis, thereby arresting cell growth.[8] Some derivatives have also been found to induce apoptosis.[1]
Comparative Analysis of Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC50) values of selected quinoline-3-carboxylate derivatives against different cancer cell lines.
| Compound | Substituent(s) | MCF-7 (Breast Cancer) IC50 (µM) | K562 (Leukemia) IC50 (µM) | T47D (Breast Cancer) IC50 (nM) | Reference |
| Compound 4m | 2-styryl, 4-phenyl | 0.33 | 0.28 | - | [1][4] |
| Compound 4n | 2-styryl, 4-(4-chlorophenyl) | 0.33 | - | - | [1][4] |
| Compound 2f | 2-(4-chlorostyryl), 4-phenyl | Potent and selective | Potent and selective | - | [11] |
| Compound 2l | 2-(4-methoxystyryl), 4-phenyl | Potent and selective | Potent and selective | - | [11] |
| Compound 7 | 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy) | - | - | 16 | [12] |
Key Insights:
-
Styryl substitutions at C-2 coupled with aromatic substitutions at C-4 appear to be a key feature for potent anticancer activity against MCF-7 and K562 cell lines.[1][4]
-
The hydrolysis of ester derivatives to their corresponding carboxylic acids can enhance selectivity for cancer cells.[11]
-
Complex substitutions at positions 5, 6, and 8 can lead to highly potent compounds, as seen with Compound 7, which exhibits nanomolar activity against T47D breast cancer cells.[12]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, K562) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the substituted quinoline-3-carboxylate derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Antiviral and Anti-inflammatory Activities
Recent studies have highlighted the potential of substituted quinoline-3-carboxylates as antiviral and anti-inflammatory agents.
Antiviral Activity
A series of quinoline-3-carboxylate derivatives have been investigated for their in-vitro antiviral activity against SARS-CoV-2.[13] Certain compounds exhibited stronger binding affinity to the primary viral protease (NSP5) and the exoribonuclease domain of non-structural protein 14 (NSP14).[13][14]
| Compound | EC50 in Caco-2 cells (µM) | EC50 in Vero 76 cells (µM) | Reference |
| Compound 1 | - | 1.5 ± 1.0 | [15] |
| Compound 2 | 5.9 ± 3.2 | - | [15] |
| Chloroquine (Reference) | 12.7 ± 18.7 | 3.1 ± 2.7 | [15] |
These findings suggest that quinoline-3-carboxylates can serve as a scaffold for the development of novel antiviral drugs.
Anti-inflammatory Activity
Quinoline-3-carboxylic acids have demonstrated appreciable anti-inflammatory properties.[5] Some derivatives have been shown to suppress inflammation and joint destruction in animal models of arthritis.[16] The anti-inflammatory effects of certain substituted quinoline carboxylic acids are distinct from those of nonsteroidal anti-inflammatory agents (NSAIDs), as they do not inhibit cyclooxygenase or lipoxygenase activities at efficacious doses.[16] Instead, their mechanism may involve the downregulation of T-cell function.[16] Other studies suggest that the anti-inflammatory action of some quinoline derivatives may be mediated by the inhibition of COX-2.[17]
Structure-Activity Relationship (SAR) Summary
The biological activity of substituted quinoline-3-carboxylates is intricately linked to their chemical structure. Key SAR observations include:
-
C-3 Position: The carboxylic acid or its ester/amide is crucial for many biological activities, particularly antibacterial and anticancer effects.[8][18]
-
C-2 and C-4 Positions: Bulky hydrophobic substituents at the C-2 position and a carboxylic acid at the C-4 position are important for the inhibition of DHODH in anticancer applications.[10]
-
Benzo Ring (Positions 5, 6, 7, 8): Substitutions on the benzo portion of the quinoline ring significantly modulate activity. Electron-withdrawing groups at C-6 and C-7 often enhance antimicrobial potency, while various substitutions can be tailored to improve anticancer, antiviral, or anti-inflammatory effects.[9][10]
Conclusion
Substituted quinoline-3-carboxylates represent a versatile and highly adaptable chemical scaffold for the development of new therapeutic agents. Their diverse biological activities, ranging from antimicrobial and anticancer to antiviral and anti-inflammatory, underscore their importance in medicinal chemistry. The comparative data presented in this guide highlight the profound impact of specific substitutions on biological efficacy. A thorough understanding of the structure-activity relationships, coupled with robust experimental evaluation, will continue to drive the discovery of novel and potent quinoline-3-carboxylate-based drugs to address a wide range of diseases.
References
- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benthamscience.com [benthamscience.com]
- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
- 16. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Ethyl 2-aminoquinoline-3-carboxylate Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds. Its derivatives have demonstrated a vast pharmacological spectrum, including anticancer, antimicrobial, anti-inflammatory, and antimalarial activities. Within this esteemed class, analogs of ethyl 2-aminoquinoline-3-carboxylate have emerged as a particularly fruitful area of investigation. The inherent functionalities of this core—a hydrogen bond-donating amino group, a hydrogen bond-accepting ester, and a versatile aromatic system—provide a rich template for synthetic modification and optimization of therapeutic potential.
This guide provides an in-depth analysis of the structure-activity relationships of this compound analogs. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between specific structural modifications and their resulting biological activities, supported by experimental data and protocols. Our objective is to furnish drug development professionals with a robust framework for designing next-generation therapeutics based on this versatile scaffold.
The Core Scaffold: A Platform for Molecular Design
The this compound molecule offers several key positions for chemical diversification. Understanding these strategic points is fundamental to designing a successful analog library.
Caption: Core structure and key points for chemical modification.
SAR Analysis: From Structure to Biological Function
The therapeutic potential of these
A Comparative Guide to the In Vitro Evaluation of Ethyl 2-aminoquinoline-3-carboxylate Derivatives
In the landscape of contemporary drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Among its myriad variations, ethyl 2-aminoquinoline-3-carboxylate derivatives have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological activities. This guide provides an in-depth technical comparison of the in vitro performance of these derivatives across key therapeutic areas: oncology, inflammation, and infectious diseases. The experimental data and protocols presented herein are synthesized from peer-reviewed literature to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating and advancing these compelling molecules.
The Versatile Pharmacophore: An Overview of this compound Derivatives
The this compound core structure offers a versatile template for medicinal chemists. The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug design, while the amino and carboxylate moieties at the 2 and 3 positions, respectively, provide key hydrogen bonding and derivatization points. This structural arrangement allows for the modulation of physicochemical properties and biological activity through targeted modifications, leading to a diverse library of compounds with distinct therapeutic potentials.
I. Anticancer Activity: A Multi-pronged Assault on Malignancy
This compound derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth and proliferation.
Comparative Anticancer Efficacy
The in vitro cytotoxic activity of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions. However, the data presented provides a valuable overview of the relative potency of these derivatives.
| Derivative | Cancer Cell Line | IC50 (nM) | Reference |
| Compound 3a | HT-29 (Colon) | 23 | [1] |
| MCF-7 (Breast) | 25 | [1] | |
| Compound 3f | HT-29 (Colon) | 25 | [1] |
| MCF-7 (Breast) | 28 | [1] | |
| Erlotinib (Reference) | HT-29 (Colon) | 30 | [1] |
This table presents a selection of data for illustrative purposes. For a comprehensive understanding, refer to the cited literature.
Mechanism of Action: Unraveling the Pathways to Cell Death
1. Dual Inhibition of EGFR and HER-2 Kinases:
A key mechanism of action for some of the most potent anticancer this compound derivatives is the dual inhibition of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2).[1] These receptor tyrosine kinases are often overexpressed in various cancers and play a crucial role in cell proliferation, survival, and metastasis. By blocking the ATP-binding sites of these kinases, the derivatives inhibit their downstream signaling cascades.
dot
Caption: Inhibition of EGFR/HER-2 signaling by this compound derivatives.
2. Induction of Apoptosis:
These derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[1] This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, a family of proteases that execute apoptosis, and the modulation of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability. Specifically, an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 are observed.[1]
dot
Caption: Apoptosis induction by this compound derivatives.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay):
dot
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for the desired time (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
II. Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. Quinoline derivatives have been investigated for their anti-inflammatory properties, with some demonstrating inhibitory effects on key inflammatory mediators.
Comparative Anti-inflammatory Efficacy
While specific data for this compound derivatives is still emerging, related quinoline structures have shown promising anti-inflammatory activity. The table below presents IC50 values for the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade.
| Derivative Type | Target | IC50 (µM) | Reference |
| Pyridazinone derivative | COX-2 | 0.77 | [2] |
| Thiophene-3-carboxamide | COX-2 | 0.29 | [3] |
| Lornoxicam (Reference) | COX-1 | 0.005 | [4] |
| Lornoxicam (Reference) | COX-2 | 0.008 | [4] |
| Celecoxib (Reference) | COX-2 | 0.42 | [3] |
This table showcases the potential of related heterocyclic compounds and provides a benchmark for future studies on this compound derivatives.
Mechanism of Action: Targeting Inflammatory Pathways
The anti-inflammatory effects of quinoline derivatives are thought to be mediated through the inhibition of pro-inflammatory enzymes and cytokines.
Caption: Inhibition of bacterial DNA replication by this compound derivatives.
Experimental Protocols
Broth Microdilution Method for MIC Determination:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
The in vitro data compellingly supports the continued investigation of this compound derivatives as a versatile scaffold for the development of novel therapeutics. Their demonstrated efficacy against cancer cells, coupled with their potential as anti-inflammatory and antimicrobial agents, underscores their importance in modern medicinal chemistry. Future research should focus on elucidating the structure-activity relationships to optimize potency and selectivity, as well as comprehensive in vivo studies to validate their therapeutic potential and assess their safety profiles. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their quest for new and effective treatments for a range of human diseases.
References
- 1. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The analgesic NSAID lornoxicam inhibits cyclooxygenase (COX)-1/-2, inducible nitric oxide synthase (iNOS), and the formation of interleukin (IL)-6 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Cytotoxicity Analysis of Novel Quinoline Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Potential of the Quinoline Scaffold in Oncology
The quinoline ring, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry. Its unique structure allows for diverse functionalization, leading to compounds that can interact with a wide array of biological targets.[1][2] In oncology, quinoline derivatives have demonstrated significant potential, acting through various mechanisms such as inhibiting tyrosine kinases, disrupting tubulin polymerization, and inducing apoptosis.[1][3][4] Several successful anticancer drugs, including camptothecin derivatives, feature the quinoline core, underscoring its importance in the development of new therapeutics.[5]
This guide provides a framework for the comparative cytotoxic evaluation of novel quinoline-based compounds. Moving beyond a mere listing of protocols, we will delve into the causality behind experimental choices, establish self-validating systems for trustworthy data, and present a detailed workflow from experimental design to data interpretation. Our goal is to equip researchers with the insights needed to conduct robust and meaningful cytotoxicity screens.
Section 1: Strategic Experimental Design for a Robust Cytotoxicity Comparison
A successful cytotoxicity study hinges on a well-conceived experimental design. The choices made at this stage directly impact the quality and interpretability of the results.
Rationale for Cell Line Selection
The selection of appropriate cancer cell lines is paramount and should be driven by the research question.[6] A panel of cell lines is generally preferred over a single line to assess the breadth of a compound's activity and potential selectivity.
-
Representing Different Cancer Types: To assess broad-spectrum activity, a panel should include cell lines from diverse origins, such as breast (e.g., MCF-7, MDA-MB-231), lung (e.g., A549), colon (e.g., HCT-116), and leukemia (e.g., HL-60).[7][8]
-
Reflecting Genetic Background: Consider the status of key oncogenes and tumor suppressors (e.g., p53, KRAS) within the cell lines. Comparing activity in a p53 wild-type line (like MCF-7) versus a p53-mutant line (like MDA-MB-231) can provide early mechanistic clues.[9]
-
Authenticity and Quality Control: Always source cell lines from reputable cell banks like the American Type Culture Collection (ATCC) to ensure authenticity and prevent issues with cross-contamination.[6][10] Regular testing for mycoplasma contamination is also critical, as infection can significantly alter cellular responses.[6][10] Low passage numbers should be used to minimize genetic drift.[6][10]
Selection of Compounds for Comparison
For this guide, we will consider a hypothetical study comparing three novel quinoline compounds (NQ-1, NQ-2, NQ-3) against a well-established chemotherapeutic agent, Doxorubicin, which serves as a positive control.
-
Novel Quinoline 1 (NQ-1): A 2,4-disubstituted quinoline, a class known to act as growth inhibitors.[7]
-
Novel Quinoline 2 (NQ-2): A 4,7-disubstituted quinoline, a structural motif seen in compounds active against leukemia and colon cancer cell lines.[7]
-
Novel Quinoline 3 (NQ-3): A quinoline designed to inhibit a specific kinase, such as a Pim-1 kinase inhibitor.[11]
-
Doxorubicin: A standard topoisomerase II inhibitor used widely in cancer therapy, providing a benchmark for cytotoxic potency.[5]
Experimental Workflow Overview
A logical workflow ensures reproducibility and minimizes variability. The process involves cell seeding, compound treatment, incubation, viability assessment, and data analysis.
Caption: High-level workflow for comparative cytotoxicity screening.
Section 2: Core Methodologies for Cytotoxicity Assessment
Choosing the right assay is critical for generating reliable data.[12][13] We will detail two robust, widely used colorimetric assays: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which measures cellular protein content.[14][15]
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a standard for assessing cell viability.[16] It relies on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[15] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTT solution: 5 mg/mL in sterile PBS, filtered.[17]
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.
-
96-well flat-bottom plates
-
Multi-channel pipette
-
Microplate reader
Step-by-Step Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel quinoline compounds and Doxorubicin. Remove the old medium from the wells and add 100 µL of medium containing the various compound concentrations. Include "vehicle control" wells (containing only the solvent used to dissolve the compounds, e.g., 0.1% DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully aspirate the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the crystals.[18]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure all formazan is dissolved.[16] Read the absorbance at 570 nm using a microplate reader.
Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a method for determining cell density based on the measurement of total cellular protein content.[14][19] It offers a stable endpoint and is less prone to interference from reducing compounds compared to the MTT assay.
Materials:
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash solution: 1% (v/v) acetic acid
-
Solubilization buffer: 10 mM Tris base solution (pH 10.5)[20]
Step-by-Step Protocol for Adherent Cells:
-
Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Cell Fixation: After compound incubation, gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[21]
-
Washing: Carefully wash the plates four times with 1% acetic acid to remove unbound dye and TCA.[20][22] Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[21][22]
-
Post-Stain Wash: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.[21]
-
Solubilization: Once the plates are completely dry, add 200 µL of 10 mM Tris base solution to each well.[23]
-
Data Acquisition: Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye. Read the absorbance at 510 nm.[20]
Section 3: Comparative Cytotoxicity Analysis (Hypothetical Data)
Following the execution of the assays, the raw absorbance data is converted into percentage viability relative to the vehicle control. This data is then used to plot dose-response curves and calculate the IC50 value—the concentration of a compound that inhibits cell growth by 50%.
Table 1: Hypothetical IC50 Values (µM) of Novel Quinolines vs. Doxorubicin
| Compound | MCF-7 (Breast, p53 wt) | MDA-MB-231 (Breast, p53 mut) | HCT-116 (Colon) | A549 (Lung) |
| NQ-1 | 8.5 | 12.1 | 9.3 | 15.4 |
| NQ-2 | 2.1 | 2.5 | 1.8 | 3.0 |
| NQ-3 | 0.9 | 1.1 | 0.75 | 1.3 |
| Doxorubicin | 0.5 | 0.8 | 0.4 | 0.6 |
Interpretation of Results:
-
Potency: Based on the IC50 values, the potency order is Doxorubicin > NQ-3 > NQ-2 > NQ-1. NQ-3 shows promising activity, with sub-micromolar to low micromolar efficacy across all cell lines.
-
Spectrum of Activity: All novel compounds show broad-spectrum activity. NQ-2 and NQ-3 are particularly effective against the HCT-116 colon cancer cell line.
-
Structure-Activity Relationship (SAR): The superior performance of NQ-3 suggests that its specific structural modifications, potentially targeting a kinase, are highly effective. The difference between NQ-1 and NQ-2 indicates that the substitution pattern on the quinoline ring significantly impacts cytotoxic activity.[7]
-
Selectivity: None of the compounds show significant selectivity based on p53 status in this limited panel, as the IC50 values between MCF-7 and MDA-MB-231 are comparable. Further investigation against non-cancerous cell lines (e.g., MCF-10A) would be required to assess cancer cell selectivity.
Section 4: Mechanistic Insights - A Hypothetical Pathway Analysis
Many quinoline-based compounds exert their cytotoxic effects by inducing apoptosis.[3][7][24] This programmed cell death is often mediated by a complex signaling cascade involving the tumor suppressor p53 and the caspase family of proteases.[23] DNA damage, a common effect of chemotherapeutics, can trigger p53 activation.[25] Activated p53 can then promote the release of cytochrome c from the mitochondria, which in turn activates caspase-9, an initiator caspase.[25][26] Caspase-9 then activates effector caspases like caspase-3, which execute the final stages of apoptosis.[25]
Caption: Hypothetical p53-mediated apoptotic pathway induced by a quinoline compound.
Conclusion and Future Outlook
This guide outlines a comprehensive and scientifically rigorous approach to comparing the cytotoxicity of novel quinoline compounds. By integrating rational experimental design, validated protocols, and careful data analysis, researchers can generate high-quality, trustworthy data. The hypothetical results demonstrate how such a study can rank compounds by potency, identify their spectrum of activity, and provide initial structure-activity relationship insights.
The most promising compounds, like NQ-3 in our example, should be advanced to more complex secondary assays. These include mechanistic studies to confirm the mode of action (e.g., caspase activation assays, cell cycle analysis), evaluation in 3D culture models like organoids, and ultimately, assessment in preclinical in vivo models to evaluate efficacy and safety.[27] The continuous exploration of the versatile quinoline scaffold, guided by robust cytotoxic screening, remains a highly promising avenue in the quest for next-generation anticancer therapies.[4]
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 6. What criteria should be used to select the appropriate cell line for my experiments? | AAT Bioquest [aatbio.com]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Influence of p53 and caspase 3 activity on cell death and senescence in response to methotrexate in the breast tumor cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]
- 11. ijmphs.com [ijmphs.com]
- 12. scielo.br [scielo.br]
- 13. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. SRB assay for measuring target cell killing [protocols.io]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Functional connection between p53 and caspase-2 is essential for apoptosis induced by DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. aacrjournals.org [aacrjournals.org]
- 26. researchgate.net [researchgate.net]
- 27. atcc.org [atcc.org]
A Senior Application Scientist's Guide to Quinoline Synthesis: A Comparative Analysis of Catalytic Systems
Introduction: The Enduring Importance of the Quinoline Scaffold
To any researcher in medicinal chemistry or materials science, the quinoline ring system is a familiar and vital scaffold. This nitrogen-containing heterocyclic framework is the backbone of a remarkable array of essential compounds, from the historic antimalarial drug quinine to modern anticancer agents and high-performance organic light-emitting diodes (OLEDs). The efficacy of these molecules is profoundly dictated by the substituents adorning the quinoline core, making the choice of synthetic methodology a critical decision that directly impacts the efficiency of research and development.
This guide provides an in-depth comparative analysis of the catalytic strategies available for quinoline synthesis. We will move beyond a simple recitation of named reactions to explore the causality behind catalyst selection, comparing classical methods with modern, high-performance catalytic systems. By examining the strengths and limitations of each approach through the lens of yield, substrate scope, reaction conditions, and mechanistic rationale, this guide aims to equip researchers, scientists, and drug development professionals with the insights needed to select and optimize the ideal catalytic system for their specific synthetic goals.
Part I: The Foundation: Classical Acid-Catalyzed Syntheses
The traditional methods for quinoline synthesis—Skraup, Doebner-von Miller, and Friedländer—are the bedrock upon which modern synthetic strategies are built. These reactions are typically catalyzed by strong Brønsted or Lewis acids, but often suffer from harsh conditions, limited functional group tolerance, and problematic side reactions.
The Skraup and Doebner-von Miller Reactions: Brute Force Cyclizations
The Skraup synthesis (aniline, glycerol, sulfuric acid, and an oxidizing agent) and the closely related Doebner-von Miller reaction (aniline and an α,β-unsaturated carbonyl) are powerful methods for accessing a range of quinolines from simple starting materials.[1][2]
Catalytic System & Mechanism: The archetypal catalyst for these reactions is concentrated sulfuric acid, which serves both as a catalyst and a dehydrating agent.[3] In the Skraup synthesis, it first dehydrates glycerol to the highly reactive α,β-unsaturated aldehyde, acrolein. This intermediate then undergoes a 1,4-conjugate addition with aniline, followed by acid-catalyzed cyclization and oxidation to form the quinoline ring.[4] The Doebner-von Miller reaction follows a similar path, beginning directly with the conjugate addition of aniline to an α,β-unsaturated carbonyl.[5]
The primary challenge is the reaction's notoriously exothermic and often violent nature, especially in the Skraup synthesis.[3] This is a direct consequence of the aggressive oxidizing conditions and the tendency of the unsaturated carbonyl intermediates to polymerize under strong acid and high heat, leading to significant tar formation.[6][7]
From a practical standpoint, controlling this exotherm is the primary experimental concern. The inclusion of a moderator, most commonly ferrous sulfate (FeSO₄), is a field-proven technique to tame the reaction's vigor.[8][9] FeSO₄ is believed to act as an oxygen carrier, ensuring a more controlled, gradual oxidation step rather than a violent, runaway process.[8] While effective, this approach is more of a mitigation strategy than a true catalytic solution, and yields can be variable.[2]
Modern iterations have focused on replacing harsh Brønsted acids with Lewis acids like SnCl₄, Yb(OTf)₃, Sc(OTf)₃, and ZnCl₂, which can promote the key cyclization step under milder conditions, offering better control and sometimes improved yields.[5][10]
Caption: Simplified mechanism of the Skraup quinoline synthesis.
The Friedländer Annulation: A More Convergent Approach
The Friedländer synthesis offers a more controlled and versatile route, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[11][12] This method's key advantage is its convergent nature, which allows for the direct installation of substituents at the 2- and 3-positions of the quinoline core.
Catalytic Evolution: Historically, the Friedländer reaction was conducted under harsh thermal conditions or with base catalysts like NaOH or piperidine.[12] However, modern synthesis has largely shifted to acid catalysis, which is often more efficient. Catalysts range from simple Brønsted acids like p-toluenesulfonic acid (p-TsOH) to a wide array of Lewis acids.[11][13]
The choice of catalyst is critical for controlling selectivity and achieving high yields under mild conditions. While many Lewis acids are effective, Indium(III) triflate (In(OTf)₃) has emerged as a particularly potent and versatile catalyst for this transformation.[14] It effectively promotes both the initial condensation and the subsequent cyclodehydration steps, often under solvent-free conditions, which aligns with green chemistry principles.[15] The reusability of In(OTf)₃ further enhances its practical utility.[14]
For reactions requiring high regioselectivity with unsymmetrical ketones, specialized organocatalysts have been developed. For instance, the bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has proven highly effective in directing the annulation to form 2-substituted quinolines with high selectivity, a feat often difficult to achieve with standard acid catalysts.[16]
Caption: Competing mechanistic pathways in the Friedländer synthesis.[11]
Part II: The Workhorses: Modern Transition Metal-Catalyzed Systems
The last few decades have seen a paradigm shift towards transition metal-catalyzed methods, which offer unparalleled efficiency, selectivity, and functional group tolerance under mild conditions. These catalysts facilitate novel bond formations, such as C-H activation and multicomponent couplings, that are inaccessible through classical methods.
The choice of metal and ligand is paramount. Copper, being earth-abundant and cost-effective, is excellent for cascade reactions, while rhodium and palladium offer unique reactivity in hydroacylation and cross-coupling reactions, respectively.
Comparative Data on Transition Metal Catalysts
| Catalyst System | Reaction Type | Typical Substrates | Temp. (°C) | Yield (%) | Key Advantages & Insights | Reference(s) |
| Co(OAc)₂ | Dehydrogenative Cyclization | 2-Aminoaryl alcohols, Ketones | Mild | Good | Environmentally benign approach for N-heterocycle synthesis. | [17] |
| Cu(OTf)₂ | Tandem Imine Addition/Cyclization | Anilines, Alkynes, Glyoxylates | Room Temp | High | Mild, room-temperature synthesis of quinoline-2-carboxylates. Avoids harsh conditions. | [18] |
| CuI / Zn(OTf)₂ | A³ Coupling/Annulation | Anilines, Aldehydes, Alkynes | 80-100 | 60-95 | Bimetallic system enables a three-component cascade for 2,4-disubstituted quinolines. | [19] |
| FeCl₃ | Povarov-type [4+2] Annulation | α-Aminonitriles, Terminal Alkynes | 80 | Good | Inexpensive iron catalyst for a domino reaction to access 2,4-diaryl quinolines. | [17] |
| [Rh(cod)Cl]₂ / Xantphos | Hydroacylation/Cyclization | o-Alkynyl anilines, Aldehydes | 40 | High | Highly efficient and regioselective; proceeds under very mild conditions with broad functional group tolerance. | [20][21] |
| AgOTf | Cyclization | 2-Aminobenzyl alcohol, Alkynes | 80-100 | Good | Effective for preparing synthetically important heterocycle-anchored quinolines. | [19] |
Part III: The Vanguard: Emerging Catalytic Strategies
Current research focuses on developing more sustainable and efficient catalytic systems. Nanocatalysis and organocatalysis are at the forefront of this movement, offering solutions that are both powerful and environmentally responsible.
Nanocatalysis: The Power of Reusability
Nanocatalysts provide a compelling bridge between homogeneous and heterogeneous catalysis. Their high surface-area-to-volume ratio leads to exceptional catalytic activity, while their solid nature allows for easy recovery and reuse—a significant advantage in terms of cost and sustainability.[22]
Magnetic nanoparticles (MNPs), such as those based on iron oxide (Fe₃O₄), are particularly advantageous.[23] After a reaction, the catalyst can be quantitatively removed from the reaction medium using a simple external magnet, precluding the need for filtration or chromatography.
Case Study: Magnetically Recoverable Fe₃O₄ Nanocatalysts Fe₃O₄ nanoparticles, often coated with silica and functionalized, have proven to be robust catalysts for the Friedländer synthesis.[23]
-
Performance: In a typical three-component reaction, Fe₃O₄ NP-catalyzed syntheses can achieve yields of 88-96%.[23]
-
Conditions: Reactions are often run in greener solvents like water or ethanol, or even under solvent-free conditions.[23]
-
Reusability: The key advantage is reusability. These magnetic catalysts can often be recovered and reused for five or more cycles with minimal loss of activity, drastically reducing catalyst waste and cost.[23][24]
Organocatalysis: The Metal-Free Frontier
The drive to eliminate residual metal contaminants, a critical concern in pharmaceutical synthesis, has spurred the development of purely organic catalysts. These systems rely on the ability of small organic molecules to activate substrates through non-covalent interactions (e.g., hydrogen bonding) or by forming transient covalent intermediates.[25]
Brønsted-acidic ionic liquids, for example, have been employed as recyclable, metal-free catalysts for the Friedländer reaction, in some cases achieving quantitative yields.[26] As mentioned previously, chiral amine catalysts can induce high levels of stereoselectivity, an area of growing importance in asymmetric quinoline synthesis.[16][27]
Part IV: From Theory to Practice: Protocols and Troubleshooting
A theoretical understanding of catalysts is incomplete without practical, actionable protocols. As a Senior Application Scientist, the goal is to translate mechanistic knowledge into reliable, reproducible experimental outcomes.
Experimental Protocol 1: Modern Friedländer Annulation using a Lewis Acid Catalyst
This protocol describes the synthesis of a substituted quinoline using In(OTf)₃, a highly effective and reusable Lewis acid catalyst.[14]
Objective: To synthesize 2-phenyl-3-carbethoxy-quinoline from 2-aminobenzophenone and ethyl acetoacetate.
Materials:
-
2-Aminobenzophenone (1 mmol, 197.2 mg)
-
Ethyl acetoacetate (1.2 mmol, 156.2 mg, 153 µL)
-
Indium(III) trifluoromethanesulfonate (In(OTf)₃) (5 mol%, 28.1 mg)
-
Round-bottom flask (10 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath set to 80°C
Procedure:
-
Reaction Setup: To the 10 mL round-bottom flask, add 2-aminobenzophenone, ethyl acetoacetate, and In(OTf)₃. Rationale: This reaction is highly efficient under solvent-free conditions, which simplifies workup and reduces waste.
-
Reaction: Place the flask in the preheated oil bath and stir the mixture at 80°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The reaction is typically complete within 30-60 minutes.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Add ethyl acetate (10 mL) to dissolve the crude product.
-
Catalyst Recovery: Add water (10 mL) to the flask. The In(OTf)₃ catalyst will preferentially partition into the aqueous layer and can be recovered by evaporating the water.
-
Purification: Separate the organic layer, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure quinoline.
Caption: General experimental workflow for a catalyzed quinoline synthesis.
Troubleshooting Guide: The Doebner-von Miller Reaction
Common Problem: Low yield and significant formation of a dark, intractable tar.[6]
-
Root Cause: This is the most common failure mode and is almost always due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[7] High temperatures and high acid concentrations accelerate this unwanted side reaction.
-
Solution 1 (Procedural Control): The simplest and often most effective solution is to control the concentration of the reactive carbonyl. Add the α,β-unsaturated aldehyde or ketone slowly and dropwise to the heated, acidic solution of the aniline. This maintains a low instantaneous concentration of the carbonyl, favoring the desired conjugate addition over self-polymerization.[7]
-
Solution 2 (Temperature Optimization): While heating is required, excessive temperatures are detrimental. Find the lowest effective temperature that promotes the reaction at a reasonable rate. Start trials around 80-90°C and adjust as needed based on TLC monitoring.[6]
-
Solution 3 (Catalyst Choice): If tarring remains problematic with strong Brønsted acids like HCl or H₂SO₄, switching to a milder Lewis acid catalyst (e.g., ZnCl₂, Sc(OTf)₃) can be highly beneficial.[5][6] Lewis acids can activate the carbonyls for the key cyclization step without being as aggressive in promoting polymerization.[28]
Conclusion and Future Outlook
The synthesis of quinolines has evolved from forceful, high-temperature classical methods to elegant, highly selective catalytic transformations. For large-scale, cost-sensitive syntheses of simple quinolines, optimized classical methods like the Skraup or Doebner-von Miller reactions remain relevant. However, for the synthesis of complex, highly functionalized molecules required in modern drug discovery, transition metal and nanocatalyst systems offer clear advantages in terms of yield, selectivity, and mildness of conditions.
The future of quinoline synthesis will undoubtedly be shaped by the principles of green and sustainable chemistry. We anticipate further growth in the areas of reusable nanocatalysis, metal-free organocatalysis, and photocatalytic methods that can harness visible light as a clean energy source. As our understanding of catalytic mechanisms deepens, we will be able to design even more efficient and selective catalysts, further empowering chemists to construct this vital heterocyclic scaffold with greater precision and control.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 12. organicreactions.org [organicreactions.org]
- 13. Friedlaender Synthesis [organic-chemistry.org]
- 14. In(OTf)3-catalyzed synthesis of 2-styryl quinolines: scope and limitations of metal Lewis acids for tandem Friedländer annulation–Knoevenagel condensation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 17. Quinoline synthesis [organic-chemistry.org]
- 18. A Simple and Convenient Copper-Catalyzed Tandem Synthesis of Quinoline-2-carboxylates at Room Temperature [organic-chemistry.org]
- 19. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Diversely Substituted Quinolines via Rhodium-Catalyzed Alkyne Hydroacylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments – ScienceOpen [scienceopen.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Organocatalytic Atroposelective Friedländer Quinoline Heteroannulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A theoretical comparison of Lewis acid vs bronsted acid catalysis for n-hexane --> propane + propene - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Landscape: A Comparative Guide to the Efficacy of Ethyl 2-Aminoquinoline-3-Carboxylate Derivatives in Diverse Cancer Cell Lines
In the intricate world of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the quinoline nucleus, and specifically its 2-aminoquinoline-3-carboxylate derivatives, has emerged as a particularly promising pharmacophore.[1][2] These compounds have demonstrated a remarkable breadth of anticancer activities across various cancer types, attributable to their ability to modulate multiple critical signaling pathways involved in cell proliferation and survival.[1][3]
This guide offers an in-depth, comparative analysis of the efficacy of various ethyl 2-aminoquinoline-3-carboxylate derivatives and their structurally related analogs against a panel of human cancer cell lines. Moving beyond a mere compilation of data, we will delve into the causality behind experimental designs, elucidate the mechanisms of action, and provide detailed, field-proven protocols to empower fellow researchers in their drug discovery endeavors.
The 2-Aminoquinoline-3-Carboxylate Scaffold: A Privileged Structure in Cancer Therapy
The quinoline ring system is a cornerstone in medicinal chemistry, with numerous derivatives finding clinical application.[1] The this compound core, in particular, offers a versatile template for chemical modification, allowing for the fine-tuning of biological activity. The presence of the amino and carboxylate groups at positions 2 and 3, respectively, provides key hydrogen bonding and electronic features that facilitate interactions with various biological targets. Research has shown that derivatives of this scaffold can exert their anticancer effects through diverse mechanisms, including the inhibition of protein kinases like EGFR and HER-2, disruption of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[3]
Comparative Efficacy: A Data-Driven Overview
The true measure of a potential therapeutic agent lies in its ability to inhibit cancer cell growth, typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for a selection of this compound derivatives and related compounds across various cancer cell lines, providing a clear, comparative snapshot of their potency.
| Compound Class/Derivative | Target Cell Line | Cancer Type | IC50 Value | Key Findings & Mechanism | Reference |
| Pyrano[3,2-c]quinoline-3-carboxylates (e.g., 3a) | HT-29 | Colon Cancer | 23 nM | Dual EGFR/HER-2 inhibitor; surpasses Erlotinib. Induces apoptosis via caspase-3, -8, -9 activation and Bax/Bcl-2 modulation. | |
| MCF-7 | Breast Cancer | 25 nM | Potent antiproliferative activity. | ||
| Quinoline-3-carboxylate derivatives (e.g., 4m, 4n) | MCF-7 | Breast Cancer | 0.33 µM | Exhibits micromolar inhibition; more potent than standard drugs in some cases. Induces apoptosis through the intrinsic pathway. | [2][4] |
| K562 | Leukemia | 0.28 µM (for 4k, 4m) | Potent activity against leukemia cell line. | [2][4] | |
| 2-Aminoquinoline-3-carboxamides (e.g., 6a) | U87 MG | Glioblastoma | Comparable to Cisplatin | Induces G2/M cell cycle arrest and apoptosis. Low cytotoxicity to normal human cell lines. | |
| A172, U118 MG | Glioblastoma | Good inhibitory activity | Demonstrates broad anti-glioblastoma potential. | ||
| 2,4-bis((E)-styryl)quinoline-3-carboxylates (e.g., 3k) | HT-29 | Colon Cancer | 0.77 µM | Significant inhibitory activity, better than Cisplatin. | [5] |
| A549 | Lung Cancer | 1.38 µM | Shows potent activity against lung cancer cells. | [5] | |
| Quinolone-3-carboxamide (e.g., 10i) | HepG2 | Liver Cancer | 1.60 µM | Better antiproliferative activity than Sorafenib. Potent VEGFR-2 inhibitor and apoptosis inducer. | [6] |
Unraveling the Mechanisms of Action
The cytotoxic effects of this compound derivatives are not arbitrary but are rooted in their ability to interfere with specific and crucial cellular processes. Two of the most prominent mechanisms are the inhibition of receptor tyrosine kinases and the induction of programmed cell death (apoptosis).
Dual Inhibition of EGFR/HER-2 Signaling
The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are key players in cell growth and proliferation, and their overexpression is a hallmark of many cancers, including breast and colon cancer.[7] Certain pyrano[3,2-c]quinoline-3-carboxylate derivatives have been identified as potent dual inhibitors of these receptors. By blocking the ATP-binding site of the kinase domain, these compounds prevent the downstream signaling cascades that lead to uncontrolled cell division.
Induction of Apoptosis via the Intrinsic Pathway
A significant body of evidence points to the ability of these quinoline derivatives to induce apoptosis, or programmed cell death.[2][4][8] This is often achieved through the intrinsic (mitochondrial) pathway. The compounds have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade, culminating in cell death.
Field-Proven Experimental Protocols
To ensure the reproducibility and validity of research findings, adherence to standardized and well-documented protocols is crucial. Below are detailed methodologies for key assays used to evaluate the efficacy of this compound derivatives.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram:
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the overnight medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability versus the log of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry using propidium iodide (PI) staining allows for the quantitative analysis of DNA content, thereby revealing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the quinoline derivatives at their respective IC50 concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Interpretation: The resulting DNA histogram is analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests a cell cycle arrest.
Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the quinoline derivatives as described for the cell cycle analysis.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Concluding Remarks and Future Directions
The this compound scaffold represents a highly versatile and potent platform for the development of novel anticancer agents. The derivatives discussed in this guide demonstrate significant efficacy against a range of cancer cell lines, operating through well-defined mechanisms such as the inhibition of key oncogenic kinases and the induction of apoptosis. The provided data and protocols serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of next-generation quinoline-based therapeutics.
Future research should focus on optimizing the pharmacokinetic properties of these lead compounds to enhance their in vivo efficacy and safety profiles. Furthermore, exploring their potential in combination therapies and investigating their activity against drug-resistant cancer cell lines will be crucial steps in translating these promising laboratory findings into clinical realities.
References
- 1. annualreviews.org [annualreviews.org]
- 2. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. scispace.com [scispace.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of Ethyl 2-aminoquinoline-3-carboxylate as a Putative Kinase Inhibitor
Introduction: The Quinoline Scaffold and the Kinase Inhibitor Hypothesis
Ethyl 2-aminoquinoline-3-carboxylate is a small molecule belonging to the quinoline family. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Notably, quinoline derivatives are prominent as kinase inhibitors, often functioning by competing with ATP in the enzyme's hinge region, thereby disrupting signal transduction pathways that drive disease.[1][3] While the precise mechanism of action for this compound is not extensively documented, its structural features make it a strong candidate for a kinase inhibitor.
This guide provides a comprehensive, field-proven framework for rigorously validating this hypothesized mechanism. We will operate under the postulate that this compound (hereafter referred to as EQA3C ) targets the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a central regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers, making it a critical therapeutic target.[4][5][6][7]
Pillar 1: In Vitro Target Engagement – The Kinase Inhibition Assay
Expertise & Causality: Before investigating cellular effects, it is imperative to confirm that EQA3C can directly interact with and inhibit the catalytic activity of its putative target, PI3K, in a cell-free system. This biochemical assay isolates the enzyme, substrate, and inhibitor, removing the complexities of cellular biology (e.g., membrane permeability, off-target effects) to provide a clear measure of direct target engagement. A radioactive filter-binding assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay are industry standards for this purpose.[8][9] The primary output is the half-maximal inhibitory concentration (IC50), a quantitative measure of the compound's potency.
Comparative Data: IC50 Values for PI3K Inhibition
| Compound | Target Kinase | IC50 (nM) | Potency Interpretation |
| EQA3C (Hypothetical) | PI3Kα | 75 | Potent Inhibitor |
| Wortmannin (Positive Control) | PI3Kα | 5 | Very Potent Inhibitor |
| Vehicle (DMSO) | PI3Kα | > 100,000 | No Inhibition |
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for an in vitro radioactive kinase assay.
Detailed Protocol: In Vitro PI3K Kinase Assay
-
Reagent Preparation : Prepare kinase buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT).[10] Dilute recombinant human PI3K enzyme and its lipid substrate, PIP2, to their working concentrations in this buffer.
-
Compound Plating : Serially dilute EQA3C and Wortmannin in DMSO, then further dilute in kinase buffer. Dispense into a 96- or 384-well assay plate. Include wells with DMSO alone for the 0% inhibition (vehicle) control.
-
Kinase Reaction : Add the PI3K enzyme and PIP2 substrate mixture to each well.
-
Initiation : Start the reaction by adding a solution containing MgCl2 and ATP (spiked with γ-³²P-ATP).[8][10]
-
Incubation : Allow the reaction to proceed at room temperature for a specified time (e.g., 30-60 minutes).
-
Termination : Stop the reaction by adding a strong acid (e.g., perchloric acid) or by spotting the reaction mixture directly onto a capture membrane (e.g., P81 phosphocellulose).
-
Separation : Vigorously wash the membrane with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated γ-³²P-ATP from the radiolabeled PIP3 product captured on the membrane.[9]
-
Quantification : Measure the radioactivity on the dried membrane using a scintillation counter.
-
Data Analysis : Convert raw counts into percentage inhibition relative to the vehicle control. Plot the percentage inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Pillar 2: Cellular Target Modulation – Western Blot Analysis
Expertise & Causality: Demonstrating direct enzyme inhibition is the first step. The second, crucial validation is to confirm that EQA3C can enter a living cell and engage its target in the native cellular environment. The PI3K/Akt pathway provides an excellent readout for this.[5] Activation of PI3K leads to the phosphorylation of Akt at key residues, particularly Serine 473 (p-Akt Ser473), which is a canonical biomarker of pathway activation.[11] By treating cancer cells with EQA3C and measuring the levels of p-Akt via Western blot, we can directly assess its ability to modulate the intended intracellular signaling cascade. A decrease in the p-Akt signal, relative to total Akt and a loading control (like β-actin), indicates successful on-target activity.
The PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and point of inhibition.
Comparative Data: Densitometry of p-Akt Western Blot
| Treatment (1 µM) | Cell Line | p-Akt/Total Akt Ratio (Normalized to Vehicle) | Interpretation |
| Vehicle (DMSO) | MCF-7 | 1.00 | Baseline Pathway Activity |
| EQA3C (Hypothetical) | MCF-7 | 0.25 | Strong Pathway Inhibition |
| Wortmannin | MCF-7 | 0.05 | Very Strong Pathway Inhibition |
Detailed Protocol: Western Blot for p-Akt (Ser473)
-
Cell Culture and Treatment : Seed a relevant cancer cell line (e.g., MCF-7, which has high basal PI3K activity) in 6-well plates. Once cells reach 70-80% confluency, treat them with varying concentrations of EQA3C , Wortmannin, or vehicle (DMSO) for a defined period (e.g., 2-24 hours).[12]
-
Cell Lysis : Wash the cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[11][13]
-
Protein Quantification : Scrape the cell lysates, centrifuge to pellet debris, and determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation : Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[11]
-
SDS-PAGE : Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking : Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for p-Akt (Ser473). In parallel, probe separate blots with antibodies for total Akt and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation : Wash the membrane thoroughly with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis : Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal, and then to the loading control, to determine the relative change in Akt phosphorylation across treatments.
Pillar 3: Phenotypic Confirmation – The Cell Viability Assay
Expertise & Causality: The final pillar of validation connects target engagement and pathway modulation to a functional cellular outcome. Since the PI3K/Akt pathway is a critical driver of cell proliferation and survival, its inhibition should lead to a reduction in cell viability or growth.[6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to quantify this effect.[15] In this assay, mitochondrial dehydrogenases in living, metabolically active cells convert the yellow MTT salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[16] A potent compound that works through the hypothesized mechanism should show a dose-dependent decrease in cell viability, summarized by a GI50 (growth inhibition 50) value.
Comparative Data: GI50 Values from MTT Assay
| Compound | Cell Line | GI50 (µM) | Interpretation |
| EQA3C (Hypothetical) | MCF-7 | 1.5 | Potent Antiproliferative Effect |
| Wortmannin (Positive Control) | MCF-7 | 0.1 | Very Potent Antiproliferative Effect |
| Vehicle (DMSO) | MCF-7 | > 200 | No Effect on Viability |
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding : Seed cancer cells (e.g., MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[17]
-
Compound Treatment : Treat the cells with a range of concentrations of EQA3C , Wortmannin, or vehicle control. Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).[17]
-
MTT Addition : After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[15]
-
Formazan Formation : Incubate the plate for 3-4 hours at 37°C to allow viable cells to convert MTT to formazan crystals.
-
Solubilization : Carefully remove the media and add a solubilizing agent, such as DMSO or an SDS-HCl solution, to each well to dissolve the purple formazan crystals.[17][18]
-
Absorbance Reading : Shake the plate gently to ensure complete solubilization. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis : Subtract the background absorbance from a media-only control. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage viability against the logarithm of compound concentration and fit the data to determine the GI50 value.
Conclusion: Synthesizing the Evidence
This three-pillar approach provides a robust and logical framework for validating the mechanism of action of this compound as a PI3K/Akt pathway inhibitor.
-
Pillar 1 confirms direct, cell-free inhibition of the target kinase.
-
Pillar 2 demonstrates that the compound is cell-permeable and effectively suppresses the downstream signaling cascade within a cellular context.
-
Pillar 3 links this molecular mechanism to a relevant, antiproliferative phenotype.
If the experimental data for EQA3C aligns with the hypothetical results presented in this guide—demonstrating potent in vitro inhibition, suppression of p-Akt in cells, and a corresponding decrease in cell viability—it provides strong, multi-faceted evidence supporting its role as a PI3K/Akt pathway inhibitor. This validated mechanism of action is the cornerstone for its further development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. cusabio.com [cusabio.com]
- 8. In vitro kinase assay [protocols.io]
- 9. revvity.com [revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Weak Western band for phosphorylated Akt - Protein and Proteomics [protocol-online.org]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 2-aminoquinoline-3-carboxylate
For professionals engaged in research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely regulatory hurdles; they are foundational pillars of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 2-aminoquinoline-3-carboxylate (CAS No. 36926-83-7), ensuring the protection of laboratory personnel and the preservation of our environment.
While specific hazard data for this compound is limited, the precautionary principle dictates that its handling and disposal be informed by the known, significant hazards of its parent structure, quinoline. Quinoline is recognized as a toxic, potentially carcinogenic, and environmentally hazardous substance.[1][2] Therefore, this guide adopts a conservative approach, treating this derivative with the high degree of caution it warrants.
Hazard Assessment and Chemical Profile
A thorough understanding of the chemical's properties is the first step in safe handling. All personnel must review the Safety Data Sheet (SDS) before working with this compound.
| Property | Details | Source(s) |
| Chemical Name | This compound | [3] |
| CAS Number | 36926-83-7 | [3] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [3] |
| Physical Form | Solid | |
| Known Hazards | Warning: May be harmful if swallowed, in contact with skin, or if inhaled. Classified as an irritant and a combustible solid. | [3] |
| Water Hazard Class | WGK 3: Severely hazardous to water (German classification). | |
| Parent Compound Hazards | The parent compound, quinoline, is toxic if swallowed, causes skin/eye irritation, is suspected of causing genetic defects, may cause cancer, and is toxic to aquatic life with long-lasting effects. | [1][4] |
Causality Behind the Precaution: The functional groups on this compound modify its properties. However, the core quinoline ring system, which is responsible for many of the parent compound's hazardous properties, remains intact. Therefore, until comprehensive toxicological data for this specific ester is available, it is imperative to manage it as a hazardous substance to mitigate potential risks of carcinogenicity, mutagenicity, and ecotoxicity.[1][5]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound at any stage, including disposal, the following minimum PPE is mandatory to prevent exposure.[5]
| Protection Type | Specific Equipment | Standard | Rationale |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. | OSHA 29 CFR 1910.133 or EN 166 | Protects against accidental splashes of solutions or contact with airborne solid particles. |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | EN 374 | Prevents dermal contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.[2] |
| Body | Laboratory coat. | --- | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | --- | Minimizes the risk of inhaling fine particles of the solid compound.[1][5] |
Disposal Workflow and Procedure
The primary directive for the disposal of this compound is to treat it as hazardous waste.[5] It must never be disposed of in the regular trash or poured down the drain.[1][5]
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
A. Waste Identification and Segregation
-
Identify: All waste streams containing this compound, including pure solid, solutions, and contaminated materials (e.g., gloves, weigh paper, pipette tips), must be identified as hazardous waste.[5]
-
Segregate: This waste must be kept separate from other chemical waste streams to prevent potentially dangerous reactions.[5] Specifically, avoid contact with strong oxidizing agents.[4][6]
B. Waste Collection: Solid Waste
-
Container: Use a designated, sealable, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards (Irritant, Combustible).
-
Transfer: Carefully place any unused or expired solid this compound directly into the labeled container.
-
Contaminated Disposables: All disposable items that have come into contact with the solid chemical (e.g., weigh boats, contaminated gloves, paper towels) must also be placed in this container.[5]
C. Waste Collection: Liquid Waste
-
Container: Use a designated, sealable, and leak-proof container for liquid hazardous waste. Ensure it is compatible with the solvent used.
-
Transfer: Collect all solutions containing the compound in this designated container.
-
Prohibition: Do not empty any solutions containing this compound into drains or sewers.[1][2] This is critical to prevent environmental contamination, as quinoline derivatives are toxic to aquatic life.[2]
D. Final Storage and Disposal
-
Secure: Keep the hazardous waste container securely closed when not in use.
-
Store: Store the container in a designated satellite accumulation area, away from incompatible materials.
-
Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the proper disposal of the hazardous waste. Follow all institutional and local regulations.[4]
Emergency Procedures: Spill and Exposure
Accidents require immediate and correct responses. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.
A. Spill Management
-
Evacuate & Secure: Alert others in the area and restrict access. Eliminate all ignition sources as the compound is a combustible solid.[4]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Absorb: For small spills, gently cover with an inert absorbent material like vermiculite, dry sand, or earth.[2][4] Avoid raising dust.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department.
B. Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]
-
Skin Contact: Remove contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
By adhering to these protocols, researchers and scientists can ensure they are handling and disposing of this compound in a manner that is safe, compliant, and environmentally responsible, thereby upholding the highest standards of scientific integrity.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-aminoquinoline-3-carboxylate
Welcome to your essential safety and operational guide for handling Ethyl 2-aminoquinoline-3-carboxylate (CAS No. 36926-83-7). As researchers dedicated to advancing drug development, our most critical asset is our own well-being. This document moves beyond a simple checklist to provide a comprehensive, field-tested framework for ensuring your safety. We will explore not just what personal protective equipment (PPE) to use, but why each component is critical, how to use it effectively, and how to manage the entire lifecycle from selection to disposal.
Understanding the Compound: A Risk-Based Approach
This compound is a solid organic compound. While comprehensive toxicological data is not fully available, the known hazards classify it as an irritant that may be harmful.[1][2] The primary routes of exposure we must mitigate are inhalation of dust, skin contact, and eye contact.
Key Hazard Information:
-
Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled.[1] It is known to cause skin and eye irritation.[3][4][5][6]
-
Physical Form: Solid, which presents a risk of airborne dust generation during handling, weighing, and transfer.
Our entire safety protocol is built upon preventing this compound from coming into contact with you. Every piece of PPE and every procedural step is a barrier in our multi-layered defense system.
Core Protective Equipment: Your First Line of Defense
Effective protection is not just about having the equipment, but selecting the correct type and using it consistently. All operations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][7]
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[3][6] Standard laboratory safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes.
-
Standard Compliance: Ensure your goggles meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4][7]
-
Best Practice: When handling larger quantities or when there is a significant risk of splashing (e.g., during quenching of a reaction), supplement goggles with a full-face shield.
Skin and Body Protection
The compound is classified as a skin irritant and may be harmful upon contact.[3][4][6]
-
Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact with solids. Always check the manufacturer's compatibility data for the specific solvents you are using. Crucially, gloves must be removed immediately if they become contaminated.
-
Laboratory Coat: A flame-resistant lab coat is mandatory to protect your skin and personal clothing from contamination. Ensure it is fully buttoned.
-
Clothing: Wear long pants and closed-toe shoes. No part of your skin should be exposed below the waist.
Respiratory Protection
The primary inhalation risk comes from airborne dust, especially during weighing and transfer operations.[4][5]
-
Primary Engineering Control: All handling of the solid powder must be performed in a chemical fume hood to contain dust.[4][7]
-
When a Respirator is Needed: If engineering controls are insufficient or during a large-scale cleanup where dust levels may be high, respiratory protection is necessary.
-
Respirator Type: Use a NIOSH/MSHA or European Standard EN 149 approved respirator equipped with a particulate filter (conforming to EN 143) for dusts.[4] If working with the compound in a volatile organic solvent, an organic vapor cartridge may also be required.[7]
Operational and Disposal Plans: From Setup to Cleanup
Safety is an active process. Follow these procedural steps to ensure a secure workflow from start to finish.
PPE Selection Workflow
The specific task you are performing dictates the precise level of PPE required. The following diagram outlines the decision-making process for ensuring adequate protection.
Caption: PPE selection workflow for handling this compound.
Step-by-Step PPE Protocol
-
Pre-Operation Check: Before entering the lab, ensure you are wearing your base layer of protection: a buttoned lab coat, long pants, and closed-toe shoes.
-
Donning (Putting On) PPE:
-
Put on your chemical splash goggles first.
-
Proceed to put on your nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves to create a seal.
-
-
Handling the Chemical:
-
Perform all manipulations within a chemical fume hood.
-
When weighing the solid, use a spatula to gently transfer the powder. Avoid any actions that could create a dust cloud.
-
If you are preparing a solution, add the solid to the solvent slowly.
-
-
Doffing (Taking Off) PPE - The Critical Step for Decontamination:
-
This process is designed to prevent contact with any contamination on the exterior of your PPE.
-
Gloves: Remove gloves first. Using one gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in your still-gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately in a hazardous waste bin.
-
Goggles: Remove your goggles by handling the strap, not the front.
-
Lab Coat: Remove your lab coat.
-
-
Hygiene: Wash your hands thoroughly with soap and water immediately after handling the product and removing PPE.[2][3][4]
Disposal Plan
Proper disposal is paramount to protect yourself, your colleagues, and the environment.
-
Chemical Waste: All excess solid material and solutions containing this compound must be disposed of in a designated, sealed, and clearly labeled hazardous waste container. Do not empty into drains.[2][8]
-
Contaminated PPE: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be placed in the solid hazardous waste container.
-
Regulatory Compliance: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[3]
Emergency Response: In Case of Exposure
Even with the best precautions, accidents can happen. Eyewash stations and safety showers must be located near your workstation.[4][5][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[2][3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][7]
Summary of PPE Requirements
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Goggles | Nitrile Gloves | Lab Coat | Fume Hood (Mandatory) |
| Preparing Solutions | Chemical Goggles | Nitrile Gloves | Lab Coat | Fume Hood (Mandatory) |
| Running Reaction | Chemical Goggles | Nitrile Gloves | Lab Coat | Fume Hood (Mandatory) |
| Spill Cleanup (Solid) | Chemical Goggles | Nitrile Gloves | Lab Coat | N95/P100 Respirator |
References
- 1. 36926-83-7(this compound) | Kuujia.com [kuujia.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemical-label.com [chemical-label.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
